Methyl 5-bromo-1H-imidazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZGYQGAGYKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732102 | |
| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093261-46-1 | |
| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Methyl 5-bromo-1H-imidazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate
Methyl 5-bromo-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its intrinsic value lies in the versatile imidazole core, a scaffold present in numerous biologically active molecules, combined with two distinct and strategically positioned functional groups: a methyl ester and a bromine atom. This arrangement allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing diverse avenues for library synthesis and lead optimization. This guide provides a detailed examination of the primary synthetic routes to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
Synthetic Strategies: A Mechanistic Approach
The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate can be approached via two primary, logically sound strategies. The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Route A: Electrophilic Bromination of a Pre-formed Imidazole Ester. This is arguably the most direct approach, involving the late-stage introduction of the bromine atom onto the readily accessible Methyl 1H-imidazole-4-carboxylate core.
-
Route B: Esterification of 5-bromo-1H-imidazole-4-carboxylic Acid. This strategy is employed when the brominated carboxylic acid is the more accessible precursor. It involves a classic acid-catalyzed esterification as the final step.
The following sections will dissect each of these pathways, offering detailed protocols and explaining the causality behind the experimental choices.
Route A: Direct Bromination of Methyl 1H-imidazole-4-carboxylate
This method leverages the inherent nucleophilicity of the imidazole ring, which is susceptible to electrophilic aromatic substitution. The key challenge is to achieve mono-bromination at the C5 position with high regioselectivity.
Causality and Mechanistic Insights
The imidazole ring is an electron-rich heterocycle. The C5 position is particularly activated towards electrophilic attack due to resonance stabilization of the intermediate sigma complex. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for laboratory-scale synthesis.[1] The preference for NBS stems from its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of di-brominated and other over-brominated byproducts. The reaction is typically performed in a polar aprotic solvent like acetonitrile or a chlorinated solvent to facilitate the dissolution of the starting materials and the progression of the reaction.
Visualizing the Bromination Mechanism
Caption: Figure 1: Proposed Mechanism for NBS Bromination
Experimental Protocol: Bromination
This protocol is a representative procedure synthesized from standard practices in heterocyclic chemistry.[1][2]
Step 1: Reaction Setup
-
To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C (ice bath).
-
Expert Insight: The slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize side-product formation.
-
Step 2: Reaction Execution
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining electrophilic bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.
Data Summary: Bromination Protocol
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl 1H-imidazole-4-carboxylate | Commercially available or readily synthesized precursor. |
| Reagent | N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; RT allows for completion. |
| Reaction Time | 4-6 hours (Monitored) | Typical duration, but should be confirmed by TLC/LC-MS. |
| Purification | Silica Gel Chromatography | Standard method for separating product from succinimide and impurities. |
| Expected Yield | 60-80% | A typical yield range for this type of transformation. |
Route B: Fischer Esterification of 5-bromo-1H-imidazole-4-carboxylic Acid
This approach is ideal if 5-bromo-1H-imidazole-4-carboxylic acid is the available starting material. The Fischer-Speier esterification is a classic, robust, and scalable method for converting carboxylic acids to esters.[3]
Causality and Mechanistic Insights
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and elimination of a water molecule to yield the ester. The reaction is an equilibrium process. To drive it towards the product, a large excess of methanol is used, serving as both the reagent and the solvent.
Visualizing the Synthetic Workflow
Caption: Figure 2: Overview of Synthetic Routes
Experimental Protocol: Esterification
This protocol is based on the principles of Fischer esterification.[3][4]
Step 1: Reaction Setup
-
Suspend 5-bromo-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol (20 mL per 1 g of acid) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Expert Insight: The catalytic acid is crucial for protonating the carbonyl. While other acids like HCl can be used, sulfuric acid is convenient due to its high boiling point.
-
Step 2: Reaction Execution
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 8-16 hours.
-
The reaction can be monitored by observing the dissolution of the starting material and by TLC analysis (a co-spot of the starting material should be used).
Step 3: Work-up and Isolation
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x volume of slurry).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by a short plug of silica gel.
Data Summary: Esterification Protocol
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-bromo-1H-imidazole-4-carboxylic acid | Precursor with the desired bromination pattern. |
| Reagent | Methanol (MeOH) | Serves as both nucleophile and solvent; used in large excess. |
| Catalyst | Conc. Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq |
| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 8-16 hours | Necessary to drive the equilibrium towards the product side. |
| Purification | Neutralization, Extraction, Recrystallization | Standard work-up for Fischer esterification; purification may not be extensive. |
| Expected Yield | 75-95% | This reaction is typically high-yielding. |
Conclusion
The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate is readily achievable through well-established synthetic transformations. The direct bromination of Methyl 1H-imidazole-4-carboxylate with NBS offers a concise route, while the Fischer esterification of 5-bromo-1H-imidazole-4-carboxylic acid provides a high-yielding alternative if the acid precursor is on hand. Both methods are robust, scalable, and rely on fundamental organic chemistry principles, ensuring that this critical building block remains readily accessible to researchers and drug development professionals. The choice of synthesis is a strategic decision based on precursor availability, cost, and project scale, with both paths leading effectively to the target molecule.
References
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 75(15), 5021–5030. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
- Chawla, A., Sharma, A., & Kumar Sharma, A. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. International Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 7.
- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
Hossain, A., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33356–33367. [Link]
-
Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6246. [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Journal of Organic & Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
SpringerLink. (2006). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 76, 1318–1325. [Link]
- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). Retrieved from [Link]
-
Van der Veken, P., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(19), 4442–4445. [Link]
-
Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More [Video]. YouTube. [Link]
Sources
An In-depth Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate: Properties, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its application and handling.
Core Chemical Identity and Physicochemical Properties
Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No: 1093261-46-1) is a substituted imidazole derivative. The imidazole ring is a foundational motif in numerous biologically active molecules, making its derivatives highly valuable in medicinal chemistry.[1][2] The strategic placement of a bromine atom and a methyl ester group provides orthogonal chemical handles for molecular elaboration, rendering it a versatile scaffold in synthetic chemistry.[3]
This compound typically presents as a solid and requires specific storage conditions, such as an inert atmosphere at 2-8°C, to ensure its long-term stability.[4]
Table 1: Physicochemical Properties of Methyl 5-bromo-1H-imidazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 1093261-46-1 | [5][6] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4][7] |
| Molar Mass | 205.01 g/mol | [7] |
| Physical Form | Solid | [4] |
| Predicted Boiling Point | 367.5 ± 22.0 °C | [5][7] |
| Predicted Density | 1.781 ± 0.06 g/cm³ | [5][7] |
| Predicted pKa | 9.22 ± 0.10 | [7] |
| InChI Key | GRIZGYQGAGYKNL-UHFFFAOYSA-N | [4] |
Molecular Structure, Tautomerism, and Spectroscopic Signature
The structure of this molecule is defined by the electron-rich imidazole ring, substituted with an electron-withdrawing methyl carboxylate group at the C4 position and a halogen at the C5 position. This arrangement dictates its reactivity.
A key feature of the 1H-imidazole core is the existence of annular tautomerism, where the proton on the nitrogen can reside on either N1 or N3. This equilibrium is fundamental to its reactivity, particularly in N-alkylation or acylation reactions, as the deprotonated imidazolate anion is a potent nucleophile.
Caption: Annular tautomerism of the 1H-imidazole core.
Spectroscopic Characterization: Characterization of Methyl 5-bromo-1H-imidazole-4-carboxylate relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, a typical analysis would reveal:
-
¹H NMR: Signals corresponding to the N-H proton (typically broad), the C2-H proton, and the methyl ester protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the three distinct imidazole ring carbons, and the methyl carbon.[8]
-
IR Spectroscopy: Characteristic stretches for the N-H bond, C=O of the ester, and C-Br bond.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern due to the presence of bromine.[8]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its three distinct reactive sites: the N-H proton, the C5-bromine, and the C4-ester.
3.1. N-H Acidity and N-Substitution: The imidazole N-H proton is acidic and can be readily deprotonated by a suitable base. The resulting anion is nucleophilic and can undergo various reactions, such as alkylation or arylation, to install substituents at the N1 position. This is a cornerstone for creating libraries of N-substituted imidazole derivatives for structure-activity relationship (SAR) studies.
3.2. C-Br Bond for Cross-Coupling Reactions: The bromine atom at the 5-position is the most versatile handle for synthetic diversification. It serves as an excellent leaving group in a wide array of palladium- or copper-catalyzed cross-coupling reactions.[9] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at this position, dramatically expanding the accessible chemical space.
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
3.3. Ester Functionalization: The methyl ester at the C4 position provides a route to other functional groups.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, which can be used for amide bond formation or other carboxylate chemistry.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with coupling reagents, can form amides.
-
Reduction: Treatment with a reducing agent like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol.
Representative Synthetic Protocol: Bromination
The synthesis of brominated imidazoles is a key step in accessing these building blocks. While multiple routes to the title compound exist, a common strategy involves the selective bromination of a suitable imidazole precursor. The following protocol is a representative example based on methodologies reported for similar structures.[10][11]
Objective: To install a bromine atom at the C5 position of an imidazole-4-carboxylate precursor.
Materials:
-
Methyl 1H-imidazole-4-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or other suitable aprotic solvent)
-
Stir plate, round-bottom flask, condenser, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Charge a dry round-bottom flask with Methyl 1H-imidazole-4-carboxylate and acetonitrile (approx. 0.1 M concentration) under an inert atmosphere.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. Causality: Cooling the reaction helps to control the exotherm and improve the selectivity of the bromination, minimizing the formation of di-brominated byproducts.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: NBS is a convenient and solid source of electrophilic bromine. Portion-wise addition is crucial for reaction control.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scales.
Applications in Drug Discovery
The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Methyl 5-bromo-1H-imidazole-4-carboxylate leverages this core, providing a platform for the rapid generation of diverse compound libraries.
The orthogonal reactivity of the bromo and ester groups allows for a systematic exploration of the chemical space around the imidazole core. Researchers can first perform a cross-coupling reaction at the C5 position and then hydrolyze the ester to the acid, which can be coupled with a library of amines to generate a large matrix of final compounds for biological screening. This systematic approach is invaluable for efficient lead optimization.
Caption: Logical utility in medicinal chemistry.
Safety and Handling
As a laboratory chemical, Methyl 5-bromo-1H-imidazole-4-carboxylate must be handled with appropriate care.
-
Hazard Classification: It is classified with the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For maximum stability, storage under an inert gas (e.g., argon) at 2-8°C is recommended.[4]
-
First Aid:
References
-
Methyl 4-bromo-1H-imidazole-5-carboxylate - ChemBK. [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]
-
The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. [Link]
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 5. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 6. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]
- 9. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 11. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Profile of Methyl 5-bromo-1H-imidazole-4-carboxylate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive spectroscopic analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide synthesizes predicted data based on the analysis of closely related analogous compounds and established principles of spectroscopic interpretation for substituted imidazole derivatives. This approach provides a robust framework for the characterization of this and similar molecules.
Introduction: The Structural Significance of Methyl 5-bromo-1H-imidazole-4-carboxylate
Methyl 5-bromo-1H-imidazole-4-carboxylate belongs to the imidazole class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including the amino acid histidine. The strategic placement of a bromine atom and a methyl carboxylate group on the imidazole ring offers versatile opportunities for further chemical modification, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its molecular structure and purity, which is the foundation of any subsequent research and development.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for Methyl 5-bromo-1H-imidazole-4-carboxylate. The causality behind the predicted spectral features will be explained, providing a deeper understanding of the structure-property relationships.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for Methyl 5-bromo-1H-imidazole-4-carboxylate. These predictions are derived from the analysis of spectroscopic data from analogous brominated and ester-substituted imidazoles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For Methyl 5-bromo-1H-imidazole-4-carboxylate, we anticipate three distinct signals.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole C2-H | 7.8 - 8.2 | Singlet | 1H |
| N-H | 12.0 - 13.5 | Broad Singlet | 1H |
| O-CH₃ | 3.7 - 3.9 | Singlet | 3H |
Interpretation:
The proton at the C2 position of the imidazole ring is expected to appear as a singlet in the downfield region (7.8 - 8.2 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The N-H proton of the imidazole ring is predicted to be a broad singlet at a significantly downfield chemical shift (12.0 - 13.5 ppm), a characteristic feature for N-H protons in imidazoles, which is also influenced by the solvent and concentration. The methyl protons of the ester group are anticipated to be a sharp singlet around 3.7 - 3.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Methyl 5-bromo-1H-imidazole-4-carboxylate would display five distinct signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| C2 (Imidazole) | 135 - 140 |
| C4 (Imidazole) | 125 - 130 |
| C5 (Imidazole) | 105 - 110 |
| O-CH₃ (Ester) | 51 - 54 |
Interpretation:
The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift (160 - 165 ppm). The C2 carbon of the imidazole ring, situated between two nitrogen atoms, will also be significantly downfield (135 - 140 ppm). The C4 carbon, bearing the carboxylate group, is predicted to be in the 125 - 130 ppm range. The C5 carbon, directly bonded to the bromine atom, is expected to be the most upfield of the ring carbons (105 - 110 ppm) due to the heavy atom effect of bromine. The methyl carbon of the ester group will appear in the typical range for such functionalities (51 - 54 ppm).
Molecular Structure and Key NMR Correlations
Caption: Predicted ¹H and ¹³C NMR chemical shifts for key atoms.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ester) | 1710 - 1730 | Strong |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Interpretation:
A broad absorption band in the 3100-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding. A strong, sharp peak around 1710-1730 cm⁻¹ is a clear indicator of the C=O stretch of the ester functional group. The C=N stretching and other imidazole ring vibrations will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretch of the ester and the C-Br stretch will appear at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 204/206 | Molecular ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |
| [M-OCH₃]⁺ | 173/175 | Loss of the methoxy group from the ester. |
| [M-COOCH₃]⁺ | 145/147 | Loss of the entire methyl carboxylate group. |
Interpretation:
The most telling feature in the mass spectrum of Methyl 5-bromo-1H-imidazole-4-carboxylate will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[1][2] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), both of which would also exhibit the characteristic bromine isotopic pattern.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of the molecular ion.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are standard for the analysis of small organic molecules like Methyl 5-bromo-1H-imidazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS to serve as an internal reference (δ = 0.00 ppm).
-
Place the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters such as spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which will likely require a greater number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired spectra using appropriate software (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the chemical shifts to the respective protons and carbons in the molecule based on their chemical environment and coupling patterns.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate sample (a few milligrams)
-
Potassium bromide (KBr), spectroscopic grade (if using pellet method)
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Apparatus:
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source) coupled to a suitable inlet system (e.g., direct infusion or LC/GC).
Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate sample (sub-milligram quantities)
-
High-purity solvent (e.g., methanol, acetonitrile) for sample preparation.
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL).
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of bromine-containing ions.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic roadmap for the characterization of Methyl 5-bromo-1H-imidazole-4-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining and interpreting the spectroscopic data necessary to confirm the identity and purity of this important synthetic building block. It is the author's hope that this guide will facilitate the research and development efforts of scientists in the field of medicinal chemistry and drug discovery.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
Chem LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][1]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link][2]
Sources
Navigating the Frontier of Drug Discovery: A Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS 1093261-46-1)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Defining the Scope in the Absence of Extensive Data
In the landscape of chemical biology and drug discovery, vast libraries of novel chemical entities are synthesized and cataloged, each holding the potential for therapeutic innovation. The subject of this technical guide, Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS Number: 1093261-46-1), is one such entity. An initial investigation into this compound reveals its precise chemical identity, yet a comprehensive search of the current scientific literature indicates that it resides in the early stages of the research and development pipeline. As of the date of this publication, detailed studies on its specific mechanism of action, biological targets, and comprehensive pharmacological profile are not publicly available.
This guide, therefore, deviates from a traditional whitepaper format that would dissect a well-characterized molecule. Instead, it serves as a foundational technical overview, grounded in the established principles of medicinal chemistry and the known biological significance of its core chemical scaffold, the imidazole ring. We will explore the compound's chemical properties, plausible synthetic routes based on related structures, and the potential therapeutic avenues it may represent, drawing parallels from the broader family of imidazole-based bioactive agents. This document is designed to provide researchers with a scientifically grounded starting point for investigating this and similar novel chemical entities.
Compound Identification and Physicochemical Properties
The compound associated with CAS number 1093261-46-1 is unequivocally identified as Methyl 5-bromo-1H-imidazole-4-carboxylate .
| Property | Value | Source |
| CAS Number | 1093261-46-1 | [1][2] |
| Molecular Formula | C5H5BrN2O2 | [2] |
| Molecular Weight | 205.01 g/mol | [2] |
| IUPAC Name | methyl 5-bromo-1H-imidazole-4-carboxylate | Multiple sources |
| Synonyms | 5-Bromo-1H-imidazole-4-carboxylic acid methyl ester, Methyl 4-bromo-1H-imidazole-5-carboxylate | Multiple sources |
The structure, characterized by a brominated imidazole ring with a methyl carboxylate substituent, suggests its role as a versatile building block in organic synthesis. The presence of the bromine atom offers a reactive site for cross-coupling reactions, enabling further molecular elaboration, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in pharmacologically active molecules.
The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component of essential biomolecules such as the amino acid histidine and purines. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its frequent appearance in successful drug candidates across a wide range of therapeutic areas.[3]
The broad biological activities of imidazole derivatives include:
-
Anticancer: Many imidazole-based compounds have demonstrated potent anticancer activity.[3][4]
-
Antibacterial and Antifungal: The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3]
-
Antiviral: Certain substituted imidazoles have been investigated as inhibitors of viral enzymes, such as HIV-1 integrase.[5]
Given this context, Methyl 5-bromo-1H-imidazole-4-carboxylate represents a starting point for the synthesis of novel compounds with the potential for a diverse range of biological activities. The specific substitution pattern of this compound, however, means its precise biological effects cannot be extrapolated from the general class and require dedicated experimental evaluation.
Synthetic Pathways: A Generalized Approach
While a specific, detailed synthesis protocol for Methyl 5-bromo-1H-imidazole-4-carboxylate is not extensively documented in peer-reviewed journals, its synthesis can be inferred from established methods for creating substituted imidazole carboxylates. A general, plausible synthetic workflow is outlined below. It is important to note that this represents a conceptual pathway and would require optimization and experimental validation.
Conceptual Synthetic Workflow
Sources
- 1. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 2. 1093261-46-1 | Methyl 5-bromo-1H-imidazole-4-carboxylate - Moldb [moldb.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 5-bromo-1H-imidazole-4-carboxylate molecular structure
An In-Depth Technical Guide to Methyl 5-bromo-1H-imidazole-4-carboxylate
Prepared by a Senior Application Scientist
This guide offers a comprehensive technical overview of Methyl 5-bromo-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular architecture, synthesis, characterization, and chemical reactivity, providing insights grounded in established chemical principles to empower its effective application in research and development.
Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No: 1093261-46-1) is a substituted imidazole, a class of heterocycles that forms the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] The imidazole ring is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antifungal, and antibacterial activities.[2][3]
The strategic introduction of a bromine atom at the C5 position and a methyl carboxylate at C4 imparts unique reactivity to this molecule. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, a cornerstone of modern drug discovery.[1][4] The ester group, meanwhile, offers a site for modification or can influence the electronic properties of the imidazole ring. This guide will elucidate the structural and chemical nuances that make this compound a valuable tool for the discerning synthetic chemist.
Molecular Structure and Physicochemical Properties
The molecular architecture of Methyl 5-bromo-1H-imidazole-4-carboxylate is fundamental to its chemical behavior. The five-membered aromatic ring contains two nitrogen atoms, with a bromine and a methyl ester substituent on adjacent carbons.
Caption: Molecular Structure of Methyl 5-bromo-1H-imidazole-4-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1093261-46-1 | [5][6][7] |
| Molecular Formula | C₅H₅BrN₂O₂ | [6][8] |
| Molar Mass | 205.01 g/mol | [8] |
| Physical Form | Solid | [6] |
| Boiling Point | 367.5 ± 22.0 °C (Predicted) | [5][8] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Purity | ≥95% (Typical) | [6] |
The imidazole ring is electron-rich, but the attached bromine and carboxylate groups are electron-withdrawing, which influences the ring's reactivity towards electrophilic and nucleophilic reagents. The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.[9]
Synthesis and Mechanistic Considerations
The synthesis of highly substituted imidazoles can be achieved through various methodologies, often involving the cyclization of appropriately functionalized acyclic precursors or the modification of a pre-existing imidazole core.[10][11][12] For Methyl 5-bromo-1H-imidazole-4-carboxylate, a logical and field-proven approach involves the direct, regioselective bromination of the parent ester, Methyl 1H-imidazole-4-carboxylate.
The rationale for this strategy lies in the directing effects of the substituents. The ester group at C4 deactivates the ring towards electrophilic substitution, but the free C5 position remains the most susceptible site for halogenation.
Caption: Proposed synthetic workflow for Methyl 5-bromo-1H-imidazole-4-carboxylate.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative procedure based on established principles of imidazole chemistry.[13][14]
-
Reaction Setup: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The choice of NBS is critical; it is a mild and selective brominating agent that minimizes over-bromination and side reactions.[13]
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.
This self-validating system relies on the clear difference in polarity between the starting material, product, and succinimide byproduct, allowing for effective chromatographic separation.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectral data are predicted for Methyl 5-bromo-1H-imidazole-4-carboxylate, based on its structure and data from similar compounds.[15][16]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~13.0-14.0 (br s, 1H, N-H), δ ~7.8 (s, 1H, C2-H), δ ~3.8 (s, 3H, O-CH₃). |
| ¹³C NMR | δ ~162 (C=O), δ ~138 (C2), δ ~130 (C4), δ ~105 (C5), δ ~52 (O-CH₃). |
| Mass Spec (EI) | Molecular ion peaks at m/z 204 and 206 with ~1:1 intensity ratio, characteristic of a monobrominated compound. |
| IR (KBr) | ν ~3100-2800 cm⁻¹ (N-H stretch, broad), ~1720 cm⁻¹ (C=O stretch, ester), ~600 cm⁻¹ (C-Br stretch). |
The presence of a single proton signal in the aromatic region confirms the monosubstitution on the imidazole carbon, while the isotopic pattern in the mass spectrum provides definitive evidence for the presence of one bromine atom.
Reactivity and Synthetic Applications
Methyl 5-bromo-1H-imidazole-4-carboxylate is a versatile intermediate. Its reactivity is dictated by the three key functional groups.
Caption: Key reactive sites for synthetic diversification.
-
C-Br Bond: This is arguably the most valuable site for elaboration. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a powerful route to construct complex molecular libraries for high-throughput screening in drug discovery.[1][17]
-
N-H Bond: The imidazole nitrogen can be readily deprotonated and alkylated or acylated, which is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to block a potential metabolic site.[9]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or participate in other transformations. Carboxylic acids and amides are common functional groups in bioactive molecules.[18]
The combination of these reactive sites makes this molecule a powerful platform for generating diverse chemical entities for pharmaceutical and materials science applications.[19]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards: Based on data for similar compounds, Methyl 5-bromo-1H-imidazole-4-carboxylate is expected to cause skin and serious eye irritation and may cause respiratory irritation.[6][20][21]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[22][23][24]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[6]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Nolan, C., & Rovis, T. (2007). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 9(15), 2859–2862. Available from: [Link]
-
Patel, R. V., Ke, S., & Rajani, D. P. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(1), 53-56. Available from: [Link]
-
Kumar, A., Kumar, V., & Kumar, R. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances, 6(70), 65482-65485. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles. Retrieved from: [Link]
-
Bagley, M. C., & Murziani, P. G. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3827-3847. Available from: [Link]
-
Chemistry Online. (2022). Imidazoles. Retrieved from: [Link]
-
YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from: [Link]
-
ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from: [Link]
-
ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from: [Link]
-
Net-interlab. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from: [Link]
-
ResearchGate. (2025). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Retrieved from: [Link]
-
PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from: [Link]
-
Organic Spectroscopy International. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from: [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from: [Link]
-
Autechaux. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Retrieved from: [Link]
-
PubMed. (n.d.). Comprehensive review in current developments of imidazole-based medicinal chemistry. Retrieved from: [Link]
-
ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from: [Link]
-
ResearchGate. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 6. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 7. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]
- 8. chembk.com [chembk.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 1H NMR [m.chemicalbook.com]
- 16. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemscene.com [chemscene.com]
- 20. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
Discovery and history of brominated imidazoles
An In-Depth Technical Guide to the Discovery and History of Brominated Imidazoles
Foreword: The Ocean's Chemical Arsenal
The quest for novel therapeutic agents has historically turned to the intricate chemical workshops of the natural world. For centuries, terrestrial plants and microbes were the primary sources of our pharmacopeia. However, the mid-20th century marked a pivotal shift in this exploration towards the vast, untapped biodiversity of the oceans.[1][2] Marine invertebrates, particularly sessile organisms like sponges (Phylum Porifera), lack physical defenses and have instead evolved sophisticated chemical defense mechanisms.[3][4] This has made them a treasure trove of structurally unique and biologically potent secondary metabolites.[3][5] Among the myriad compounds isolated from these organisms, the brominated imidazole alkaloids represent a particularly fascinating and pharmacologically significant class, characterized by their diverse structures and wide-ranging biological activities. This guide provides a comprehensive exploration of their discovery, the elucidation of their complex biosynthetic pathways, and their evolution from marine curiosities to promising drug leads.
The Genesis: Discovery of the Pyrrole-Imidazole Scaffold
The story of brominated imidazole alkaloids begins within the broader narrative of marine natural products chemistry, a field that blossomed in the 1970s.[3] Early pioneers faced significant technical hurdles, from deep-sea sample collection to structure elucidation with techniques that were rudimentary by modern standards. The first breakthrough in this specific class came in 1971 with the isolation of oroidin from the marine sponge Agelas oroides.[6] Oroidin's linear structure, featuring a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety via a three-carbon chain, was deceptively simple.[6] It would soon become clear that this molecule was not an endpoint but rather a fundamental building block, a biogenetic precursor to an entire family of complex alkaloids.[7][8][9]
These compounds are often referred to as pyrrole-imidazole alkaloids (PIAs). Evidence suggests that the sponge holobiont—the sponge itself and its associated symbiotic microbiome—is responsible for their production.[10][11] The biosynthesis of the foundational oroidin structure is believed to originate from basic amino acid precursors, with the pyrrole moiety derived from proline and the 2-aminoimidazole core arising from arginine or a related guanidinylated precursor.[9][10]
Caption: Proposed biogenetic origin of the oroidin scaffold from amino acid precursors.
Structural Diversification: From Monomers to Complex Dimers
The true chemical ingenuity of the marine sponge lies in its ability to elaborate the simple oroidin scaffold into a breathtaking array of structurally complex molecules. These transformations, primarily involving oxidative cyclizations and dimerizations, give rise to the vast family of PIAs.[7][8]
Monomeric Cyclized Alkaloids
Intramolecular oxidative cyclization of oroidin or its derivatives yields compact, polycyclic monomeric alkaloids. A prominent example is (-)-dibromophakellin , first identified in 1971.[9] Later, the agelastatins , isolated from sponges of the Cymbastela genus, attracted significant attention due to their potent cytotoxic properties.[7][12] Agelastatin A, in particular, has demonstrated powerful anticancer activity, making it a subject of intense synthetic and pharmacological investigation.[7][13]
The Dimeric Alkaloids: Sceptrin and its Relatives
The most profound structural leap is the dimerization of oroidin-like units, creating alkaloids of remarkable complexity. This dimerization is not random; it follows specific cycloaddition pathways, hypothesized to be mediated by single-electron transfer (SET) events within the sponge.[14]
-
Sceptrin : Isolated from the sponge Agelas sceptrum, sceptrin was the first identified dimeric PIA. Its unique structure features two hymenidin units (a monobrominated oroidin analogue) linked by a cyclobutane ring.[15] This [2+2] cycloaddition product is believed to form via the dimerization of an oroidin radical cation with a neutral oroidin molecule.[14] Sceptrin itself exhibits significant antibacterial and antiviral activities.[12]
-
Ageliferin and Massadine : These alkaloids represent alternative dimerization topologies. Ageliferins are [4+2] cycloaddition products, while massadines are [3+2] adducts.[14][16] For a long time, it was assumed that these complex dimers shared a common biosynthetic origin and stereochemistry. However, rigorous total synthesis has revealed surprising "enantiodivergence," where different sponge species produce alkaloids with mismatched chirality, suggesting highly controlled and species-specific enzymatic machinery.[14][16]
Caption: Hypothesized diversification of PIAs from an oroidin precursor.
The following table summarizes key discoveries in the brominated imidazole alkaloid family:
| Alkaloid | Representative Source Organism(s) | Year of Discovery | Key Structural Feature | Notable Biological Activity |
| Oroidin | Agelas oroides | 1971 | Linear Pyrrole-Imidazole | Precursor, Antibacterial |
| (-)-Dibromophakellin | Phakellia flabellata | 1971 | Tetracyclic Monomer | Antifungal |
| Sceptrin | Agelas sceptrum | 1981 | Cyclobutane Dimer | Antibacterial, Antiviral |
| Ageliferin | Agelas conifera | 1986 | Complex Dimer ([4+2]) | Cytotoxic, Antibacterial |
| Agelastatin A | Cymbastela sp. | 1993 | Pentacyclic Monomer | Potent Anticancer |
| Massadine | Stylissa massa | 2002 | Complex Dimer ([3+2]) | Cytotoxic |
Milestones in Chemical Synthesis
The low natural abundance of most complex PIAs and the need to verify their proposed structures spurred intense efforts in the synthetic organic chemistry community.[7][17] Total synthesis provides a scalable route to these molecules, confirms their absolute stereochemistry, and allows for the creation of novel analogues with potentially improved therapeutic properties.[17][18]
Synthesis of the Oroidin Core
Multiple synthetic routes to oroidin have been developed. A common and efficient strategy avoids the direct handling of unstable 2-aminoimidazoles by constructing the ring system late in the synthesis.[7] This often involves the condensation of a guanidine derivative with an α-haloketone or the amination of a pre-formed imidazole ring.[7]
Representative Protocol: Synthesis of the Oroidin Sidechain Precursor
The causality behind this synthetic choice is to build a stable, functionalized precursor that can be reliably converted to the final imidazole structure.
-
Starting Material: Commercially available urocanic acid is chosen for its pre-existing imidazole ring and carboxylic acid handle, providing a concise entry point.[7][18]
-
Esterification: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps. This is typically achieved using methanol under acidic conditions (e.g., SOCl₂).
-
Sidechain Modification: The vinyl sidechain is elongated and functionalized. This might involve reduction of the double bond followed by conversion of the ester to an aldehyde.
-
Halogenation: Bromination of the pyrrole ring is a critical step. N-bromosuccinimide (NBS) is a standard reagent for this electrophilic aromatic substitution, chosen for its selectivity and milder conditions compared to elemental bromine.[19]
-
Coupling: The brominated pyrrole piece is coupled with the imidazole sidechain, often via amide bond formation, to yield the full oroidin skeleton.
Biomimetic Synthesis of Dimeric Alkaloids
Synthesizing the complex dimeric structures like sceptrin and ageliferin posed a significant challenge. A major breakthrough came from "biomimetic" or "bio-inspired" approaches that sought to replicate the proposed natural cycloaddition.[15] The total synthesis of ageliferin from sceptrin, for instance, provided strong evidence for their biosynthetic relationship.[20][21] These syntheses often involve a programmed fragmentation or a carefully controlled oxidative radical cyclization to form the key carbon-carbon bonds of the core structure.[14][22]
A Spectrum of Biological Activity and Therapeutic Promise
The structural diversity of brominated imidazoles is mirrored by their broad range of biological activities, making them highly attractive for drug development.[23][24][25]
-
Antimicrobial and Antifouling Activity : As part of the sponge's chemical defense, many PIAs exhibit potent activity against bacteria and fungi.[26][27][28][29] Sceptrin, for example, is an effective antibacterial agent. This activity is crucial for preventing colonization by pathogenic microbes and deterring predators in the marine environment.
-
Anticancer Potential : This is one of the most promising therapeutic areas for this class of compounds.[13][30][31][32] Agelastatin A stands out for its potent cytotoxicity against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis (programmed cell death) or interference with critical cellular processes like DNA replication or microtubule dynamics.[29][30][32]
-
Quorum Sensing Inhibition : A more subtle antimicrobial strategy involves disrupting bacterial communication, or "quorum sensing" (QS).[33][34][35] Bacteria use QS to coordinate virulence factor expression and biofilm formation.[36][37] Certain brominated natural products, including some imidazoles and related furanones, can inhibit QS signaling pathways, effectively disarming pathogens without killing them.[33][34] This anti-virulence approach is less likely to drive the development of resistance compared to traditional bactericidal antibiotics.
Caption: Mechanism of Quorum Sensing (QS) inhibition by brominated imidazoles.
The Future of Brominated Imidazoles
The journey from the initial discovery of oroidin to the synthesis of complex anticancer agents like agelastatin A showcases the immense potential of marine natural products. Modern drug discovery now employs advanced techniques like genomics-guided isolation and metabolomic profiling to more efficiently mine the chemical diversity of marine sponges.[10][27] The persistent "supply problem"—obtaining sufficient quantities of these compounds from natural sources—is being addressed through advances in total synthesis, semisynthesis, and the exploration of microbial fermentation and aquaculture.[1][38]
Brominated imidazoles continue to serve as a rich source of inspiration for medicinal chemists. Their unique scaffolds and potent bioactivities ensure that they will remain a focal point of research, with the potential to yield new therapies for cancer, infectious diseases, and other pressing medical needs. The ocean has only just begun to reveal its chemical secrets, and the legacy of these remarkable sponge-derived alkaloids is still being written.
References
- Ahmad, S. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Nova Science Publishers, Inc.
- Carroll, A. R., et al. (2019). A Historical Overview of Natural Products in Drug Discovery. PMC - PubMed Central.
- Al-Awadhi, F., et al. (2020). Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids. PubMed Central.
- Keyzers, R. A., & Northcote, P. T. (2011).
- Francesch, A. M., et al. (2024). Pharmaceuticals from marine sources: past, present and future. Biosortia Microbiomics.
- El-Hossary, E. M., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. PMC - NIH.
- Proksch, P. (2005).
- Molinski, T. F. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. NIH.
- Al-Mourabit, A., & Potier, P. (2001).
- Romo, D. (2010). Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS. PubMed.
- Jaspars, M., et al. (2024). Pharmaceuticals from marine sources: past, present and future. Drug Discovery World.
- da Silva, A. M., et al. (2020). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. MDPI.
- Nogrady, T. (2023). Marine natural products and derivatives. RPS Pharmacy and Pharmacology Reports, Oxford Academic.
- Romo, D., & Liu, J. (2012). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PMC - PubMed Central.
- Yang, X.-W., et al. (2022). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. PMC - NIH.
- Davis, R. A., et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC - PubMed Central.
- N/A. (2025).
- Iannarelli, M. (2016). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PMC - PubMed Central.
- Lage, A., et al. (2014).
- N/A. (N/A). Synthesis and oxidation of oroidin and analogues Oroidin is considered to be the b. N/A.
- N/A. (2025). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review.
- N/A. (N/A). Small Molecule Inhibitors of Bacterial Quorum Sensing. University College Cork.
- Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. PMC - PubMed Central.
- Baran, P. S., et al. (2004). Sceptrin as a potential biosynthetic precursor to complex pyrrole-imidazole alkaloids: the total synthesis of ageliferin. PubMed.
- Al-Balas, Q., et al. (2023).
- N/A. (2021).
- Lu, Z., et al. (2014). Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence. PubMed.
- Adu-Amankwa, B., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. PMC - PubMed Central.
- Li, G., et al. (2014). Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence. PMC - PubMed Central.
- Gaba, M., & Mohan, C. (2021).
- Baran, P. S., et al. (2005).
- Kumar, D., et al. (2015).
- N/A. (2025). Small Molecule Inhibitors of Bacterial Quorum Sensing.
- Baran, P. S., et al. (2007). Total synthesis of dimeric pyrrole-imidazole alkaloids: sceptrin, ageliferin, nagelamide e, oxysceptrin, nakamuric acid, and the axinellamine carbon skeleton. PubMed.
- N/A. (N/A). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. N/A.
- Vargas-Roldán, S. Y., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI.
- Vargas-Roldán, S. Y., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. PubMed.
- Chen, Z., et al. (2023).
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]
- 12. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cuvillier.de [cuvillier.de]
- 18. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sceptrin as a potential biosynthetic precursor to complex pyrrole-imidazole alkaloids: the total synthesis of ageliferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Total synthesis of dimeric pyrrole-imidazole alkaloids: sceptrin, ageliferin, nagelamide e, oxysceptrin, nakamuric acid, and the axinellamine carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Short, enantioselective total synthesis of sceptrin and ageliferin by programmed oxaquadricyclane fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 31. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijsrtjournal.com [ijsrtjournal.com]
- 33. research.ucc.ie [research.ucc.ie]
- 34. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]
- 37. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biosortia.com [biosortia.com]
An In-Depth Technical Guide to the Physical Characteristics of Methyl 5-bromo-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-imidazole-4-carboxylate is a heterocyclic organic compound that holds significant interest within the realms of medicinal chemistry and drug development. As a substituted imidazole, this molecule serves as a versatile scaffold for the synthesis of more complex chemical entities with potential therapeutic applications. The imidazole ring is a common motif in many biologically active compounds, and the strategic placement of a bromine atom and a methyl carboxylate group offers reactive handles for further chemical modifications.[1] A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-bromo-1H-imidazole-4-carboxylate, supplemented with established analytical protocols for their determination.
Molecular Structure and Properties
The foundational physical and chemical properties of a compound are dictated by its molecular structure. Methyl 5-bromo-1H-imidazole-4-carboxylate possesses a planar five-membered imidazole ring, which imparts aromatic character. The presence of two nitrogen atoms within the ring, along with the electron-withdrawing bromine atom and methyl carboxylate substituent, significantly influences its electronic distribution and intermolecular interactions.
Below is a diagram illustrating the molecular structure of Methyl 5-bromo-1H-imidazole-4-carboxylate.
Caption: Molecular structure of Methyl 5-bromo-1H-imidazole-4-carboxylate.
A summary of the key molecular properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1093261-46-1 | [2] |
| Molecular Formula | C5H5BrN2O2 | [2] |
| Molecular Weight | 205.01 g/mol | [3] |
| InChI Key | GRIZGYQGAGYKNL-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The macroscopic physical properties of a compound are a direct consequence of its molecular structure and the intermolecular forces it can exhibit. For Methyl 5-bromo-1H-imidazole-4-carboxylate, these properties are crucial for its handling, storage, and application in synthetic and analytical procedures.
Physical State and Appearance
Methyl 5-bromo-1H-imidazole-4-carboxylate is a solid at room temperature.[2] The specific morphology and color can vary depending on the purity and crystalline form.
Melting Point
Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point of an organic solid involves using a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point and Density
Experimentally determined values for the boiling point and density of Methyl 5-bromo-1H-imidazole-4-carboxylate are not widely reported. However, predicted values can be found from chemical databases.
| Property | Predicted Value | Source |
| Boiling Point | 367.5 ± 22.0 °C | [4] |
| Density | 1.781 ± 0.06 g/cm³ | [4] |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, suggesting some degree of polarity. However, the presence of the bromine atom and the overall molecular structure will also affect its solubility in various solvents.
A systematic study of the solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate in a range of solvents, from non-polar to polar, is recommended to establish a comprehensive solubility profile.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework.
While specific spectra for Methyl 5-bromo-1H-imidazole-4-carboxylate are available from commercial suppliers, detailed peak assignments are not always provided in publicly accessible sources.[6][7] The following sections outline the expected spectral features based on the compound's structure and data from related imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the N-H proton (which may be broad and its chemical shift dependent on the solvent and concentration), and the methyl protons of the ester group. The chemical shifts of the ring proton will be influenced by the electronic effects of the bromine and carboxylate substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals would correspond to the carbons of the imidazole ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the bromine atom is expected to show a characteristic chemical shift.
General Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 5-bromo-1H-imidazole-4-carboxylate is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the ester.
-
C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region are typical for the aromatic C=C and C=N stretching vibrations of the imidazole ring.
-
C-O Stretch: A band in the 1100-1300 cm⁻¹ region is expected for the C-O stretching of the ester group.
-
C-Br Stretch: A weaker absorption in the lower frequency region (typically below 800 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For Methyl 5-bromo-1H-imidazole-4-carboxylate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. Analysis of the fragmentation pattern can provide further structural information.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. While the specific crystal structure of Methyl 5-bromo-1H-imidazole-4-carboxylate has not been found in the public domain, studies on other substituted imidazoles provide insights into the potential packing and hydrogen bonding networks.[8][9] The presence of the N-H group and the carbonyl oxygen allows for the formation of hydrogen bonds, which are likely to play a significant role in the crystal packing.
Workflow for Single-Crystal X-ray Diffraction:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages foundational chemical principles and solubility data from structurally related imidazole derivatives to offer predictive insights. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this compound for synthesis, purification, formulation, and various applications.
Introduction: The Significance of Methyl 5-bromo-1H-imidazole-4-carboxylate
Methyl 5-bromo-1H-imidazole-4-carboxylate is a substituted imidazole, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical agents. The imidazole ring is a core component of the amino acid histidine and is found in many drugs due to its ability to participate in hydrogen bonding and coordinate with metal ions. The bromine and methyl carboxylate substitutions on the imidazole core of the title compound significantly influence its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Low aqueous solubility can lead to poor bioavailability, while understanding its solubility in organic solvents is paramount for chemical synthesis, purification, and the development of suitable formulations.[1][2]
Physicochemical Properties and Predicted Solubility Profile
Key Physicochemical Properties:
| Property | Value/Prediction | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molar Mass | 205.01 g/mol | [3] |
| Boiling Point (Predicted) | 367.5 ± 22.0 °C | [4] |
| Density (Predicted) | 1.781 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.22 ± 0.10 | [3] |
| Physical Form | Solid |
The presence of the imidazole ring, with its two nitrogen atoms, allows for both hydrogen bond donation and acceptance. The methyl carboxylate group also contributes to the molecule's polarity. The bromine atom adds to the molecular weight and can participate in halogen bonding.
Predicted Solubility in Organic Solvents:
Based on the general principle of "like dissolves like" and published data on similar imidazole compounds, the following solubility trends are anticipated:
-
High Solubility in Polar Protic Solvents: The ability to form strong hydrogen bonds suggests good solubility in solvents like methanol, ethanol, and other short-chain alcohols. The solubility of imidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[5]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective at solvating Methyl 5-bromo-1H-imidazole-4-carboxylate. DMSO, in particular, is often used for initial stock solutions in biological screening due to its strong solvating power for a wide range of organic molecules.[2]
-
Low Solubility in Nonpolar and Low-Polarity Solvents: The compound's polarity suggests it will have limited solubility in nonpolar solvents like hexanes and toluene. Similarly, its solubility in ethers and chlorinated solvents like dichloromethane is expected to be low.[6][7]
The following diagram illustrates the logical flow for assessing the solubility of an organic compound.
Caption: General workflow for determining the solubility class of an organic compound.
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.
Materials and Equipment:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, THF, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Accurately weigh an amount of Methyl 5-bromo-1H-imidazole-4-carboxylate that is in excess of its expected solubility and place it into a glass vial. A common starting point is to add 2-5 mg of the compound to 1 mL of the solvent. The key is to have undissolved solid present at the end of the experiment.[10]
-
Add a precise volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[10]
-
Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typically adequate for most compounds to reach thermodynamic equilibrium.[10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, ensuring equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the saturated solution) into a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of Methyl 5-bromo-1H-imidazole-4-carboxylate of known concentrations.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate in the specific solvent at the experimental temperature, typically expressed in mg/mL or µg/mL.
-
The following diagram illustrates the shake-flask experimental workflow.
Caption: Experimental workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of Methyl 5-bromo-1H-imidazole-4-carboxylate in organic solvents:
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature.[11] This relationship should be determined experimentally if the compound is to be used in processes at various temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A more stable polymorph will have a lower solubility than a metastable form. It is crucial to characterize the solid form used in solubility studies.
-
pH (in Protic Solvents): In protic solvents, especially those containing water, the pH can significantly affect the solubility of ionizable compounds.[10] While the pKa of the imidazole ring is predicted to be around 9.22, the acidity or basicity of the solvent system could influence the protonation state and thus the solubility.
Conclusion
While direct quantitative solubility data for Methyl 5-bromo-1H-imidazole-4-carboxylate in organic solvents is currently limited, a strong predictive understanding can be derived from its chemical structure and the behavior of related imidazole compounds. This guide has provided a framework for estimating its solubility in various solvent classes and has detailed a robust, step-by-step protocol for its experimental determination using the shake-flask method. The generation of such empirical data is essential for the effective utilization of this promising compound in research and development, particularly in the pharmaceutical and material science sectors.
References
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Online forum post]. Available: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available: [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available: [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available: [Link]
-
Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. Available: [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available: [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Available: [Link]
-
JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available: [Link]
-
Solubility of Things. Imidazole. Available: [Link]
-
ResearchGate. (2025, August 10). Solubility of Imidazoles in Ethers. Available: [Link]
-
ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available: [Link]
-
ResearchGate. (2025, August 10). Solubility of Imidazoles in Alcohols. Available: [Link]
-
Chemsrc. CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. Available: [Link]
-
ChemBK. Methyl 4-bromo-1H-imidazole-5-carboxylate. Available: [Link]
-
Autech. CAS 1093261-46-1 Methyl 5-bromo-1H-imidazole-4-carboxylate. Available: [Link]
- Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chembk.com [chembk.com]
- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
Guide to the Stability and Storage of Methyl 5-bromo-1H-imidazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Imidazole derivatives are foundational scaffolds in numerous biologically active molecules, and this particular brominated ester serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] The bromine atom provides a reactive handle for various cross-coupling reactions, while the ester and imidazole core offer sites for further functionalization.[1]
Given its role as a critical building block, ensuring the chemical integrity of Methyl 5-bromo-1H-imidazole-4-carboxylate from procurement through to its use in synthesis is paramount. Degradation of this starting material can lead to the formation of impurities, reduction in yield, and the introduction of potentially confounding variables in experimental results. This guide provides a comprehensive overview of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.
Physicochemical Properties and Core Structure
A foundational understanding of the molecule's properties is essential for predicting its behavior. The key structural features—a methyl ester, a brominated aromatic ring, and an imidazole core—each contribute to its overall stability and reactivity profile.
| Property | Value | Source(s) |
| CAS Number | 1093261-46-1 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4][6] |
| Molecular Weight | 205.01 g/mol | [4][6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Recommended Storage | 2-8°C, under inert atmosphere | [4] |
Core Stability Profile and Degradation Pathways
The stability of Methyl 5-bromo-1H-imidazole-4-carboxylate is influenced by its three primary functional regions: the methyl ester group, the imidazole ring, and the carbon-bromine bond. Degradation is typically initiated by exposure to common laboratory stressors such as water, pH extremes, light, and oxygen.
Hydrolysis of the Methyl Ester
The most significant and predictable degradation pathway is the hydrolysis of the methyl ester functional group.[7] This reaction, common to all esters, involves the cleavage of the C-O bond between the acyl group and the methoxy group, yielding the corresponding carboxylic acid and methanol.
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the reaction is a reversible equilibrium, the reverse of a Fischer esterification.[7][8] Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Mediated Hydrolysis (Saponification): This pathway is an irreversible reaction that proceeds to completion.[8][9] The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the methoxide ion to form the carboxylic acid.[9] The resulting carboxylic acid is immediately deprotonated by the base to form the carboxylate salt.[7][9]
Oxidation and Photodegradation of the Imidazole Ring
The imidazole ring itself is susceptible to degradation, particularly through oxidation and exposure to light.
-
Oxidation: Imidazole moieties can undergo oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or through base-mediated autoxidation.[10][11] This can lead to the formation of various oxidized species, potentially involving the opening of the imidazole ring.[11] The presence of a labile N-H proton on the imidazole ring is often crucial for these degradation pathways.[11]
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to photodegradation upon exposure to UV or high-intensity light.[10] Studies on other brominated imidazoles confirm their potential to release reactive fragments upon photodissociation.[12] This sensitivity underscores the need to protect the compound from light.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy for preserving the compound's integrity. The recommendations provided by suppliers are based on the inherent chemical instabilities discussed above.[4]
Long-Term Storage
-
Temperature: Store refrigerated at 2-8°C .[4] Low temperatures slow the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent base-mediated autoxidation of the imidazole ring.[10]
-
Light: Keep the container tightly sealed and protected from light. Amber glass vials are recommended. This mitigates the risk of photodegradation.[10][12]
-
Moisture: Keep in a dry, well-ventilated place.[13] The container must be tightly closed to prevent the ingress of atmospheric moisture, which could lead to hydrolysis.
Laboratory Handling
-
Weighing and Dispensing: Perform these actions in a controlled environment with minimal exposure to ambient air and humidity. If possible, use a glovebox or weigh quickly and reseal the container promptly.
-
Solution Preparation: When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry is sensitive to water. For aqueous solutions, be mindful that the pH will significantly impact the stability of the ester. Prepare fresh solutions as needed and consider storing them under the same recommended conditions (refrigerated, protected from light) for short periods.
Chemical Incompatibilities
To prevent rapid degradation, avoid direct contact and mixing with the following:
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will rapidly cause saponification.[7][9]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) will catalyze hydrolysis, especially when heated.[7]
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) can lead to the oxidative degradation of the imidazole ring.[10]
Experimental Workflow: Forced Degradation Study
A forced degradation study is an essential experiment to identify likely degradation products and determine the intrinsic stability of a compound. This workflow provides a validated system for assessing the stability of Methyl 5-bromo-1H-imidazole-4-carboxylate under various stress conditions.
Detailed Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 5-bromo-1H-imidazole-4-carboxylate at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture. This co-solvent system ensures solubility and allows for compatibility with both aqueous and organic stress conditions.
-
Control Sample: Transfer an aliquot of the stock solution into a sealed, light-protected vial and store at 2-8°C. This sample represents the baseline (T=0) and stability under ideal conditions.
-
Acidic Stress: Mix one part of the stock solution with one part of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place the sample in a water bath at 60°C.
-
Basic Stress: Mix one part of the stock solution with one part of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep this sample at room temperature, as base hydrolysis is typically rapid.
-
Oxidative Stress: Mix one part of the stock solution with one part of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep this sample at room temperature and protected from light.
-
Thermal Stress:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C to assess solid-state thermal stability.
-
-
Photolytic Stress: Place a vial of the stock solution in a photostability chamber with a controlled light source (e.g., ICH option 2: UV-A and visible light). Wrap a parallel sample in aluminum foil to serve as a dark control.
-
Sampling and Analysis: Withdraw aliquots from each stress condition (and the control) at specified time points (e.g., 0, 2, 6, 24 hours). Quench the acid and base samples by neutralizing them with an equimolar amount of base or acid, respectively. Immediately analyze all samples by a stability-indicating analytical method.
Analytical Methods for Stability Assessment
A stability-indicating method is one that can accurately separate and quantify the intact parent compound from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability studies.[14] A reverse-phase C18 column with a gradient elution using a mobile phase of water/acetonitrile with a modifier like formic acid or trifluoroacetic acid is a common starting point. UV detection can be used to monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying the degradation products.[10][14] By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, one can deduce the chemical transformations that have occurred (e.g., a mass decrease of 14 Da would suggest the loss of a CH₂ group from the ester, consistent with hydrolysis to the acid).
| Stress Condition | Expected Primary Degradation Product | Expected Analytical Observation (LC-MS) |
| Acidic / Basic | 5-Bromo-1H-imidazole-4-carboxylic acid | Appearance of a new peak with m/z = 190.99 (M-H)⁻ |
| Oxidative | Oxidized imidazole species | Appearance of peaks with m/z corresponding to the addition of oxygen atoms (+16 Da) |
| Photolytic | Various photoproducts | A complex mixture of new peaks may appear |
| Thermal | Dependent on moisture; likely hydrolysis | Similar to acidic degradation if moisture is present |
Conclusion
The chemical integrity of Methyl 5-bromo-1H-imidazole-4-carboxylate is contingent upon strict adherence to appropriate storage and handling protocols. The compound's primary liabilities are the hydrolysis of its methyl ester group and the oxidative or photolytic degradation of its imidazole core. By storing the material at 2-8°C under an inert, dry, and dark atmosphere , researchers can effectively mitigate these degradation pathways. For professionals in drug development, implementing forced degradation studies is a critical step to understand the molecule's intrinsic stability, which informs decisions on formulation, packaging, and shelf-life determination.
References
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][8]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Retrieved from [Link][15]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2025). Hydrolysis of Esters. Retrieved from [Link][7]
-
Jankala, E., et al. (n.d.). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. ResearchGate. Retrieved from [Link][12]
-
ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link][6]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link][16]
-
ChemDiv. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link][1]
-
ResearchGate. (2025). Imidazole derivatives as possible microbicides with dual protection. Retrieved from [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. Retrieved from [Link][3]
-
Myron L Company. (n.d.). Chemical Compatibility Chart. Retrieved from [Link][17]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Retrieved from [Link][14]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vumc.org [vumc.org]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 5-bromo-1H-imidazole-4-carboxylate
Introduction: Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No. 1093261-46-1) is a vital heterocyclic building block utilized by researchers in the synthesis of novel pharmaceutical compounds and complex organic molecules.[1] Its structure, featuring a brominated imidazole core, offers unique reactivity for creating diverse molecular scaffolds.[2] However, this same reactivity necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for drug development professionals and researchers. We will explore the causality behind safety protocols, establish self-validating experimental workflows, and ground our recommendations in authoritative data, ensuring both scientific integrity and personal safety.
Core Hazard Profile
Understanding the intrinsic hazards of a compound is the first step in developing a robust safety protocol. Methyl 5-bromo-1H-imidazole-4-carboxylate is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, indicating moderate hazards that require diligent control measures.
| Identifier | Value |
| CAS Number | 1093261-46-1[3] |
| Molecular Formula | C₅H₅BrN₂O₂[1][4] |
| Molecular Weight | 205.01 g/mol [1] |
| Appearance | Solid, white to almost-white crystal or powder[5] |
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation Mark) |
The primary hazards are well-defined and directly relate to potential routes of exposure in a laboratory setting.
-
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation: The halogenated heterocyclic structure can disrupt skin integrity upon contact.
-
H319: Causes serious eye irritation: Direct contact with eye tissue can cause significant, potentially lasting damage.
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[2]
The causality for these classifications stems from the compound's chemical nature. The imidazole ring system is found in many biologically active molecules, and the presence of a bromine atom enhances its reactivity, increasing the likelihood of interaction with biological tissues like skin, eyes, and respiratory linings.[2]
Caption: GHS Hazard Profile for the Compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The foundation of laboratory safety relies on a hierarchy of controls, prioritizing the elimination of hazards. Since this compound is essential for research, we focus on robust engineering controls and appropriate PPE as our primary defense mechanisms.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. For a solid compound with respiratory irritation potential, these are non-negotiable.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control to mitigate the risk of inhaling fine dust particles (H335).
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation.[6][7] Their immediate availability is crucial for the "rinse cautiously with water for several minutes" directive in first aid protocols for eye contact.[5][6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A full-sleeved lab coat is mandatory to protect skin and clothing from accidental contact.
-
-
Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[6][7]
Caption: PPE Selection Workflow based on Task Risk.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for safety. The following step-by-step procedures are designed to be self-validating systems that minimize exposure.
Protocol for Weighing and Handling
This protocol is designed to prevent the generation and inhalation of dust and avoid skin/eye contact.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the work surface is clean.
-
Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the compound.
-
Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Closure: Securely close the main container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and work surface with a damp cloth to collect any residual particles. Dispose of the cloth and weigh boat as hazardous waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.
Protocol for Storage
The stability and integrity of the compound depend on correct storage, which also serves as a safety measure to prevent degradation into unknown, potentially more hazardous substances.
-
Temperature: Store in a refrigerator at 2-8°C. The rationale is to slow down potential decomposition pathways.
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen).[7] This is critical as some heterocyclic compounds can be air-sensitive.[7]
-
Environment: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6][7][8]
-
Light: Protect from light, as UV radiation can induce degradation in complex organic molecules.[7]
Emergency Response Framework
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
| Exposure Route | Action Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][8] |
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large.
-
Control: Ensure the area is well-ventilated (fume hood).
-
Contain: Wearing appropriate PPE (including respiratory protection for a large powder spill), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Caption: Decision Tree for Emergency First Aid.
Physicochemical & Reactivity Data
A summary of the compound's properties is essential for experimental design and safety assessment.
| Property | Value | Source |
| Melting Point | 96°C (with decomposition) | [5] |
| Boiling Point | 367.5 ± 22.0 °C (Predicted) | [3][4] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [3][4] |
-
Stability: The compound is considered stable under recommended storage conditions.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8] These materials can initiate vigorous, potentially hazardous reactions.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[6][8]
References
- Fisher Scientific. (n.d.). Safety Data Sheet for a related imidazole compound.
- Generic Safety Data Sheet Information. (n.d.). SAFETY DATA SHEET for 5-Bromo-2-methyl-4-nitro-1H-imidazole.
- Generic Safety Data Sheet Information. (n.d.). SAFETY DATA SHEET for Imidazole-4-carboxaldehyde.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET for 1-Methyl-1H-imidazole-2-carboxylic Acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Methyl-1H-imidazole-5-carbaldehyde. This source provides information on hazardous decomposition products common to imidazole compounds.
- National Institutes of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Provides toxicological context for the imidazole class of compounds.
-
Chemsrc. (2025). 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
- Chan, P. C., Hill, G. D., Kissling, G. E., & Nyska, A. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of Toxicology, 82(1), 45–53.
-
ChemBK. (2024). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. 1093261-46-1 | Methyl 5-bromo-1H-imidazole-4-carboxylate - Moldb [moldb.com]
- 2. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 3. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity of the Bromine Atom on the Imidazole Ring
This guide provides an in-depth exploration of the chemical reactivity of brominated imidazoles, a pivotal class of intermediates in medicinal chemistry and materials science. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms described herein are designed to serve as a self-validating framework for the strategic functionalization of the imidazole core.
The Strategic Importance of the C-Br Bond on the Imidazole Scaffold
The imidazole ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, characterized by a π-electron-rich system and two nitrogen atoms with differing electronic character (one pyrrole-like, one pyridine-like), make it a versatile building block. The introduction of a bromine atom onto this ring system is a key strategic decision in synthetic design. The C-Br bond serves as a versatile "handle," enabling a wide array of subsequent transformations that would otherwise be inaccessible.
The reactivity of the bromine atom is profoundly influenced by its position on the imidazole ring (C2, C4, or C5). The C2 position is electronically distinct, flanked by two nitrogen atoms, which increases the acidity of the corresponding C2-H proton and influences the susceptibility of a C2-Br bond to certain reactions like metal-halogen exchange. Conversely, the C4 and C5 positions are more electronically similar to standard aromatic systems, though still modulated by the heterocyclic environment. Understanding these positional nuances is critical for predicting reactivity and designing successful synthetic routes.
Foundational Pathways: Metal-Catalyzed Cross-Coupling Reactions
The most powerful and widely exploited reactivity of bromoimidazoles lies in their participation in transition metal-catalyzed cross-coupling reactions.[3][4] These reactions provide a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with high precision.[1][2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for coupling bromoimidazoles with aryl or vinyl boronic acids (or their esters).[5] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[5][6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] The choice of catalyst, ligand, and base is not arbitrary; it is a finely tuned system to ensure efficient progression through each mechanistic step. Nitrogen-rich heterocycles like imidazole can chelate to the palladium center, potentially inhibiting catalysis. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often critical to promote the desired reductive elimination step and prevent catalyst deactivation.[6][8]
Data Presentation: Representative Suzuki Coupling Conditions
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 | [6][8] |
| 4-Bromo-1H-imidazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (2) | Toluene | 110 | 88 | [9] |
| 5-Bromo-1-tritylimidazole | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME | 90 | 92 | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the bromoimidazole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst & Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.[6]
-
Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone transformation for synthesizing aryl amines from aryl halides.[10][11] For bromoimidazoles, it provides direct access to amino-substituted imidazoles, which are key pharmacophores in many drug candidates. The reaction's utility lies in its broad scope, accommodating a wide range of primary and secondary amines.[12]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is crucial. The base deprotonates the amine, forming the corresponding amide in the catalytic cycle, which is necessary for the key transmetalation-like step. The ligand (e.g., BINAP, tBuBrettPhos) plays a vital role in facilitating the final reductive elimination to form the C-N bond.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: Add the bromoimidazole (1.0 equiv), amine (1.2 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP or tBuBrettPhos, 2-5 mol%).[14]
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat to the required temperature (typically 80-120 °C) until the reaction is complete.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate. Purify via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of the bromoimidazole and a terminal alkyne C(sp).[15][16] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[17]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[15] The palladium cycle mirrors other cross-coupling reactions. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex, driving the reaction forward under mild conditions, often at room temperature.[15][17]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a flask, add the bromoimidazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).[18]
-
Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent and neutralizes the HBr byproduct.[15]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
Additional Cross-Coupling Methodologies
-
Heck Reaction: This palladium-catalyzed reaction couples bromoimidazoles with alkenes to form substituted vinyl-imidazoles.[19][20] The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[21][22]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation serves as an alternative for forming C-N, C-O, and C-S bonds.[23][24] It is particularly useful when palladium-based methods are unsuccessful but often requires harsher conditions, such as high temperatures and polar aprotic solvents like DMF or NMP.[25][26]
Alternative Reactivity: Metal-Halogen Exchange
Beyond cross-coupling, the C-Br bond on an imidazole ring is susceptible to metal-halogen exchange, providing an alternative route to functionalization. This pathway is particularly effective for introducing nucleophilic character at the carbon atom previously holding the bromine.
Mechanism & Application: The reaction is typically initiated by treating the bromoimidazole with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or t-butyllithium, at low temperatures (-78 °C) to prevent side reactions.[1][2] This rapidly and irreversibly generates a highly reactive lithio-imidazole intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles, such as aldehydes, ketones, CO₂, or alkyl halides, to install new functional groups. Furthermore, the lithiated intermediate can undergo transmetalation with other metal salts (e.g., ZnCl₂, B(OMe)₃) to generate less reactive and more selective organometallic reagents for subsequent cross-coupling reactions.[27]
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromine atom by a nucleophile is the least common reactivity pathway for bromoimidazoles. The imidazole ring is inherently electron-rich, which disfavors the addition-elimination mechanism required for SNAr. This pathway only becomes viable when the imidazole ring is heavily activated by the presence of one or more potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[28][29] In such cases, the EWG stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the substitution to proceed.[30][31]
Conclusion
The bromine atom on an imidazole ring is a remarkably versatile functional handle, unlocking a vast landscape of synthetic possibilities. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offering robust and predictable methods for constructing complex molecules. Complementing these methods, metal-halogen exchange provides an orthogonal strategy for introducing functionality via nucleophilic intermediates. A thorough understanding of the underlying mechanisms and the factors governing each reaction—catalyst, ligand, base, solvent, and the bromine's position—is paramount for any scientist aiming to leverage the full synthetic potential of bromoimidazoles in drug discovery and materials science.
References
-
Title: Synthesis of 2-Bromoimidazoles from Alkynes, N-Sulfonylazides, and Bromocyanides Source: ACS Publications URL: [Link][1][2]
-
Title: Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides Source: National Library of Medicine URL: [Link][32]
-
Title: Synthesis of 2-Bromoimidazoles from Alkynes, N-Sulfonylazides, and Bromocyanides Source: ACS Publications URL: [Link][33]
-
Title: Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles Source: ResearchGate URL: [Link]
-
Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry URL: [Link][21][22]
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications URL: [Link][14]
-
Title: Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study Source: Semantic Scholar URL: [Link][30]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Library of Medicine URL: [Link][8]
-
Title: Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study Source: ResearchGate URL: [Link][31]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link][10]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link][11]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link][23]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: ResearchGate URL: [Link][9]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link][19]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link][15]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link][5]
-
Title: Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings Source: Organic Chemistry Portal URL: [Link][18]
-
Title: Buchwald-Hartwig Coupling Source: YouTube URL: [Link][13]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link][16]
-
Title: Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes Source: ResearchGate URL: [Link][34]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link][12]
-
Title: Metal-Catalyzed Cross-Coupling Reactions Source: ChemTalk URL: [Link][3]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link][17]
-
Title: Mechanistic studies of transition metal-catalyzed cross-coupling reactions Source: International Journal of Advanced Chemistry Research URL: [Link][4]
-
Title: Tandem Intramolecular Carbolithiation—Transmetalation: From Lithium to Copper or Boron Chemistry. Source: ResearchGate URL: [Link][27]
-
Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link][26]
-
Title: Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds Source: ResearchGate URL: [Link][29]
-
Title: Nucleophilic substitution in the imidazole ring. Source: ResearchGate URL: [Link][36]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
- 25. Chemicals [chemicals.thermofisher.cn]
- 26. Ullmann Reaction [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 36. researchgate.net [researchgate.net]
Tautomerism in 1H-imidazole-4-carboxylates: An In-depth Technical Guide for Drug Development Professionals
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding are central to its biological activity. A critical, yet often nuanced, aspect of its chemistry is tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. In the context of 1H-imidazole-4-carboxylates, a scaffold of significant interest in drug discovery, understanding and controlling this tautomeric balance is paramount. The predominant tautomeric form of a molecule dictates its hydrogen bonding pattern, lipophilicity, pKa, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of tautomerism in 1H-imidazole-4-carboxylates, delving into the underlying principles, experimental and computational methodologies for characterization, and the profound implications for drug design and development.
The Tautomeric Landscape of 1H-Imidazole-4-carboxylates
The tautomerism of 1H-imidazole-4-carboxylates is a form of prototropic tautomerism, specifically annular tautomerism, where a proton migrates between the two nitrogen atoms of the imidazole ring. This results in an equilibrium between the 1H-imidazole-4-carboxylate (also referred to as the N1-H or Nτ-H tautomer) and the 1H-imidazole-5-carboxylate (also known as the N3-H or Nπ-H tautomer) forms.
While in unsubstituted imidazole the two tautomeric forms are degenerate, the presence of the carboxylate group at the C4 position breaks this symmetry, leading to a non-equivalent equilibrium. The position of this equilibrium is a delicate balance of electronic and steric effects of the substituent, as well as environmental factors such as the solvent.
Caption: Annular tautomerism in 1H-imidazole-4-carboxylates.
The electron-withdrawing nature of the carboxylate group significantly influences the electronic distribution within the imidazole ring, thereby affecting the relative basicity of the two nitrogen atoms and, consequently, the position of the tautomeric equilibrium.
Factors Influencing the Tautomeric Equilibrium
The predominance of one tautomer over the other is not static and can be influenced by a variety of factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric behavior of drug candidates.
Substituent Effects
The nature of the ester group (R in -COOR) and other substituents on the imidazole ring can have a profound impact on the tautomeric equilibrium. Electron-donating groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen, while electron-withdrawing groups favor the tautomer with the proton on the more distant nitrogen.[1]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a critical role in stabilizing or destabilizing the different tautomers.[2][3] Polar protic solvents can form hydrogen bonds with both the N-H and the lone pair of the unprotonated nitrogen, as well as the carboxylate group, thereby influencing the equilibrium. In contrast, nonpolar aprotic solvents will have a lesser effect on the equilibrium.
pH
The pH of the medium can significantly alter the tautomeric landscape by influencing the protonation state of the imidazole ring and the carboxylate group. At physiological pH, the carboxylate group is typically deprotonated, and the imidazole ring can exist in its neutral or protonated form, further complicating the tautomeric equilibrium.
Sources
Methodological & Application
Methyl 5-bromo-1H-imidazole-4-carboxylate in kinase inhibitor synthesis
An In-Depth Guide to the Application of Methyl 5-bromo-1H-imidazole-4-carboxylate in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, with their dysregulation implicated in a vast array of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors often hinges on the use of versatile heterocyclic scaffolds that can be strategically functionalized to achieve high potency and selectivity. Methyl 5-bromo-1H-imidazole-4-carboxylate is a premier example of such a building block. Its imidazole core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bond interactions within the ATP-binding site of many kinases, mimicking the natural ligand, ATP.[3][4][5]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of methyl 5-bromo-1H-imidazole-4-carboxylate. We will delve into the core chemical transformations that make this molecule a powerful tool, providing detailed, field-proven protocols and explaining the causality behind key experimental choices. The guide will culminate in a practical application, showcasing the synthesis of a substituted imidazole scaffold relevant to the development of p38 MAP kinase inhibitors, a significant target in inflammatory diseases.[6][7][8]
Core Synthetic Strategies: A Multi-Functionalization Workflow
The power of methyl 5-bromo-1H-imidazole-4-carboxylate lies in its three distinct, orthogonally reactive sites: the imidazole nitrogen (N-1), the C-5 bromine, and the C-4 methyl ester. This allows for a modular and divergent synthetic approach, enabling the rapid generation of diverse compound libraries from a single precursor.
Caption: Divergent synthetic pathways from the core scaffold.
Protocol 1: N-Alkylation of the Imidazole Core
The imidazole nitrogen provides a key vector for introducing substituents that can occupy solvent-exposed regions of the kinase active site or modulate the physicochemical properties of the inhibitor. The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of other functional groups.[9][10]
Rationale for Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures rapid and complete deprotonation, making it suitable for less reactive alkylating agents.[10] However, its high reactivity requires stringent anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often preferred for large-scale synthesis or with base-sensitive substrates, offering greater control despite potentially longer reaction times.[11]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the resulting imidazolide anion without participating in the reaction.[9][12]
Step-by-Step Methodology (NaH Protocol):
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS. For less reactive halides, the mixture may be gently heated (50-60 °C).
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling
The C-5 bromine is perfectly positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13][14] This is arguably the most powerful method for installing diverse aryl and heteroaryl groups at this position, which are often essential for achieving high kinase inhibitory potency.[15][16][17]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings.[4][18] It is effective for a wide range of aryl and heteroaryl boronic acids.
-
Base and Solvent System: The reaction requires a base to activate the boronic acid for transmetalation.[19] An aqueous solution of a mild base like sodium or potassium carbonate is typically used in conjunction with a water-miscible organic solvent like 1,4-dioxane or DMF.[17][18] This biphasic system facilitates the reaction while maintaining solubility for both organic and inorganic reagents.
Step-by-Step Methodology:
-
Preparation: To a reaction flask, add the bromo-imidazole starting material (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and the aqueous base solution (e.g., 2M Na₂CO₃, 2.0-3.0 eq). The typical solvent ratio is 4:1 to 5:1 organic:aqueous.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C-5 arylated product.
Protocol 3: Amide Bond Formation via Ester Hydrolysis
The C-4 methyl ester is a versatile handle that can be converted into an amide. Amide functionalities are critical for kinase inhibitors as they often act as hydrogen bond donors or acceptors, forming key interactions with the protein backbone.[3][20] This transformation is typically a two-step process: saponification of the ester to the carboxylic acid, followed by amide coupling.
Step 3A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the imidazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~4-5 with 1N HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate. If the product is poorly soluble, it may precipitate upon acidification and can be collected by filtration.
-
Drying: Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step 3B: Amide Coupling
-
Activation: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 4-16 hours until the reaction is complete (monitor by LC-MS).
-
Workup & Purification: Perform a standard aqueous workup as described in the previous protocols, followed by purification via column chromatography or preparative HPLC to yield the final amide product.
Application Showcase: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
To demonstrate the synergy of these protocols, we outline the synthesis of a 1,5-disubstituted-4-carboxamide imidazole, a scaffold class known to produce potent p38 MAP kinase inhibitors.[6][21][22] This pathway utilizes all three key functionalization points of the starting material.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Alkylation | Methyl 5-bromo-1H-imidazole-4-carboxylate | Cyclopropylmethyl bromide, K₂CO₃, DMF | Intermediate A | 75-85% |
| 2 | Suzuki Coupling | Intermediate A | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Intermediate B | 60-75% |
| 3 | Saponification | Intermediate B | LiOH, THF/H₂O | Intermediate C | >90% (crude) |
| 4 | Amide Coupling | Intermediate C | 2-Methoxyethylamine, HATU, DIPEA | Final Product | 50-65% |
Conclusion
Methyl 5-bromo-1H-imidazole-4-carboxylate is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its three distinct points of functionalization—the N-H for property modulation, the C-Br for aryl installation via cross-coupling, and the C-ester for amide linker formation—provide a robust platform for medicinal chemists. The protocols detailed herein offer reliable and reproducible methods for leveraging this scaffold's full potential, enabling the efficient construction of complex, trisubstituted imidazoles and accelerating the discovery of novel therapeutic agents.
References
- Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- 5-Bromo-1H-imidazole-4-carbaldehyde Applic
- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
- Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase. Semantic Scholar.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
- Imidazole-based p38 MAP kinase inhibitors.
- From Imide to Lactam Metallo-Pyridocarbazoles: Distinct Scaffolds for the Design of Selective Protein Kinase Inhibitors. PMC - NIH.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- Methyl 5-bromo-1H-imidazole-4-carboxyl
- Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. PubMed.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
- Protocol for N-Alkyl
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxyl
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
- Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- 1H-Imidazole-4-carbaldehyde: properties, applic
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate for Accelerated Drug Discovery
Abstract
The imidazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The functionalization of this heterocycle is paramount for the development of novel molecular entities. This guide provides a detailed technical overview and a robust protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate. We will delve into the mechanistic rationale behind component selection, address the unique challenges posed by nitrogen-rich heterocycles, and present a validated, step-by-step protocol designed for high-yield synthesis of 5-aryl-1H-imidazole-4-carboxylates, crucial intermediates in drug development programs.
Strategic Overview: The Rationale and the Challenge
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions, functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[3][4] Our target substrate, Methyl 5-bromo-1H-imidazole-4-carboxylate, is a versatile building block. The bromine at the C5 position serves as an effective leaving group for palladium-catalyzed cross-coupling, while the methyl ester at C4 provides a handle for further synthetic transformations, such as amidation to form imidazole-4-carboxamides, a class of compounds with noted biological activity.[5][6]
However, the coupling of N-H free, nitrogen-rich heterocycles like imidazoles presents distinct challenges.[2][7][8] The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.[2] This necessitates a carefully designed catalytic system—particularly the choice of ligand—to overcome this inhibitory effect and achieve efficient coupling.[7][9]
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole substrate. This is often the rate-determining step.[10]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[4][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Component Selection: A Chemist's Guide to High-Yield Synthesis
The success of coupling with challenging heteroaromatic substrates hinges on the judicious selection of each reaction component.
Table 1: Optimizing Reaction Components
| Component | Recommended Choices | Rationale & Field Insights |
| Substrate | Methyl 5-bromo-1H-imidazole-4-carboxylate | The C-Br bond offers a good balance of reactivity and stability. The reactivity order is generally I > OTf > Br >> Cl.[4] |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids or Pinacol Esters | Boronic acids are standard, but for substrates prone to decomposition (protodeboronation), the corresponding pinacol esters offer enhanced stability.[11] Use 1.2–2.0 equivalents to drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precatalysts, respectively, that are readily reduced in situ to the active Pd(0) species. Typical loadings are 1-5 mol%.[12][13] |
| Ligand | Bulky Monophosphines: SPhos, XPhos, RuPhosNHCs: IMes, IPr | This is the most critical parameter. Standard ligands like PPh₃ often fail with N-heterocycles. Bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition and facilitate the reductive elimination, while their steric bulk discourages catalyst inhibition by the imidazole nitrogen.[7][12][14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid for transmetalation.[13] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings, typically used in 2.0–3.0 equivalents.[7][12] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (e.g., 4:1 v/v) | A polar, aprotic solvent is typically used with a small amount of water. Water is often crucial for the transmetalation step.[7][12] The solvent mixture must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq)[16][17][18]
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
SPhos (or other specified ligand) (0.04-0.10 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Lower the flask into a preheated oil bath and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-1H-imidazole-4-carboxylate.
Experimental Workflow Diagram
Sources
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 17. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 18. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]
Sonogashira Coupling of Brominated Imidazoles: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Introduction: The Convergence of Imidazoles and Alkynes in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block. Similarly, the alkyne functional group is not merely a passive linker but an active participant in molecular recognition, often enhancing binding affinity and metabolic stability. The strategic installation of alkynyl moieties onto imidazole scaffolds via C-C bond formation represents a powerful strategy for generating novel molecular architectures with significant therapeutic potential.
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, the reaction is prized for its reliability, functional group tolerance, and typically mild reaction conditions, which have cemented its role in the synthesis of complex molecules, including pharmaceuticals like tazarotene and Altinicline (SIB-1508Y).[1] This guide provides an in-depth exploration of the Sonogashira coupling as applied to brominated imidazole substrates, offering mechanistic insights, detailed protocols, and troubleshooting strategies for researchers in drug discovery and chemical development.
Mechanistic Principles: The Palladium and Copper Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The process begins with the activation of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, to a catalytically active palladium(0) species, often facilitated by an amine base or phosphine ligand.[1]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the imidazole substrate. This is often the rate-limiting step of the entire process and results in a Pd(II) intermediate.[1][4]
-
Transmetalation: A copper(I) acetylide, formed in the adjacent copper cycle, transfers its acetylide group to the Pd(II) complex. This key step regenerates the copper(I) catalyst.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the alkynyl-imidazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
The Copper Cycle:
-
The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne.[1]
-
The amine base deprotonates the alkyne-copper complex, increasing the alkyne's acidity and forming the crucial copper(I) acetylide intermediate.[2] This species is now primed for the transmetalation step with the palladium center.
Caption: Fig. 1: The Sonogashira Catalytic Cycle.
Key Reaction Parameters for Brominated Imidazoles
The success of a Sonogashira coupling on a brominated imidazole hinges on the careful selection of several key parameters. The electronic nature and steric environment of the imidazole ring can present unique challenges compared to simpler aryl halides.
| Parameter | Key Considerations & Recommendations | Rationale & Insights |
| Brominated Imidazole | Reactivity: C-Br bonds on the imidazole ring are generally less reactive than corresponding C-I bonds but more reactive than C-Cl bonds.[4][5] Regioselectivity: In poly-brominated imidazoles, coupling often occurs at the most electronically deficient or sterically accessible position. N-substituents (e.g., protecting groups like SEM or MOM) can significantly influence the reactivity of adjacent C-Br bonds.[5][6] | The electron-rich nature of the imidazole ring can slow the oxidative addition step. Electron-withdrawing groups on the ring or on the N-substituent can enhance reactivity. For di- or tri-brominated systems, careful control of stoichiometry and temperature may allow for selective mono-alkynylation.[6] |
| Catalytic System | Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective.[2] For challenging couplings, air-stable precatalysts that generate highly active monoligated Pd(0) species in situ are preferred.[7] Ligands: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often superior for less reactive bromides as they promote oxidative addition.[2][8][9] Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate.[1] | The ligand choice is critical. Bulky ligands facilitate the formation of a reactive 14-electron Pd(0) species, which is more effective at oxidative addition with hindered or electron-rich bromides.[7][9] NHC ligands offer high stability and activity.[8] |
| Base | Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are standard.[4] They act as both a base to deprotonate the alkyne and often as a solvent. Inorganic bases like K₂CO₃ or K₃PO₄ can also be used, particularly in copper-free protocols.[10] | The base neutralizes the HBr formed during the reaction and is essential for generating the copper acetylide. The choice of base can impact catalyst stability and reaction rate. |
| Solvent | Anhydrous, degassed solvents are crucial. THF, DMF, or the amine base itself are common choices.[4][11] Reactions in "green" solvents like water are also possible with appropriate ligands and surfactants.[12] | Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[7] Thorough degassing (e.g., via freeze-pump-thaw cycles or sparging with inert gas) is essential for reproducibility. |
Copper-Free Sonogashira Coupling: An Important Alternative
While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7][13] This side reaction is particularly problematic at higher temperatures or with certain alkynes. Furthermore, for pharmaceutical applications, eliminating residual copper is highly desirable.
Copper-free Sonogashira reactions have been developed to address these issues.[13][14] These protocols typically require more forcing conditions (higher temperatures) or the use of highly active palladium/ligand systems and a stronger base to facilitate the direct formation of a palladium acetylide intermediate.[15] Recent studies suggest that copper-free variants may proceed through a tandem Pd/Pd double catalytic cycle, where a Pd(II) species fulfills the role of the copper co-catalyst.[15]
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of a generic N-protected 4-bromoimidazole. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: Fig. 2: General Experimental Workflow.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for most brominated imidazoles.
Materials:
-
N-protected 4-bromoimidazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-bromoimidazole, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a ~0.1 M concentration of the bromoimidazole) and anhydrous triethylamine (2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-imidazole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue or when copper contamination must be avoided.
Materials:
-
N-protected 4-bromoimidazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dioxane (Anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask, add the N-protected 4-bromoimidazole, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous DMF or dioxane under a positive pressure of inert gas.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS. These reactions may require longer reaction times than their copper-catalyzed counterparts.
-
Workup & Purification: Follow steps 6-9 from Protocol 1. The workup will remove the inorganic base.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst: Pd(0) species has been oxidized or has precipitated as palladium black.[7][11] Poor Substrate Reactivity: The C-Br bond is not reactive enough under the chosen conditions. | Ensure rigorous degassing of all solvents and reagents. Use a fresh, high-quality palladium source and ligands.[7] Switch to a more active catalyst system (e.g., a bulkier, more electron-rich ligand). Increase the reaction temperature. If possible, switch from a bromo- to an iodo-imidazole, as the C-I bond is more reactive.[4] |
| Significant Alkyne Homocoupling (Glaser Product) | Excess Copper(I): High local concentration or loading of CuI favors the homocoupling pathway.[7] Presence of Oxygen: Oxygen can promote oxidative homocoupling. | Reduce the loading of the CuI co-catalyst. The most effective solution is to switch to a copper-free protocol (see Protocol 2).[7][13] Ensure the system is completely free of oxygen. |
| Decomposition of Starting Material or Product | High Temperature: The imidazole core or sensitive functional groups may not be stable at elevated temperatures. Strong Base: A strong base might cause unwanted side reactions. | Use a more active, lower-temperature catalyst system. Screen different solvents.[16] Consider a milder base (e.g., K₂CO₃ instead of an amine base). |
| Difficulty in Purification | Formation of Byproducts: Close-running impurities on TLC. Residual Catalyst: Palladium or copper salts co-eluting with the product. | Optimize reaction conditions to minimize byproduct formation. Perform a thorough aqueous workup. Filtering through a pad of Celite® is effective. A short plug of silica can also be used to remove baseline impurities before full chromatography. |
Conclusion
The Sonogashira coupling is an indispensable tool for the alkynylation of brominated imidazoles, providing a direct route to novel chemical entities for drug discovery and materials science. Success in this endeavor relies on a solid understanding of the underlying reaction mechanism and a rational approach to the selection of catalysts, ligands, and reaction conditions tailored to the specific imidazole substrate. By leveraging the detailed protocols and troubleshooting guidance provided herein, researchers can effectively navigate the challenges of this powerful transformation and unlock its full synthetic potential.
References
-
Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by Sonogashira coupling reaction. ResearchGate. Available at: [Link].
-
Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. Semantic Scholar. Available at: [Link].
-
Sonogashira coupling. Wikipedia. Available at: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link].
-
Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone | Request PDF. ResearchGate. Available at: [Link].
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. National Institutes of Health. Available at: [Link].
-
ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. | Request PDF. ResearchGate. Available at: [Link].
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. ResearchGate. Available at: [Link].
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link].
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Sonogashira Coupling. NROChemistry. Available at: [Link].
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link].
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Institutes of Health. Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link].
-
Sonogashira Coupling. YouTube. Available at: [Link].
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. Available at: [Link].
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link].
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit. Available at: [Link].
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link].
-
Sonogashira coupling. YouTube. Available at: [Link].
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available at: [Link].
-
Copper-Free Palladium-Catalyzed Sonogashira and Hiyama Cross-Couplings Using Aryl Imidazol-1-ylsulfonates | Request PDF. ResearchGate. Available at: [Link].
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link].
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link].
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Note & Protocols: A Guide to the Synthesis and Evaluation of Imidazole-Based p38 Kinase Inhibitors
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Of the four known isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key regulator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] This central role in the inflammatory cascade has made p38 MAP kinase a highly attractive therapeutic target for a range of chronic inflammatory diseases, including rheumatoid arthritis.[2][3]
A prominent class of p38 MAP kinase inhibitors is based on a substituted imidazole scaffold. These compounds, exemplified by the widely studied molecule SB203580, act as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity.[4][5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of imidazole-based p38 kinase inhibitors.
The Imidazole Pharmacophore: Mechanism and Structure-Activity Relationship (SAR)
The inhibitory action of pyridinyl-imidazole compounds stems from their ability to bind to the ATP-binding pocket of the p38 kinase.[4][5][6][7] This binding prevents the phosphorylation of downstream substrates, thereby interrupting the inflammatory signaling cascade.[1][8] Crystallographic studies have revealed key interactions that are crucial for potent inhibition. The nitrogen atom of the pyridine ring forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[9]
The general structure of a 4,5-diaryl-imidazole p38 inhibitor allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) for this class of inhibitors is well-documented, with key insights into the roles of substituents at various positions of the imidazole core.[2][10]
-
C4 and C5 Positions: These positions are typically occupied by aryl groups. A 4-fluorophenyl group at the C4 position and a 4-pyridyl group at the C5 position are common features of potent inhibitors like SB203580, contributing significantly to the binding affinity.[9]
-
N1 and C2 Positions: Modifications at the N1 and C2 positions of the imidazole ring have been extensively explored to improve selectivity and physicochemical properties.[2][11] For instance, introducing polar substituents can enhance aqueous solubility.[11]
Caption: General pharmacophore model for imidazole-based p38 kinase inhibitors.
Synthetic Protocol: Representative Synthesis of a 4,5-Diaryl-Imidazole p38 Inhibitor
The following protocol outlines a general and robust method for the synthesis of a 4,5-diaryl-imidazole core, which is central to many p38 kinase inhibitors. This multi-step synthesis can be adapted for the creation of a library of analogs for SAR studies.
Caption: Synthetic workflow for a 4,5-diaryl-imidazole p38 inhibitor.
Step-by-Step Methodology
Step 1: Synthesis of 1-(4-fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one (Intermediate A)
-
Rationale: This step involves a benzoin-type condensation to form the α-hydroxyketone, which is a key precursor for the imidazole ring.
-
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add 4-fluorobenzaldehyde (1.0 eq) and a catalytic amount of thiamine hydrochloride (0.1 eq).
-
Add a base (e.g., triethylamine, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60-70 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
-
Step 2: Synthesis of 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (Intermediate B)
-
Rationale: This is a classic Debus-Radziszewski imidazole synthesis, where the α-hydroxyketone reacts with an aldehyde (in this case, formaldehyde or a surrogate) and a source of ammonia to form the imidazole ring.
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate A (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (10-20 eq) and paraformaldehyde (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Intermediate B.
-
Step 3: (Optional) N-Substitution of the Imidazole Ring
-
Rationale: Alkylation or arylation at the N1 position can be performed to explore SAR and modify the compound's properties.
-
Procedure:
-
Dissolve Intermediate B (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 eq) and stir for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound using standard techniques.
-
Characterization and Quality Control
Ensuring the purity and identity of the synthesized inhibitors is crucial. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Typical Expected Results for a 4,5-Diaryl-Imidazole |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Aromatic proton signals in the range of 7-9 ppm. Imidazole proton signal. Characteristic carbon signals for the aromatic and imidazole rings. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >95% purity. |
| Elemental Analysis | Confirmation of elemental composition | Experimental percentages of C, H, and N within ±0.4% of the calculated values. |
In Vitro Biological Evaluation: p38 Kinase Inhibition Assay
An in vitro kinase assay is essential to determine the inhibitory potency (e.g., IC₅₀ value) of the synthesized compounds against p38 kinase. Several commercial kits are available, or a custom assay can be developed.[12][13]
Caption: Workflow for an in vitro p38 kinase inhibition assay.
Protocol: p38α Kinase Activity Assay
-
Objective: To determine the concentration of the test compound that inhibits 50% of the p38α kinase activity (IC₅₀).
-
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., phospho-specific antibody or ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer. A typical concentration range might be from 1 nM to 100 µM.
-
In a 96-well plate, add the p38α kinase and the kinase substrate to each well.
-
Add the diluted test compounds to the respective wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or a known potent inhibitor like SB203580).[6][14]
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).[12]
-
Stop the reaction according to the specific detection method's instructions (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion
The imidazole scaffold represents a validated and highly adaptable platform for the design and synthesis of potent and selective p38 MAP kinase inhibitors. The synthetic routes are well-established, allowing for the systematic exploration of structure-activity relationships. By following robust synthetic protocols and employing rigorous analytical and biological evaluation methods, researchers can effectively advance the development of novel therapeutics for inflammatory diseases.
References
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.[Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate.[Link]
-
Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. ResearchGate.[Link]
-
Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. PubMed.[Link]
-
Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed.[Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.[Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.[Link]
-
Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed.[Link]
-
SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen.[Link]
-
p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart.[Link]
-
Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus. PubMed Central.[Link]
-
Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. Semantic Scholar.[Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.[Link]
-
The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PubMed Central.[Link]
-
Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. National Institutes of Health.[Link]
-
Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. Apollo.[Link]
-
Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. PubMed Central.[Link]
-
SB203580. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. PubMed.[Link]
-
Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. PubMed.[Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central.[Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed.[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Figshare.[Link]
Sources
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of MET Kinase Inhibitors Utilizing Methyl 5-bromo-1H-imidazole-4-carboxylate
Introduction: The MET Kinase as a Critical Oncogenic Driver
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its endogenous ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for cellular proliferation, migration, and invasion.[1] In normal physiological contexts, this pathway is tightly regulated. However, in numerous malignancies, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas, aberrant MET signaling—driven by gene amplification, exon 14 skipping mutations, or protein overexpression—becomes a potent oncogenic driver.[1][2] This dysregulation activates downstream cascades, primarily the RAS-MAPK and PI3K-AKT pathways, fostering tumor growth and metastasis.[3][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of MET kinase has become a cornerstone of modern oncology drug discovery.[5]
This document provides a detailed guide on the strategic application of Methyl 5-bromo-1H-imidazole-4-carboxylate , a versatile and highly functionalized heterocyclic building block, in the synthesis of potent MET kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-tested protocols for its elaboration, and offer expert insights into the critical parameters for success.
Caption: The MET signaling pathway, a key target in cancer therapy.
The Imidazole Scaffold: A Privileged Hinge-Binding Motif
The imidazole ring is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring strategy for Type I and Type II inhibitors.[6] The strategic placement of substituents on the imidazole core allows for the precise targeting of adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing both potency and selectivity.
Methyl 5-bromo-1H-imidazole-4-carboxylate is an ideal starting material for building a diverse library of inhibitors due to its orthogonal functional handles:
-
C5-Bromine: Serves as a versatile coupling site for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This position is often used to project a substituent into a deep hydrophobic pocket of the kinase.
-
N1-Proton: The NH moiety provides a site for N-arylation, allowing the introduction of a second aromatic system. This is crucial for establishing additional interactions and tuning the overall physicochemical properties of the molecule.[9][10]
-
C4-Methyl Carboxylate: This ester group can be readily hydrolyzed to the corresponding carboxylic acid and converted into a wide array of amides, which can form further hydrogen bonds or occupy other regions of the binding site.
Caption: General synthetic strategy for MET inhibitors.
Application Protocol: Synthesis of a Di-Aryl Imidazole Core
This section details a robust, two-step protocol for the synthesis of a representative di-aryl imidazole scaffold, a common core structure for MET kinase inhibitors.
PART A: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an arylboronic acid.
Materials:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 3 equiv.)
-
Toluene/Ethanol mixture (10:3 v/v)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask, add Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the Toluene/Ethanol solvent mixture.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Add the aqueous Na₂CO₃ solution (3.0 equiv.) followed by the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C5-arylated imidazole.
Expertise & Experience (Causality):
Catalyst Choice: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that is highly effective for Suzuki couplings on electron-rich heterocycles like imidazoles.[11]
Base Selection: An aqueous base like Na₂CO₃ is crucial for the transmetalation step of the catalytic cycle and is generally well-tolerated by the ester functionality.[7][12]
Solvent System: The toluene/ethanol mixture provides good solubility for both the organic and inorganic reagents, facilitating an efficient reaction.
PART B: N-Arylation of the C5-Arylated Imidazole Intermediate
This protocol details the subsequent N-arylation at the imidazole N1 position using a palladium-catalyzed Buchwald-Hartwig amination approach.
Materials:
-
C5-arylated imidazole from Part A (1.0 equiv.)
-
Aryl bromide (e.g., 1-bromo-3-fluorobenzene) (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add the C5-arylated imidazole (1.0 equiv.), the aryl bromide (1.1 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final di-aryl imidazole core.
Expertise & Experience (Causality):
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like Xantphos is highly effective for C-N bond formation, particularly with heterocycles that can otherwise act as catalyst poisons.[9]
Base Selection: Cs₂CO₃ is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions. Its solubility in organic solvents is often beneficial.
Solvent: Anhydrous dioxane is a common high-boiling point solvent for this transformation, ensuring the reaction can be heated sufficiently to drive it to completion.
Caption: Step-by-step experimental workflow diagram.
Data, Validation, and Expected Outcomes
The success of each synthetic step must be rigorously validated. A trustworthy protocol is a self-validating one.
| Step | Reaction Type | Typical Yield Range | Key Validation Methods | Expected Observations |
| Part A | Suzuki-Miyaura | 60-85% | LC-MS, ¹H NMR | Disappearance of starting material; Appearance of a new, less polar product spot on TLC. ¹H NMR shows new aromatic signals and loss of the C5-H proton signal (if visible). |
| Part B | Buchwald-Hartwig | 55-80% | LC-MS, ¹H NMR | Disappearance of the N-H proton in ¹H NMR; Appearance of a new set of aromatic signals corresponding to the second aryl group. |
Trustworthiness through Analysis:
-
Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to monitor the consumption of the starting material and the formation of the product. The brominated starting material is typically more polar than the coupled products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's molecular weight, confirming that the desired coupling has occurred.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product, verifying the regioselectivity of the couplings.
Conclusion
Methyl 5-bromo-1H-imidazole-4-carboxylate stands out as a strategically valuable building block for the synthesis of MET kinase inhibitors. Its pre-installed, orthogonally reactive sites at the C5 and N1 positions allow for the rapid and modular assembly of di-aryl imidazole cores. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to elaborate this scaffold. The protocols and insights provided herein offer researchers a robust framework for leveraging this key intermediate in the discovery and development of novel targeted cancer therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Dagogo-Jack, I., et al. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research, AACR Journals.
- Shaikh, F., et al. (n.d.). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Journal of Molecular Modeling.
- Whittington, D. A., et al. (2020). Structural Basis for Targeting the Folded P-Loop Conformation of c-MET. ACS Publications.
- Meador, C. B., & Lovly, C. M. (2022). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. MDPI.
- Cabezas-Sainz, P., et al. (2022). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. PMC - PubMed Central.
- ResearchGate. (n.d.). The different structural types of small-molecule c-Met kinase inhibitors. ResearchGate.
- BenchChem. (n.d.). Downstream Effects of MET Kinase Inhibition: A Technical Guide. BenchChem.
- Ali, A. (2019). MET Inhibition in Non-Small Cell Lung Cancer. European Medical Journal.
- Munshi, N., et al. (n.d.). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PMC - PubMed Central.
- Tani, K., & Buchwald, S. L. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
- Tan, J., et al. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
- Wang, Y., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed.
- Ielo, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Tan, J., et al. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, ACS Publications.
- Li, Y., et al. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. RSC Publishing.
- Van Nuffel, S., et al. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
- Kim, H., et al. (n.d.). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
- Li, Y., et al. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. The Royal Society of Chemistry.
- ResearchGate. (n.d.). The plausible mechanism for N-arylation of imidazole derivatives assisted by CTSN/Fe3O4–Cu nanocomposite. ResearchGate.
- Aslam, M., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules.
- Al-Wahaibi, L. H., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI.
- Shiradkar, M., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. PubMed.
- Al-Wahaibi, L. H., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed.
- Carta, F., et al. (2016). Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. PMC - PubMed Central.
- Candeias, N. R., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
-
Hammann, P. E., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][12][13]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC - PubMed Central. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. emjreviews.com [emjreviews.com]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of Methyl 5-bromo-1H-imidazole-4-carboxylate in the Synthesis of Next-Generation EGFR Inhibitors
Introduction: The Central Role of Imidazole Scaffolds in Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer.[2][3] Consequently, EGFR has become a pivotal target for cancer therapy, leading to the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase domain, thereby blocking downstream signaling.[4][5]
First and second-generation TKIs like gefitinib, erlotinib, and dacomitinib have shown significant clinical efficacy.[4][6] However, acquired resistance, often through mutations like T790M and C797S, remains a major clinical challenge.[7] This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. Within this landscape, the imidazole core has emerged as a privileged scaffold in medicinal chemistry.[1][8][9] Its unique electronic properties and ability to form critical hydrogen bond interactions within the EGFR ATP-binding site make it an ideal foundation for designing potent and selective inhibitors.[7]
This guide focuses on the strategic application of Methyl 5-bromo-1H-imidazole-4-carboxylate , a versatile and synthetically tractable building block, for the rational design and synthesis of novel EGFR inhibitors. We will explore the key chemical transformations it enables and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts.
The Imidazole Core: A Privileged Hinge-Binder in EGFR
The potency of many imidazole-based inhibitors stems from their ability to act as effective "hinge-binders." The EGFR kinase domain consists of an N-lobe and a C-lobe, connected by a hinge region. The imidazole scaffold can form crucial hydrogen bonds with residues in this hinge, anchoring the inhibitor in the ATP-binding pocket. Structural biology studies have revealed that the imidazole core can act as a hydrogen bond acceptor for the catalytic lysine (K745), a key interaction for potent inhibition, particularly in the "αC-helix out" inactive state of the enzyme.[7] This foundational interaction provides a stable anchor from which other substituents can be elaborated to achieve high affinity and selectivity.
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for TKIs.
Caption: General synthetic workflow using the title compound.
Protocol 1: Regioselective N-Alkylation of the Imidazole Core
Scientific Rationale: Alkylation of the imidazole nitrogen is a critical step to introduce side chains that can probe different regions of the ATP pocket, improve solubility, or block metabolic pathways. The N-alkylation of unsubstituted imidazoles can lead to a mixture of N-1 and N-3 isomers. However, the steric hindrance and electronic effects from the adjacent C-4 and C-5 substituents in our starting material can favor the formation of a single regioisomer. The choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is typically effective for deprotonating the imidazole nitrogen, forming the corresponding anion which then readily attacks the alkylating agent. [10][11] Materials:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq) [12]* Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30-45 minutes. The solution should become a clear solution or a slurry of the sodium salt.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of DMF).
-
Washing & Drying: Combine the organic layers, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. [13][14]In this context, it allows for the coupling of an aryl or heteroaryl group (from a boronic acid or ester) to the C-5 position of the imidazole ring, displacing the bromine atom. This transformation is fundamental for constructing the bi-aryl structures common in many TKIs. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst. [14][15]The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. [16][17] Materials:
-
N-alkylated Methyl 5-bromo-imidazole-4-carboxylate (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Celite
-
Ethyl acetate
-
Brine
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the N-alkylated bromo-imidazole (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the bromo-imidazole.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3x). This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C-5 coupled product.
Protocol 3: Amide Coupling for Final Diversification
Scientific Rationale: The methyl ester at the C-4 position serves as a convenient handle for late-stage diversification. It can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH). The resulting acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This amide-forming step is one of the most common reactions in medicinal chemistry and is essential for introducing functionalities that can form additional interactions in the active site or modulate the compound's pharmacokinetic properties. [18] Part A: Saponification (Ester Hydrolysis)
Materials:
-
C-5 coupled imidazole ester (from Protocol 2) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Protocol:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1).
-
Add the base (LiOH or NaOH) and stir at room temperature for 2-6 hours, monitoring by TLC.
-
Once hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Part B: Amide Coupling
Materials:
-
Imidazole carboxylic acid (from Part A) (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Add the coupling reagent HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final target molecule.
Data Summary and Characterization
Successful synthesis requires rigorous characterization of all intermediates and final products. The following table provides a general framework for expected outcomes.
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield Range | Primary Characterization |
| N-Alkylation | NaH, Alkyl Halide, DMF | 0 °C to RT, 4-12 h | 60-85% | ¹H NMR, LC-MS |
| Suzuki Coupling | Pd(dppf)Cl₂, Boronic Acid, K₂CO₃ | 80-100 °C, 2-12 h | 55-90% | ¹H NMR, ¹³C NMR, LC-MS |
| Amide Coupling | HATU, Amine, DIPEA, DMF | RT, 4-16 h | 50-80% | ¹H NMR, LC-MS, HPLC (Purity) |
Characterization Notes:
-
¹H NMR: Confirm the incorporation of the new substituent (e.g., appearance of new aromatic or aliphatic protons) and the regioselectivity of the reaction.
-
LC-MS: Confirm the molecular weight of the product and assess the purity of the crude reaction mixture.
-
HPLC: Determine the purity of the final compound, which should typically be >95% for biological screening.
Conclusion
Methyl 5-bromo-1H-imidazole-4-carboxylate is a powerful and versatile building block for the synthesis of novel EGFR inhibitors. Its three distinct points of reactivity enable a modular, divergent approach to create large libraries of drug-like molecules. The protocols detailed herein provide robust and reproducible methods for N-alkylation, Suzuki-Miyaura coupling, and amide bond formation. By leveraging this strategic intermediate, researchers can efficiently explore the structure-activity relationships required to develop next-generation TKIs that can overcome clinical resistance and improve patient outcomes.
References
-
MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
PMC - NIH. (n.d.). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]
-
RSC Publishing. (2020, July 8). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]
-
中国药科大学学报. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]
-
MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
-
ACS Publications. (2020, April 3). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
-
ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. Retrieved from [Link]
-
PMC - PubMed Central. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
Semantic Scholar. (2025, July 1). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One‐Pot Four‐Component Reaction. Retrieved from [Link]
-
ChemBK. (2024, January 2). Methyl 4-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Dove Medical Press. (2022, May 16). EGFR inhibitors synthesis and biological assessment | DDDT. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering. Retrieved from [Link]
-
Springer. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
ACS Publications. (n.d.). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Retrieved from [Link]
-
PMC - NIH. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
Sources
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Protection of the Imidazole Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole ring is a ubiquitous heterocyclic motif, central to the structure of the essential amino acid histidine and a privileged scaffold in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4][5][6] Its unique electronic properties, including its amphoteric nature, present distinct challenges in complex organic synthesis.[3] Unprotected imidazole nitrogens can undergo undesirable side reactions, such as N-acylation and racemization, particularly in sensitive applications like peptide synthesis.[7][8] Therefore, the judicious use of protecting groups for the imidazole nitrogen is a critical strategy to ensure chemoselectivity, enhance yields, and enable the successful synthesis of complex target molecules. This guide provides an in-depth exploration of common protecting group strategies for the imidazole nitrogen, offering detailed protocols, comparative data, and expert insights to aid researchers in navigating this crucial aspect of modern synthetic chemistry.
The Imperative for Imidazole Nitrogen Protection
The imidazole moiety possesses two nitrogen atoms: a pyrrole-like nitrogen (N-π) and a pyridine-like nitrogen (N-τ). The N-π nitrogen bears a proton in the neutral state and is nucleophilic upon deprotonation, while the N-τ nitrogen has a lone pair of electrons and is basic. This duality in reactivity necessitates protection to prevent unwanted reactions during synthetic transformations. In peptide synthesis, for instance, the unprotected imidazole side chain of histidine can lead to acylation by the activated carboxylic acid of the incoming amino acid, and it can also catalyze the racemization of the activated amino acid.[7][8] Strategic protection of one of the imidazole nitrogens circumvents these issues, ensuring the fidelity of the peptide chain elongation.
A Strategist's Guide to Selecting the Optimal Protecting Group
The choice of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the overall synthetic route, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.
Caption: Decision-making workflow for selecting an imidazole protecting group.
Key Protecting Groups for Imidazole Nitrogen: A Comparative Analysis
A variety of protecting groups have been developed for the imidazole nitrogen, each with its own set of advantages and limitations. The most commonly employed groups include the tert-butoxycarbonyl (Boc), trityl (Trt), [2-(trimethylsilyl)ethoxy]methyl (SEM), and various sulfonyl derivatives.
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-butoxycarbonyl) | (Boc)₂O, Et₃N, MeOH[9] | Stable to base and catalytic hydrogenation.[10] | Strong acids (TFA), or specific basic/thermolytic conditions.[11] Can be selectively removed with NaBH₄ in EtOH.[10][12] | Widely used in peptide synthesis.[13] Can be labile under even mildly acidic conditions. |
| Trt (Trityl) | Trt-Cl, base | Stable to basic and some reductive conditions. | Mild acidic conditions (e.g., 1-5% TFA in DCM).[14] Can also be removed by catalytic hydrogenation.[15] | High steric bulk can be advantageous for directing reactions.[11] Its high acid lability allows for orthogonal removal in the presence of Boc.[15] |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | SEM-Cl, NaH, DMF[16][17] | Stable to a wide range of conditions including bases, organometallics, and mild acids.[18] | Fluoride sources (e.g., TBAF) or strong acids (e.g., TFA, HCl).[18][19] | The SEM group can direct metallation to the C2 position of the imidazole ring.[19] |
| Sulfonyls (e.g., Ts, Ns) | Ts-Cl or Ns-Cl, base | Very stable to both acidic and basic conditions.[20] | Strong reducing agents (e.g., Na/NH₃(l), Mg/MeOH) or specific nucleophiles for Ns (e.g., thiophenol).[20][21] | Reduces the nucleophilicity and basicity of the imidazole. Ns group is more readily cleaved than Ts.[20] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of imidazole nitrogen with commonly used protecting groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern peptide synthesis due to its ease of introduction and its acid-labile nature, which allows for orthogonal protection strategies.[13][22]
Protocol 4.1.1: Boc Protection of Imidazole
-
Materials: Imidazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), methanol (MeOH), ethyl acetate (EtOAc), brine, 5% NaHCO₃ solution, Na₂SO₄.
-
Procedure:
-
To a solution of imidazole (1.0 eq) in methanol, add triethylamine (1.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).[9]
-
Stir the reaction mixture at room temperature overnight.[9]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine, 5% NaHCO₃ solution, and water.[9]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/petroleum ether) to afford tert-butyl 1H-imidazole-1-carboxylate.[9]
-
Protocol 4.1.2: Selective Deprotection of N-Boc-imidazole with NaBH₄
This method offers a mild and selective cleavage of the N-Boc group on imidazoles while leaving other Boc-protected amines intact.[10][12]
-
Materials: N-Boc-imidazole, sodium borohydride (NaBH₄), ethanol (EtOH).
-
Procedure:
-
Dissolve the N-Boc-imidazole (1.0 eq) in ethanol (95% or dry).
-
Add sodium borohydride (1.5-3.0 eq) portion-wise at room temperature.[10]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected imidazole.
-
Trityl (Trt) Group
The sterically demanding trityl group is highly effective for protecting primary amines and the imidazole nitrogen of histidine, where it can also suppress racemization.[15] Its high sensitivity to acid allows for its selective removal.
Protocol 4.2.1: Trityl Protection of Imidazole
-
Materials: Histidine derivative (e.g., H-His-OMe), trityl chloride (Trt-Cl), diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the histidine derivative (1.0 eq) in DCM.
-
Add DIPEA (2.5 eq) to the solution.
-
Add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Protocol 4.2.2: Deprotection of N-Trityl-imidazole
The trityl group is readily cleaved under mild acidic conditions, often in the presence of scavengers to trap the released trityl cation.[14]
-
Materials: N-Trityl-protected imidazole-containing compound, trifluoroacetic acid (TFA), dichloromethane (DCM), triisopropylsilane (TIS) (scavenger).
-
Procedure:
-
Dissolve the N-Trityl-protected compound in DCM.
-
Add triisopropylsilane (5-10% v/v) as a scavenger.[14]
-
Add TFA (1-5% v/v for selective on-resin cleavage, or higher concentrations for full cleavage) at 0 °C.[14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether, if applicable.
-
Isolate the product by filtration or centrifugation and wash with cold ether.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group offers broad stability and can be removed under conditions orthogonal to many other protecting groups, making it a valuable tool in complex synthesis.[16][18]
Caption: General workflow for SEM protection and deprotection of imidazole.
Protocol 4.3.1: SEM Protection of Imidazole
-
Materials: Imidazole, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
-
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography or distillation to obtain the N-SEM-imidazole.[16]
-
Protocol 4.3.2: Deprotection of N-SEM-imidazole
-
Materials: N-SEM-imidazole, tetrabutylammonium fluoride (TBAF, 1 M solution in THF) or trifluoroacetic acid (TFA).
-
Procedure (Fluoride-mediated):
-
Dissolve the N-SEM-imidazole in anhydrous THF.
-
Add TBAF (1.1-1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the deprotected imidazole.[19]
-
-
Procedure (Acid-mediated):
-
Dissolve the N-SEM-imidazole in a suitable solvent (e.g., DCM).
-
Add an excess of TFA and stir at room temperature. Note that this deprotection can be sluggish.[18]
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Sulfonyl Groups
Sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), are robust protecting groups that significantly decrease the basicity and nucleophilicity of the imidazole nitrogen.[20]
Protocol 4.4.1: Tosyl Protection of Imidazole
-
Materials: Imidazole, p-toluenesulfonyl chloride (Ts-Cl), pyridine or triethylamine/DMAP, DCM.
-
Procedure:
-
Dissolve imidazole (1.0 eq) in pyridine or DCM containing triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add Ts-Cl (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, concentrate, and purify as needed.
-
Protocol 4.4.2: Deprotection of N-Tosyl-imidazole
Deprotection of N-tosyl groups typically requires harsh reductive conditions.
-
Materials: N-Tosyl-imidazole, magnesium turnings (Mg), methanol (MeOH).
-
Procedure:
-
To a solution of N-tosyl-imidazole in anhydrous methanol, add magnesium turnings (excess).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter to remove excess magnesium.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry, and concentrate to afford the deprotected imidazole.[20]
-
Conclusion
The strategic protection and deprotection of the imidazole nitrogen is a fundamental consideration in the synthesis of a wide range of biologically active molecules. A thorough understanding of the stability and reactivity of different protecting groups is paramount for the successful execution of complex synthetic routes. This guide has provided a comprehensive overview of the most common protecting groups for imidazole, complete with detailed protocols and a comparative analysis to empower researchers in making informed decisions. By mastering these strategies, chemists can unlock new possibilities in drug discovery and the synthesis of novel chemical entities.
References
-
Gerokonstantis, D.-T., & Apostolidi, E. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
-
Whitten, J. P., Matthews, D. P., & McCarthy, J. R. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891–1894. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Boc-imidazole in Modern Peptide Synthesis. Retrieved from [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Whitten, J. P., Matthews, D. P., & McCarthy, J. R. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891–1894. [Link]
-
Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 81(16), 6977–7002. [Link]
-
Thomson, R. J., et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2844-2851. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Fontecha-Umaña, F., et al. (2015). The Chemistry of Imidazole Dipeptides. Current Organic Chemistry, 19(12), 1144-1161. [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Noda, H., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Creative Med-Chem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
TSI Journals. (n.d.). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the van Leusen Reaction. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(14), 5406. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Lenci, E., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 144, 738-752. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (1998). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]1. Synthesis, 1998(11), 1587-1589. [Link]
-
Elabd, A., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(29), 4901-4903. [Link]
-
Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 123-132. [Link]
-
Werz, D. B. (2012). Orthogonal protecting group strategies in carbohydrate chemistry. In Carbohydrate Chemistry (pp. 1-28). [Link]
-
Van der Veken, P., et al. (2024). Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides. Journal of Peptide Science, e3567. [Link]
-
Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Retrieved from [Link]
-
Li, J., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945. [Link]
-
D'Souza, C., et al. (2014). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 12(42), 8488-8491. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 21. youtube.com [youtube.com]
- 22. Protective Groups [organic-chemistry.org]
N-alkylation of Methyl 5-bromo-1H-imidazole-4-carboxylate protocols
An In-Depth Guide to the N-Alkylation of Methyl 5-bromo-1H-imidazole-4-carboxylate for Pharmaceutical and Chemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Imidazoles
The imidazole core is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties. Among these modifications, N-alkylation is a fundamental transformation that allows for the introduction of diverse substituents, profoundly influencing a molecule's potency, selectivity, solubility, and metabolic stability.
Methyl 5-bromo-1H-imidazole-4-carboxylate is a particularly valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl carboxylate at C4 provides a site for amide bond formation or further derivatization. Consequently, the selective N-alkylation of this scaffold opens the door to a rich diversity of complex molecules, making it a critical step in many drug discovery programs.
This guide provides a comprehensive overview of the key protocols for the N-alkylation of methyl 5-bromo-1H-imidazole-4-carboxylate. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot common issues, and adapt these methods for their specific synthetic goals.
Mechanistic Insights: The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted imidazoles like methyl 5-bromo-1H-imidazole-4-carboxylate is complicated by tautomerism. The proton on the nitrogen can reside on either N1 or N3, leading to two distinct tautomers that are in rapid equilibrium. Alkylation can therefore occur at either nitrogen, potentially yielding a mixture of two regioisomers: the N1-alkylated (1,5-disubstituted) and N3-alkylated (1,4-disubstituted) products.
Caption: Tautomeric equilibrium of the imidazole core.
The outcome of the alkylation is governed by a delicate interplay of electronic and steric factors.[1][2]
-
Electronic Effects : The bromo and methyl carboxylate groups are both electron-withdrawing. This property decreases the electron density and nucleophilicity of the entire imidazole ring.[3] An electron-withdrawing group at the C4(5) position tends to deactivate the adjacent nitrogen (N3), thereby favoring alkylation at the more distant N1 position.[2]
-
Steric Hindrance : The substituent groups on the imidazole ring and the bulkiness of the incoming alkylating agent significantly influence which nitrogen is more accessible.[1][2][4] Alkylation will generally favor the less sterically hindered nitrogen atom.
Under basic conditions, the imidazole is deprotonated to form an ambident imidazolide anion, where the negative charge is delocalized over both nitrogen atoms.[5] The subsequent nucleophilic attack on the alkylating agent can still occur from either nitrogen, and the product ratio is dictated by the factors described above.
Caption: Factors influencing N-alkylation regioselectivity.
Experimental Protocols and Methodologies
Protocol 1: Classical N-Alkylation with Base and Alkyl Halide
This is the most direct and widely used method for N-alkylation. It involves the deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.
Principle: The base removes the acidic N-H proton to generate the imidazolide anion, a potent nucleophile that attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Base: Potassium carbonate (K₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF)
-
Ethyl acetate, water, brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
-
-
Procedure (using K₂CO₃ in DMF):
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add finely ground anhydrous potassium carbonate (1.2-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
Causality and Scientist's Notes
-
Choice of Base:
-
K₂CO₃: A mild, inexpensive, and commonly used base. It is suitable for most reactive alkyl halides. Its heterogeneity requires efficient stirring.
-
NaH: A very strong, non-nucleophilic base that irreversibly deprotonates the imidazole.[6] It is used for less reactive alkylating agents or when a complete and rapid deprotonation is required. Caution: NaH is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.
-
DBU: A strong, non-nucleophilic organic base that is soluble in most organic solvents, leading to homogeneous reaction conditions.[6] It is often used for sterically hindered substrates.
-
-
Choice of Solvent:
-
Troubleshooting:
-
Low Yield: May indicate insufficient reactivity. Consider using a stronger base (NaH), a more polar solvent (DMF), or a higher temperature. The presence of two electron-withdrawing groups reduces the nucleophilicity of the imidazole nitrogen, sometimes necessitating stronger conditions.[3]
-
Quaternization: Formation of an imidazolium salt by a second alkylation is a common side reaction, especially with highly reactive alkylating agents.[4][7] To minimize this, use a stoichiometric amount of the alkylating agent (closer to 1.1 eq) and monitor the reaction carefully to avoid prolonged reaction times after the starting material is consumed.
-
Protocol 2: Phase-Transfer Catalysis (PTC)
PTC is an effective technique for reactions involving reagents in two immiscible phases (e.g., a solid inorganic base and an organic solution). A phase-transfer catalyst facilitates the transport of the imidazolide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[7][8]
Principle: The PTC (typically a quaternary ammonium salt like TBAB) pairs with the imidazolide anion, forming a lipophilic ion pair. This complex is soluble in the organic phase, allowing it to react with the alkylating agent. This method often leads to faster reactions and higher yields under milder conditions.[8][9]
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate
-
Alkyl halide
-
Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or 18-crown-6[9]
-
Organic Solvent: Dichloromethane (DCM), Toluene, or Acetonitrile
-
-
Procedure:
-
Combine the imidazole substrate (1.0 eq), alkyl halide (1.2 eq), powdered base (2.0-3.0 eq), and the phase-transfer catalyst (0.05-0.1 eq) in the chosen organic solvent.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C). Vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid base and byproducts.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
-
Causality and Scientist's Notes
-
Why PTC? This method avoids the need for expensive, anhydrous polar aprotic solvents like DMF. It can simulate high dilution conditions by controlling the catalyst loading, which helps to minimize side reactions like dialkylation.[10]
-
Catalyst Choice: TBAB is a robust and common choice. For very strong bases like potassium tert-butoxide, crown ethers like 18-crown-6 can be highly effective at solubilizing the potassium cation in the organic phase.[9]
-
Solvent-Free Conditions: Some PTC alkylations can even be performed in the absence of a solvent, which is an environmentally friendly approach.[7]
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for N-alkylation using an alcohol instead of an alkyl halide. It is particularly valuable for synthesizing derivatives from chiral secondary alcohols with inversion of stereochemistry and for substrates that are sensitive to basic conditions.[11]
Principle: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The imidazole then acts as the nucleophile, displacing the activated hydroxyl group.[4][12]
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Solvent: THF or Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the imidazole (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in THF dropwise. An exothermic reaction and color change (typically to a yellow/orange) are often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The purification can be challenging due to byproducts (triphenylphosphine oxide and the reduced hydrazide). Column chromatography is typically required.
-
Causality and Scientist's Notes
-
Advantages: The Mitsunobu reaction proceeds under mild, neutral conditions, which is beneficial for sensitive substrates. It is highly effective for sterically hindered imidazoles where SN2 reactions might fail.[4]
-
Reactivity: Imidazoles have a relatively high pKa, making them less nucleophilic than other substrates commonly used in Mitsunobu reactions. Therefore, the reaction may require slightly more forcing conditions or longer reaction times.[11]
-
Workup: The removal of byproducts is a known drawback. Using polymer-supported PPh₃ or phosphine oxides with different solubility profiles can simplify purification.
Protocol 4: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically accelerate organic reactions by efficient and uniform heating.[13][14] This technology is well-suited for N-alkylation, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[15]
Principle: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and localized heating that can overcome activation energy barriers more efficiently than conventional heating methods.
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
Same as Protocol 1 (Classical N-Alkylation).
-
Microwave-safe reaction vessel.
-
Microwave synthesizer.
-
-
Procedure:
-
In a microwave vial, combine the imidazole (1.0 eq), alkyl halide (1.2 eq), and base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF, Acetonitrile).
-
Seal the vessel with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). Note: The optimal time and temperature must be determined empirically.
-
After irradiation, allow the vessel to cool to room temperature before opening.
-
Perform the same workup and purification procedure as described in Protocol 1.
-
Causality and Scientist's Notes
-
Efficiency: Microwave-assisted reactions can reduce multi-hour or multi-day reflux procedures to mere minutes.[13][15]
-
Solvent Choice: Solvents with high dielectric constants (like DMF) are particularly effective at absorbing microwave energy and promoting rapid heating.
-
Safety: Use only dedicated microwave-safe vessels. Be aware that the reaction is under pressure, and do not exceed the recommended temperature or volume for the vessel.
Data Presentation: Comparison of Protocols
| Protocol | Key Reagents | Conditions | Advantages | Disadvantages |
| Classical Alkylation | Alkyl halide, Base (K₂CO₃, NaH) | 25-100 °C, 2-24 h | Widely applicable, simple setup, cost-effective. | Can require harsh conditions, risk of side reactions (quaternization).[4] |
| Phase-Transfer Catalysis | Alkyl halide, Solid Base, PTC (TBAB) | 25-60 °C, 1-8 h | Mild conditions, avoids anhydrous polar solvents, can improve yields.[7][9] | Requires vigorous stirring, catalyst removal may be needed. |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | 0 °C to RT, 12-24 h | Uses alcohols, mild/neutral conditions, good for hindered substrates.[4][11] | Byproduct removal is difficult, expensive reagents. |
| Microwave-Assisted | Alkyl halide, Base | 100-150 °C, 5-30 min | Extremely fast reaction times, often higher yields, eco-friendly.[13][14][15] | Requires specialized equipment, pressure buildup. |
General Experimental Workflow
Caption: General experimental workflow for N-alkylation.
References
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1783-1786. Available at: [Link]
-
Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Semantic Scholar. Available at: [Link]
-
Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
Perera, G., et al. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. Available at: [Link]
-
Csuma, A., et al. (2010). Microwave Assisted Reactions of Some Azaheterocylic Compounds. PubMed Central. Available at: [Link]
-
Jayachandran, B., & Wang, M. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. Synthetic Communications, 31(18), 2743-2752. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(20), 12607-12711. Available at: [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. Available at: [Link]
-
Sharma, D., et al. (2015). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. PubMed Central. Available at: [Link]
-
Reddit. (2020). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]
-
Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. Available at: [Link]
- CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Tan, Y. Q., et al. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. ChemistrySelect. Available at: [Link]
-
Hollister, K. M., et al. (2008). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. PubMed Central. Available at: [Link]
-
Perera, G., et al. (2012). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. Available at: [Link]
-
Dounay, A. B., et al. (2003). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Cant, A. A., et al. (2015). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. Available at: [Link]
-
Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central. Available at: [Link]
-
Cristau, H.-J., et al. (2004). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
O'Meara, J. A., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kärkkäinen, J., et al. (2012). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Available at: [Link]
-
Sharma, V., et al. (2022). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ChemistrySelect. Available at: [Link]
-
Di Salvo, A., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available at: [Link]
-
Radi, M., et al. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. Available at: [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]
-
Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Vasile, A., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Available at: [Link]
-
Maleki, A., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PubMed Central. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. Available at: [Link]
-
Yavari, I., et al. (2006). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. benthamscience.com [benthamscience.com]
- 15. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Imidazoles from Methyl 5-bromo-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. Methyl 5-bromo-1H-imidazole-4-carboxylate is a versatile and commercially available building block for the synthesis of a diverse array of substituted imidazoles. This guide provides a comprehensive overview of key synthetic strategies for the functionalization of this important precursor, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed, field-proven protocols, mechanistic insights, and data-driven guidance are presented to empower researchers in the efficient synthesis of novel imidazole derivatives for applications in drug discovery and development.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structural motif is found in a vast number of biologically active molecules, including the essential amino acid histidine. The unique properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. Consequently, the development of robust and versatile synthetic methods for the elaboration of imidazole-containing molecules is of paramount importance.
Methyl 5-bromo-1H-imidazole-4-carboxylate serves as an excellent starting material for the introduction of diverse functionalities at the C5 position. The bromine atom is amenable to a wide range of cross-coupling reactions, while the ester and N-H groups offer further opportunities for chemical modification. This document will detail several powerful synthetic transformations, providing researchers with the practical knowledge to leverage this versatile building block.
Synthetic Strategies for the Functionalization of Methyl 5-bromo-1H-imidazole-4-carboxylate
The primary routes for the derivatization of Methyl 5-bromo-1H-imidazole-4-carboxylate involve the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. Additionally, nucleophilic aromatic substitution offers a complementary approach for the introduction of heteroatom-based substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the functionalization of heteroaromatic halides is well-established.[5] The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is widely used in the synthesis of biaryl and vinyl-substituted imidazoles. For the arylation of Methyl 5-bromo-1H-imidazole-4-carboxylate, a variety of arylboronic acids can be employed.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts bearing phosphine ligands are commonly used. Dichlorobis(triphenylphosphine)palladium(II) or Tetrakis(triphenylphosphine)palladium(0) are effective and commercially available options. The choice of ligand can significantly impact reaction efficiency, with bulkier, electron-rich ligands often providing better results for challenging substrates.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition |
| Starting Material | Methyl 5-bromo-1H-imidazole-4-carboxylate |
| Coupling Partner | Arylboronic acid (1.2 - 1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.5 equiv.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80 - 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 4 - 12 hours |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[5][7] This reaction is invaluable for the preparation of N-aryl and N-heteroaryl imidazoles.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and BINAP are commonly used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8] The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Condition |
| Starting Material | Methyl 5-bromo-1H-imidazole-4-carboxylate |
| Coupling Partner | Primary or secondary amine (1.2 - 1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos (4-10 mol%) or BINAP (3-6 mol%) |
| Base | NaOtBu (1.5 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 90 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 8 - 24 hours |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOtBu) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene).
-
Add Methyl 5-bromo-1H-imidazole-4-carboxylate and the amine.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] This method is useful for introducing alkenyl substituents at the C5 position of the imidazole ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.
-
Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand such as triphenylphosphine (PPh₃) can often improve the yield and selectivity.
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.
Experimental Protocol: Heck Reaction
| Reagent/Parameter | Condition |
| Starting Material | Methyl 5-bromo-1H-imidazole-4-carboxylate |
| Coupling Partner | Alkene (e.g., styrene, butyl acrylate) (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand (optional) | PPh₃ (4-10 mol%) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | DMF or NMP (anhydrous) |
| Temperature | 100 - 140 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 12 - 24 hours |
Step-by-Step Methodology:
-
To a Schlenk flask, add Methyl 5-bromo-1H-imidazole-4-carboxylate, the palladium catalyst, and the phosphine ligand (if used).
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water to remove the base and its salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Experimental workflow for the Heck reaction.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) can be an effective alternative for introducing certain heteroatom nucleophiles, particularly thiols. The electron-withdrawing nature of the carboxylate group at the C4 position can activate the C5 position towards nucleophilic attack.
Causality Behind Experimental Choices:
-
Nucleophile: Thiols are excellent nucleophiles for SNAr reactions on electron-deficient aromatic rings.
-
Base: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the thiol, generating the more nucleophilic thiolate anion.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols
| Reagent/Parameter | Condition |
| Starting Material | Methyl 5-bromo-1H-imidazole-4-carboxylate |
| Nucleophile | Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.) |
| Solvent | DMF or DMSO (anhydrous) |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 6 - 18 hours |
Step-by-Step Methodology:
-
To a round-bottom flask, add the thiol and the anhydrous solvent.
-
Carefully add the base (if using NaH, add portion-wise at 0 °C).
-
Stir the mixture for 30 minutes at room temperature to form the thiolate.
-
Add Methyl 5-bromo-1H-imidazole-4-carboxylate to the mixture.
-
Heat the reaction to the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Methyl 5-bromo-1H-imidazole-4-carboxylate is a valuable and versatile starting material for the synthesis of a wide range of substituted imidazoles. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, provide efficient and general methods for the formation of C-C and C-N bonds at the C5 position. Complementary to these methods, nucleophilic aromatic substitution offers a route for the introduction of heteroatomic substituents. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel chemical space around the privileged imidazole scaffold.
References
-
Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]
-
Yang, Z., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. [Link]
-
Saadeh, H. A., et al. (2009). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. ResearchGate. [Link]
-
Bellina, F., et al. (2015). Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. ChemInform. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
MDPI. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: Leveraging Methyl 5-bromo-1H-imidazole-4-carboxylate as a Scaffold for Novel Anti-Inflammatory Drug Discovery
Introduction: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules due to its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antifungal, and anticancer effects.[3][4][5] In the realm of inflammation, imidazole-containing compounds have been shown to modulate key pathological pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]
This guide focuses on Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No. 1093261-46-1), a versatile chemical intermediate poised for exploitation in the discovery of next-generation anti-inflammatory agents.[7] While this specific molecule may not be an active drug itself, its true value lies in its structure: it possesses multiple reactive sites ideal for synthetic elaboration and the generation of diverse chemical libraries. This document provides a strategic overview, key mechanistic insights, and detailed experimental protocols for utilizing this scaffold to identify and validate novel anti-inflammatory lead compounds.
Section 1: The Imidazole Scaffold and Inflammatory Signaling
Inflammation is a complex biological response involving a network of cells, signaling molecules, and enzymes.[8] Chronic dysregulation of this process underlies many diseases. Imidazole derivatives often exert their anti-inflammatory effects by intervening at critical nodes within the inflammatory cascade.[9] The primary mechanisms include the inhibition of the NF-κB and p38 MAP kinase signaling pathways, which are master regulators of inflammatory gene expression, and the direct inhibition of enzymes like COX-2, which are responsible for producing inflammatory mediators like prostaglandins.[6][10]
Figure 1: Key inflammatory pathways targeted by imidazole-based compounds.
Section 2: Drug Discovery Workflow & Library Generation
The strategic power of Methyl 5-bromo-1H-imidazole-4-carboxylate stems from its chemical handles. The bromine atom is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira), the ester group can be readily converted to amides or hydrazides, and the imidazole nitrogen can be alkylated.[11][12] This versatility allows for the rapid creation of a library of analogs for structure-activity relationship (SAR) studies. The typical workflow involves synthesis followed by a tiered screening approach.
Figure 2: A streamlined workflow for anti-inflammatory drug discovery.
Section 3: Protocols for In Vitro Screening Cascade
The following protocols provide a robust framework for the initial screening of a compound library derived from the parent scaffold. It is essential to run a positive control (e.g., Diclofenac, Indomethacin) and a vehicle control in all assays.
Protocol 3.1: Inhibition of Protein Denaturation Assay
-
Principle of the Assay: Denaturation of tissue proteins is a well-documented cause of inflammation.[13] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. The ability of a compound to prevent this denaturation is a rapid indicator of potential anti-inflammatory activity.[10][14]
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.3)
-
Test compounds and reference standard (e.g., Diclofenac sodium) at various concentrations (e.g., 10-500 µg/mL)
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Protocol:
-
To 2.0 mL of 1% BSA solution, add 200 µL of the test compound or standard drug solution at various concentrations.
-
For the control, add 200 µL of the vehicle (e.g., DMSO/PBS) to 2.0 mL of 1% BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After heating, allow the solutions to cool to room temperature.
-
Measure the turbidity (absorbance) of the solutions at 660 nm using a microplate reader. Use PBS as the blank.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[15]
-
-
Scientist's Notes: This is a cost-effective primary screen. Compounds showing significant inhibition (e.g., >50% at a given concentration) should be prioritized for more specific downstream assays.[16]
Protocol 3.2: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
-
Principle of the Assay: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorogenic probe is oxidized during this reduction, producing a fluorescent signal that is proportional to COX activity.[17] Inhibitors will reduce the rate of fluorescence generation.
-
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and reference standard (e.g., Celecoxib)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Step-by-Step Protocol (based on commercial kit principles[17][18]):
-
Prepare reagents as per the manufacturer's instructions. Bring all components to room temperature before use.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In the 96-well plate, add 80 µL of the Reaction Mix to each well designated for Enzyme Control (EC), Inhibitor Control (IC), and Sample Screen (S).
-
Add 10 µL of COX Assay Buffer to the EC wells.
-
Add 10 µL of the reference inhibitor (e.g., Celecoxib) to the IC wells.
-
Add 10 µL of your diluted test compounds to the S wells.
-
Add 10 µL of diluted COX-2 enzyme to all wells (EC, IC, and S). Mix gently.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at Ex/Em = 535/587 nm.
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage inhibition: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100
-
-
Scientist's Notes: Time-dependent inhibition is common for COX inhibitors; therefore, the pre-incubation step (Step 8) is critical.[19] Running a parallel assay for COX-1 is essential to determine the selectivity of your lead compounds, a key factor for avoiding gastrointestinal side effects.
Protocol 3.3: Pro-inflammatory Cytokine (TNF-α & IL-6) Inhibition Assay
-
Principle of the Assay: This cell-based assay quantifies the ability of a compound to inhibit the production of TNF-α and IL-6 from immune cells (e.g., murine RAW 264.7 macrophages or human PBMCs) stimulated with lipopolysaccharide (LPS).[20] Cytokine levels in the cell culture supernatant are measured using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[21]
-
Materials:
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of your test compounds or the reference standard. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Cell Viability: Assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed cytokine reduction is not due to cytotoxicity.
-
ELISA Procedure (General): Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the kit manufacturer's instructions.[24] This typically involves: a. Adding standards and samples to an antibody-pre-coated plate. b. Incubating to allow the cytokine to bind. c. Washing, then adding a biotinylated detection antibody. d. Washing, then adding a streptavidin-HRP conjugate. e. Washing, then adding a TMB substrate to develop color. f. Stopping the reaction and reading the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve. Determine the percentage inhibition relative to the LPS-stimulated vehicle control.
-
-
Scientist's Notes: It is crucial to confirm that any observed anti-inflammatory effect is not a byproduct of compound-induced cell death. Always run a parallel cytotoxicity assay.
Section 4: Protocol for In Vivo Validation
Compounds that demonstrate potent and selective activity in vitro ("hits") should be advanced to in vivo models to assess their efficacy in a complex biological system.
Protocol 4.1: Carrageenan-Induced Paw Edema Model
-
Principle of the Assay: This is a widely used and well-characterized model of acute, non-immune inflammation.[25] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.[26][27]
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g).
-
Materials:
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound and reference standard (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
-
Step-by-Step Protocol:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Reference Standard, and Test Compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (up to the ankle joint). This is the basal volume (V₀).
-
Administer the test compounds, reference standard, or vehicle via the desired route (typically oral gavage, p.o., or intraperitoneal, i.p.).
-
After 1 hour (to allow for drug absorption), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Calculate the paw edema (in mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100
-
-
Scientist's Notes: The early phase (0-2 hours) of carrageenan-induced edema is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily mediated by prostaglandins and involves COX-2 induction.[25] The efficacy of your compound in the later phase can suggest a mechanism involving prostaglandin synthesis inhibition.
Section 5: Data Summary & Interpretation
Effective data presentation is key to identifying promising lead candidates.
| Assay | Endpoint Measured | Desired Outcome for a "Hit" Compound | Typical Positive Control |
| Protein Denaturation | Inhibition of heat-induced BSA turbidity | High % Inhibition; IC₅₀ < 100 µg/mL | Diclofenac |
| COX-2 Inhibition | Inhibition of fluorescence generation rate | Low IC₅₀ (nM to low µM range); High COX-2/COX-1 selectivity | Celecoxib |
| Cytokine Inhibition | Reduction of TNF-α and IL-6 in supernatant | Low IC₅₀ (µM range) with minimal cytotoxicity | Dexamethasone |
| Paw Edema Model | Reduction in carrageenan-induced paw volume | Significant % Inhibition (e.g., > 40%) at a non-toxic dose | Indomethacin |
Conclusion
Methyl 5-bromo-1H-imidazole-4-carboxylate represents a starting point of significant potential for anti-inflammatory drug discovery. Its value is not as an end-product but as a versatile scaffold for building diverse molecular architectures. By employing a systematic workflow of library synthesis, tiered in vitro screening, and in vivo validation as outlined in these protocols, researchers can efficiently navigate the early stages of the discovery process. The protocols described herein provide a robust and validated framework to identify novel imidazole-based compounds with the potential to become next-generation therapies for inflammatory diseases.
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (Source: Not directly cited, but provides context for models).
-
Narang, R., et al. (2014). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC - NIH. Available at: [Link]
-
Gautam, R. K., & Lalkota, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Gautam, R. K., & Lalkota, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
Schroecksnadel, K., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
- Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (Source: provides context on in vivo models).
-
Sosa, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
- Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. (Source: provides context on in vitro assays).
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC - NIH. Available at: [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Drug Delivery and Therapeutics. (Source: provides general context).
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control. Available at: [Link]
-
Sharma, D., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. PubMed. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
- Tenne, P. C., et al. IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (Source: provides context on in vitro assays).
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Ke, J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Available at: [Link]
-
Lee, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC - NIH. Available at: [Link]
- IBL International. TNF-α (free) ELISA. (Source: provides context for ELISA).
-
NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]
- Cloud-Clone Corp. ELISA Kit for Tumor Necrosis Factor Alpha Induced Protein 6 (TNFaIP6). (Source: provides general ELISA protocol steps).
-
Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, C. C., et al. (2022). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. NIH. Available at: [Link]
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Drug Delivery and Therapeutics. (Source: provides general context).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Gökçe, M., et al. (1999). Synthesis and Anti-inflammatory Activity of Some 1-Methyl-5-(4-substituted benzoyl)imidazole-2-acetates. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Neliti. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]
-
Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available at: [Link]
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
-
Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. Available at: [Link]
-
Colanceska-Ragenovic, K., et al. (2001). Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates. PubMed. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. journalajrb.com [journalajrb.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cloud-clone.com [cloud-clone.com]
- 25. mdpi.com [mdpi.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. ijpras.com [ijpras.com]
Application of Brominated Imidazoles in Antiviral Drug Synthesis: A Technical Guide
Introduction: The Strategic Role of Brominated Imidazoles in Modern Virology
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] When functionalized with bromine, the resulting brominated imidazoles exhibit enhanced biological activities, a phenomenon that has been increasingly exploited in the design of novel antiviral drugs.[2] The introduction of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often through the formation of halogen bonds.[3][4] This guide provides an in-depth exploration of the application of brominated imidazoles in the synthesis of antiviral drugs, offering detailed protocols and insights into their mechanism of action for researchers, scientists, and drug development professionals.
From the rich biodiversity of marine organisms, which are a prolific source of halogenated natural products, to the rational design of synthetic molecules, brominated imidazoles have emerged as a promising class of compounds in the ongoing battle against viral diseases.[5][6] This document will delve into specific examples, detailing the synthesis and antiviral properties of these compelling molecules.
Key Applications & Antiviral Spectrum
Brominated imidazole derivatives have demonstrated efficacy against a range of viruses. Notably, synthetic brominated benzimidazoles have shown selective activity against DNA viruses like Vaccinia virus and RNA viruses such as Coxsackie virus B4. The strategic placement of bromine on the imidazole or associated phenyl rings is crucial for this activity.
| Compound Class | Target Virus(es) | Key Structural Features | Reference |
| Brominated Benzimidazoles | Vaccinia virus, Coxsackie virus B4 | 2-bromophenyl moiety attached to the benzimidazole nitrogen | [7] |
| Brominated Imidazole Nucleosides | Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1) | Tribromoimidazole core linked to a ribofuranosyl sugar | [8] |
| Brominated Imidazole-Coumarin Conjugates | Hepatitis C Virus (HCV) | Bromo-substituted coumarin linked to an imidazole core | [9] |
Synthetic Protocols: A Step-by-Step Guide
The synthesis of brominated imidazole-containing antiviral agents requires a multi-step approach, often involving the initial synthesis of the imidazole or benzimidazole core, followed by bromination or the introduction of a bromine-containing moiety.
Protocol 1: Synthesis of (2-Bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone
This protocol details the synthesis of a class of brominated benzimidazoles that have shown antiviral activity. The key steps involve the formation of the 2-substituted benzimidazole core, followed by acylation with 2-bromobenzoyl chloride.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite
-
2-bromobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(Substituted phenyl)-1H-benzoimidazole:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add sodium metabisulfite (1.1 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated product, wash with water, and dry to obtain the crude 2-(substituted phenyl)-1H-benzoimidazole.
-
Purify the crude product by recrystallization from ethanol.
-
-
Synthesis of (2-Bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone:
-
Suspend the 2-(substituted phenyl)-1H-benzoimidazole (1 equivalent) in dry dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-bromobenzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Causality Behind Experimental Choices: The use of sodium metabisulfite in the first step is a mild and efficient method for the reductive cyclization to form the benzimidazole ring. Triethylamine in the second step acts as a base to deprotonate the benzimidazole nitrogen, facilitating the nucleophilic attack on the acyl chloride. The purification by column chromatography is essential to isolate the desired product from any unreacted starting materials and side products.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for brominated benzimidazoles.
Mechanism of Antiviral Action: The Role of the Bromine Atom
The antiviral activity of brominated imidazoles is a result of a synergistic interplay between the imidazole core and the bromine substituent.
-
The Imidazole Core: The imidazole ring system can participate in hydrogen bonding and π-π stacking interactions with amino acid residues in viral proteins, such as polymerases or proteases, leading to their inhibition.[1]
-
The Bromine Substituent: The introduction of bromine enhances the antiviral potency through several mechanisms:
-
Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[2]
-
Metabolic Stability: The C-Br bond is generally more stable to metabolic degradation than a C-H bond, potentially increasing the half-life of the drug.[2]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the active site of a viral enzyme.[3][4] This specific and directional interaction can significantly enhance the binding affinity and inhibitory activity of the compound. The positive region on the bromine atom, known as the σ-hole, is key to this interaction.[8]
-
Illustrative Mechanism: Halogen Bonding in a Viral Enzyme Active Site
Caption: Halogen bonding enhances inhibitor-enzyme interaction.
Conclusion and Future Perspectives
The application of brominated imidazoles in antiviral drug synthesis represents a highly promising avenue for the development of novel therapeutics. The strategic incorporation of bromine into the imidazole scaffold can lead to compounds with enhanced potency, improved pharmacokinetic properties, and specific mechanisms of action. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry further. Future research should focus on expanding the library of brominated imidazole derivatives, exploring their efficacy against a wider range of viral targets, and conducting detailed structural biology studies to elucidate the precise nature of their interactions with viral proteins.
References
-
Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161-1168. Available at: [Link]
-
Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Semantic Scholar. Available at: [Link]
-
Tonelli, M., et al. (2010). Synthesis and antiviral activity of substituted benzimidazoles. Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. Available at: [Link]
-
Teli, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery. Elsevier. Available at: [Link]
-
El-Kashef, H., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs, 19(7), 387. Available at: [Link]
-
Wu, J. R., et al. (2016). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 21(2), 235. Available at: [Link]
-
Galdiero, M., & de Pascale, D. (2023). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. Marine Drugs, 21(8), 441. Available at: [Link]
-
El-Kashef, H., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. MDPI. Available at: [Link]
-
Kossler, D., et al. (2022). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 27(19), 6649. Available at: [Link]
-
De Kimpe, N., et al. (2018). Synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines via nucleophilic aromatic substitution of 2-chlorobenzimidazole. ResearchGate. Available at: [Link]
-
Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150-1154. Available at: [Link]
-
Kumar, A., & Singh, S. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Topics in Medicinal Chemistry, 21(22), 1957-1971. Available at: [Link]
-
Sharma, M. C., Kohli, D. V., & Sharma, S. (2011). Synthesis and Pharmacological Evaluation of 4’-[2-(Phenyl-substituted amino-methyl)-benzoimidazol-1-ylmethyl] with Biphenyl Car. International Journal of PharmTech Research, 3(1), 355-362. Available at: [Link]
-
Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. Available at: [Link]
-
Reddy, M. V. R., et al. (2017). Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 58-62. Available at: [Link]
-
Kumar, P., et al. (2012). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 2(7), 164-168. Available at: [Link]
-
Singh, R. P., & Kumar, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(11), 3543. Available at: [Link]
-
Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2347-2353. Available at: [Link]
-
Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. Available at: [Link]
-
Papakyriakou, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry, 15(6), 634-646. Available at: [Link]
-
Kavitha, C., et al. (2012). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Der Pharma Chemica, 4(1), 241-249. Available at: [Link]
-
Meister, T. L., et al. (2024). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry, 67(1), 289-321. Available at: [Link]
-
Kumar, R., et al. (2020). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 13(10), 5034-5041. Available at: [Link]
-
Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10837. Available at: [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 2003. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Kim, H., & Lee, S. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(15), 4987. Available at: [Link]
-
Drabina, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. Halogen bonds in biological molecules [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiviral activity of certain thiazole C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Parallel Synthesis of Imidazole-Based Compound Libraries for Drug Discovery
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] This fundamental structure is a cornerstone in medicinal chemistry, frequently appearing in a vast array of biologically active molecules and approved pharmaceuticals.[2][4][5] Its prevalence stems from its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, which are often present in the active sites of enzymes.[1][6] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and cardiovascular effects.[4][5]
The versatility of the imidazole core allows for the facile introduction of various substituents at multiple positions, enabling the generation of large and diverse compound libraries. This chemical tractability makes it an ideal scaffold for parallel synthesis, a key strategy in modern drug discovery to accelerate the identification of novel therapeutic agents. This application note provides a comprehensive guide to the parallel synthesis of imidazole-based compound libraries, covering established and modern synthetic methodologies, high-throughput purification, and detailed characterization protocols.
Strategic Approaches to Parallel Imidazole Synthesis
The efficient construction of imidazole libraries relies on robust and versatile chemical reactions that can be readily adapted for parallel formats. Here, we detail three powerful strategies: the classic Debus-Radziszewski synthesis, modern solid-phase organic synthesis (SPOS), and microwave-assisted organic synthesis (MAOS).
Overall Workflow for Imidazole Library Generation
The generation of an imidazole library, from initial reaction setup to final compound analysis, follows a structured workflow designed for high-throughput efficiency.
Caption: High-level workflow for parallel synthesis and processing of imidazole libraries.
The Debus-Radziszewski Imidazole Synthesis: A Classic Multicomponent Reaction
First reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski, this multicomponent reaction remains a highly effective method for constructing trisubstituted imidazoles.[7][8][9][10][11] The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often supplied as ammonium acetate).[7][9][11] Its "atom economy" and the commercial availability of diverse starting materials make it well-suited for library synthesis.[12]
Reaction Mechanism
The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate.[7][9][11] This diimine then condenses with the aldehyde to form the imidazole ring after oxidation.[7][13]
Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
Protocol: Parallel Solution-Phase Synthesis of a 96-Well Imidazole Library
This protocol describes the synthesis of a library of 2,4,5-trisubstituted imidazoles in a 96-well plate format.
Materials:
-
96-well reaction block with reflux condenser and magnetic stirring plate
-
Stock solutions of various benzils (or other 1,2-dicarbonyls) in ethanol (0.5 M)
-
Stock solutions of various aromatic aldehydes in ethanol (0.5 M)
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Robotic liquid handler (optional, for high-throughput addition)
Procedure:
-
Reagent Plating:
-
To each well of the 96-well reaction block, add 250 µL of a unique benzil stock solution (0.125 mmol).
-
Add 250 µL of a unique aldehyde stock solution (0.125 mmol) to each corresponding well.
-
Add 145 mg of ammonium acetate (1.875 mmol, 15 equivalents) to each well.
-
-
Reaction Setup:
-
Add 1.5 mL of ethanol to each well to bring the final volume to approximately 2 mL.
-
Place the reaction block on the magnetic stirring plate and add a small stir bar to each well.
-
Secure the reflux condenser to the top of the reaction block.
-
-
Reaction Execution:
-
Heat the reaction block to 80 °C and stir for 12-16 hours. The reaction progress can be monitored by taking small aliquots for LC-MS analysis.
-
-
Work-up:
-
Allow the reaction block to cool to room temperature.
-
Add 2 mL of cold water to each well to precipitate the crude product.
-
Filter the contents of each well through a 96-well filter plate, washing with cold water (2 x 1 mL).
-
Dry the crude products under high vacuum.
-
Solid-Phase Organic Synthesis (SPOS) of Imidazoles
Solid-phase synthesis offers significant advantages for library creation, primarily by simplifying purification.[14] By anchoring one of the reactants to a solid support (resin), excess reagents and byproducts can be easily washed away, eliminating the need for traditional chromatography at intermediate steps.[14][15]
Workflow for Solid-Phase Imidazole Synthesis
The general strategy involves linking one of the building blocks to the resin, performing the cyclization reaction, and then cleaving the final imidazole product from the solid support.
Caption: General workflow for the solid-phase synthesis of imidazoles.
Protocol: Solid-Phase Synthesis of 4,5-Disubstituted-1H-imidazoles
This protocol adapts the Radziszewski synthesis for a solid-phase format using a resin-bound aldehyde.
Materials:
-
Wang resin pre-loaded with 4-formylbenzoic acid
-
1,2-Diketone (e.g., Benzil)
-
Ammonium acetate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessels
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessels.
-
Reaction Mixture Preparation: In a separate vial, dissolve the 1,2-diketone (5 equivalents) and ammonium acetate (20 equivalents) in DMF.
-
On-Resin Reaction:
-
Drain the DMF from the swollen resin.
-
Add the reaction mixture to the resin and shake or agitate at 80 °C for 24 hours.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x) to remove all soluble impurities.
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Add a solution of 95:5 TFA:water to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Evaporate the TFA under reduced pressure to yield the crude product, which is often of high purity.
-
Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Library Production
Microwave-assisted synthesis has become a valuable tool in drug discovery for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity.[16][17][18][19] The uniform heating provided by microwave radiation is particularly effective for multicomponent reactions like the imidazole synthesis.[16]
Microwave Synthesis Setup
Parallel microwave synthesis is typically performed in sealed vessels within a microwave reactor cavity, allowing for precise temperature and pressure control.
Caption: Schematic of a typical microwave-assisted synthesis setup.
Protocol: Microwave-Assisted Parallel Synthesis of Tri- and Tetrasubstituted Imidazoles
This protocol details a rapid, one-pot synthesis of imidazoles using microwave irradiation.[10][17]
Materials:
-
Microwave synthesis vials (10 mL) with caps
-
Benzil (1.0 equiv.)
-
Substituted aldehyde (1.0 equiv.)
-
Primary amine (1.1 equiv., for tetrasubstituted imidazoles)
-
Ammonium acetate (5.0 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (20 mol%) as a catalyst[17]
-
Ethanol
-
Microwave reactor
Procedure:
-
Reagent Addition:
-
To a 10 mL microwave vial, add the aldehyde (0.51 mmol), primary amine (0.56 mmol, if applicable), and p-TsOH (0.10 mmol) in ethanol (2 mL).[17]
-
Stir the mixture at room temperature for 5 minutes.
-
-
Initial Microwave Step (Imine Formation):
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80 °C for 30 minutes with 100 W power.[17]
-
-
Second Component Addition:
-
Cool the vial to room temperature.
-
Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction mixture.[17]
-
Stir for another 5 minutes at room temperature.
-
-
Final Microwave Step (Cyclization):
-
Reseal the vial and irradiate at 100-120 °C for 10-20 minutes.
-
-
Work-up:
-
After cooling, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 15-50 minutes[17][20] |
| Typical Yields | Moderate to Good | Good to Excellent (46-80%)[17] |
| Solvent | Ethanol, Acetic Acid | Ethanol (Green Solvent)[17] |
| Energy Input | Conductive Heating | Dielectric Heating |
| Purity | Often requires chromatography | Higher purity, fewer by-products[17] |
| Table 1. Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis. |
High-Throughput Purification and Characterization
The success of a parallel synthesis campaign is critically dependent on efficient downstream processing. The goal is to isolate and verify the structure and purity of hundreds to thousands of compounds in a timely manner.
Automated Parallel Purification
For lead discovery and optimization, high compound purity is essential.[21][22] Automated preparative High-Performance Liquid Chromatography (prep-HPLC) coupled with mass spectrometry (MS) is the industry standard for purifying combinatorial libraries.[21][23][24]
Protocol: Automated Mass-Directed Prep-HPLC
-
Crude Sample Preparation: Dissolve the crude product from each well in a suitable solvent (e.g., DMSO or DMF) to a concentration of 10-20 mg/mL in a 96-well plate.
-
Method Development: A generic reversed-phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically used. An initial analytical LC-MS run on a small aliquot determines the retention time of the target compound.
-
Preparative Run:
-
The system injects a larger volume of the crude sample onto a preparative C18 column.
-
The gradient is run, and the eluent is split between a mass spectrometer and a fraction collector.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the target molecule.
-
When the target m/z is detected, the system triggers the fraction collector to collect the corresponding peak.
-
-
Post-Purification: The collected fractions are evaporated (e.g., using a centrifugal evaporator), and the purified compounds are weighed and prepared for analysis and storage.
| Technique | Principle | Application in Library Purification |
| Prep-HPLC | Separation based on polarity | Gold standard for purifying diverse small molecules.[21] |
| Solid-Phase Extraction (SPE) | Selective adsorption/elution | Rapid cleanup to remove major impurities or excess reagents.[21] |
| Scavenger Resins | Covalent capture of impurities | Removes specific reactive byproducts or excess starting materials.[22] |
| Table 2. Common Purification Techniques for Combinatorial Libraries. |
High-Throughput Quality Control (QC)
Verifying the identity and purity of each compound in the library is a critical final step. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.[25][26][27]
Protocol: Rapid Library QC
-
LC-MS Analysis:
-
A small sample of each purified compound is injected into an LC-MS system.
-
The analysis provides two key pieces of information:
-
Purity: The peak area of the target compound relative to all other peaks detected by a universal detector (e.g., UV-Vis or ELSD) determines the purity, typically aiming for >95%.
-
Identity Confirmation: The mass spectrometer confirms that the molecular weight of the main peak matches the expected molecular weight of the synthesized compound.[28]
-
-
-
NMR Analysis:
-
For representative samples or "hit" compounds from biological screening, ¹H NMR spectroscopy provides definitive structural confirmation.[29]
-
Automated NMR systems with sample changers can acquire spectra on entire plates of compounds. The resulting spectrum is compared against the expected structure to confirm its identity.[28]
-
Conclusion
The parallel synthesis of imidazole-based libraries is a powerful engine for drug discovery, enabling the rapid exploration of chemical space around this privileged scaffold. By leveraging robust multicomponent reactions like the Debus-Radziszewski synthesis and accelerating them with modern technologies such as solid-phase and microwave-assisted methods, researchers can efficiently generate large numbers of diverse compounds. The integration of automated purification and high-throughput analytical techniques ensures the quality and integrity of these libraries, providing a solid foundation for identifying the next generation of imidazole-based therapeutics.
References
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. Available at: [Link]
-
Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. Available at: [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2023). Port Acad. Sci. Available at: [Link]
- Weller, H. N. (1998). Purification of combinatorial libraries. CoLab.
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2020). National Institutes of Health. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. (2022). Request PDF. Available at: [Link]
-
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (2010). Rasayan Journal of Chemistry. Available at: [Link]
-
Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209-213. Available at: [Link]
-
Bilodeau, M. T., & Cunningham, A. M. (1998). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry, 63(9), 2800-2801. Available at: [Link]
-
The Debus–Radziszewski imidazole synthesis. (2023). ResearchGate. Available at: [Link]
-
Debus Radzisewski Imidazole Synthesis. (2022). YouTube. Available at: [Link]
-
Solid-phase synthesis of imidazoles under microwave irradiation. (2021). ResearchGate. Available at: [Link]
-
A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica. Available at: [Link]
-
High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. (2005). Journal of Combinatorial Chemistry, 7(5), 657-666. Available at: [Link]
-
Solid-Phase synthesis of 4-substituted imidazoles using a scaffold approach. (2001). Request PDF. Available at: [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. Available at: [Link]
-
(PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. (2012). ResearchGate. Available at: [Link]
-
Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. (2021). ResearchGate. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). MDPI. Available at: [Link]
-
Wikipedia. Combinatorial chemistry. Available at: [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis. (2022). YouTube. Available at: [Link]
-
Bilodeau, M. T., & Cunningham, A. M. (1998). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry. Available at: [Link]
-
Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2008). MDPI. Available at: [Link]
-
Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library. (2010). ACS Publications. Available at: [Link]
-
Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library. (2010). PMC. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). PMC. Available at: [Link]
-
Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]
-
Comparison of a Conventional and Microwave-Generated Substituted 4(5)-Sulfanyl-1 H -imidazole Library. (2003). Request PDF. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2020). PubMed. Available at: [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2014). Request PDF. Available at: [Link]
-
NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 15. Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of combinatorial libraries | CoLab [colab.ws]
- 23. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. latrobe.edu.au [latrobe.edu.au]
- 27. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. resolvemass.ca [resolvemass.ca]
Scale-up synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate derivatives
Application Note & Protocol
Topic: Scale-up Synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Brominated Imidazoles in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its electron-rich, aromatic nature allows it to engage in various noncovalent interactions with biological targets, making it a privileged scaffold in drug design.[2] The introduction of a bromine atom, specifically at the C5 position of an imidazole-4-carboxylate ester, creates a highly versatile intermediate. The bromine atom serves as a strategic functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to build libraries of potential drug candidates.[3] Methyl 5-bromo-1H-imidazole-4-carboxylate is therefore a key building block for active pharmaceutical ingredients (APIs), particularly in the development of anticancer, antifungal, and anti-inflammatory agents.[1][4]
Scaling the synthesis of this intermediate from the laboratory bench to pilot or industrial scale presents unique challenges, including controlling the regioselectivity of bromination, managing the safe handling of hazardous reagents like elemental bromine, and developing robust purification methods that avoid costly and time-consuming chromatography.[5][6] This application note provides a detailed, field-proven protocol for the scale-up synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate, focusing on process safety, efficiency, and scalability.
Synthetic Strategy and Process Logic
The most direct and atom-economical approach for synthesizing the target compound on a large scale is the electrophilic bromination of the readily available starting material, Methyl 1H-imidazole-4-carboxylate. The primary challenge in this approach is preventing the formation of di- and tri-brominated byproducts.
Our optimized strategy involves a two-stage process within a single pot:
-
Controlled Bromination: The reaction is performed in acetic acid, which serves as both a solvent and a mild activating agent. By carefully controlling the stoichiometry of bromine and the reaction temperature, we favor the formation of the mono-brominated product.
-
Reductive Work-up: Any over-brominated species (primarily 2,5-dibromo- and 4,5-dibromo- derivatives) that may form are selectively reduced back to the desired mono-brominated product during a reductive work-up using an aqueous solution of sodium sulfite.[7][8] This self-correcting mechanism is crucial for ensuring high purity and yield without resorting to complex purification procedures.
Figure 1: Overall workflow for the scale-up synthesis.
Detailed Scale-Up Protocol (100g Scale)
This protocol details the synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate on a 100-gram scale. All operations involving bromine must be conducted in a certified, high-performance chemical fume hood with appropriate personal protective equipment (PPE).[9]
Reagent and Materials Table
| Reagent | CAS Number | Molecular Wt. | Amount (g) | Moles | Density (g/mL) | Notes |
| Methyl 1H-imidazole-4-carboxylate | 4997-51-1 | 126.11 | 100.0 g | 0.793 | - | Starting Material (SM) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 500 mL | - | 1.049 | Reaction Solvent |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 133.1 g | 0.833 | 3.102 | 1.05 equivalents; Highly corrosive and toxic.[10] |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | 150.0 g | 1.19 | - | Reductive Quenching Agent |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 400 mL | - | 0.786 | Crystallization Solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~2.5 L | - | 1.000 | Used for work-up and crystallization |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | - | For neutralization |
Step-by-Step Procedure
-
Reactor Setup and Charging:
-
Equip a 2L, 5-necked, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is clean and dry.
-
Charge the reactor with Methyl 1H-imidazole-4-carboxylate (100.0 g, 0.793 mol) and glacial acetic acid (500 mL).
-
Causality: Acetic acid is an ideal solvent as it solubilizes the starting material and the resulting hydrobromide salts, facilitating a homogenous reaction.
-
-
Bromination:
-
Stir the mixture to achieve a clear solution and cool the reactor jacket to 10-15°C.
-
In the fume hood, carefully prepare a solution of bromine (133.1 g, 0.833 mol) in 100 mL of glacial acetic acid in the addition funnel.
-
Add the bromine solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 25°C.
-
Causality: Slow, controlled addition of bromine at a moderate temperature is critical to manage the exothermic reaction and minimize the formation of the undesired 2,5-dibromo isomer.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (<1% remaining).
-
-
Reductive Quench and Neutralization:
-
In a separate vessel, prepare a solution of sodium sulfite (150.0 g) in deionized water (1.5 L).
-
Cool the sodium sulfite solution to ~10°C in an ice bath.
-
Slowly and carefully transfer the reaction mixture from the reactor into the cold sodium sulfite solution with vigorous stirring. This will quench excess bromine and reduce dibrominated byproducts. A significant amount of gas (SO₂) may be evolved.
-
Causality: Sodium sulfite is a cost-effective reducing agent that selectively cleaves the more labile C-Br bond at the 2-position of the imidazole ring while leaving the C5-bromo substituent intact.[8]
-
Once the transfer is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is 7-8. The product will precipitate as a solid.
-
-
Isolation:
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) until the filtrate is colorless and neutral.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight. (Expected crude yield: ~150-160 g).
-
-
Purification by Recrystallization:
-
Transfer the dry, crude solid to a clean 2L flask.
-
Add a solvent mixture of isopropanol (400 mL) and deionized water (200 mL).
-
Heat the mixture to reflux (~85°C) with stirring until all the solid dissolves. If needed, add small portions of IPA to achieve full dissolution.
-
Causality: An IPA/water solvent system provides excellent solubility for the product at high temperatures but poor solubility at room temperature, making it ideal for high-recovery recrystallization, a much more scalable method than chromatography.[11]
-
Once dissolved, allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.
-
Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 2:1 IPA/water solution.
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
-
Expected Results
| Parameter | Typical Value |
| Final Yield | 135 - 148 g (83 - 91%) |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >99.0% |
| ¹H NMR | Conforms to structure[12] |
| LC-MS | [M+H]⁺ = 218.9/220.9 (Br pattern) |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product. A typical method would use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight. The product should show a characteristic isotopic pattern for a single bromine atom.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum in DMSO-d₆ should show a singlet for the C2-H proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.[12]
Safety and Handling
Scaling up chemical reactions introduces risks that must be carefully managed.[5]
-
Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and is fatal if inhaled.[13] Vapors are heavier than air and can accumulate in low-lying areas.[14]
-
Handling: Always handle liquid bromine and its solutions in a high-performance chemical fume hood.[9][10] Wear appropriate PPE, including a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and heavy-duty gloves (neoprene or fluorinated rubber are recommended).[9] An emergency safety shower and eyewash station must be immediately accessible.
-
Spills: For small spills, absorb with an inert material like dry sand and transfer to a sealed container for hazardous waste disposal. Do not use combustible absorbents.[15] For larger spills, evacuate the area and contact emergency response personnel.[10]
-
-
Process Safety:
-
The bromination reaction is exothermic. Ensure the reactor's cooling system is fully operational and capable of handling the heat load. The slow, controlled addition of bromine is the primary engineering control to prevent a thermal runaway.
-
The quenching process can release sulfur dioxide (SO₂), a toxic gas. This step must also be performed in a well-ventilated fume hood.
-
References
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]
-
Rutgers University. (n.d.). Bromine Standard Operating Procedure. Environmental Health and Safety. Available at: [Link]
-
University of Nebraska-Lincoln. (n.d.). Standard Operating Procedure: Bromine Safety. Environmental Health and Safety. Available at: [Link]
-
ResearchGate. (2009). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Available at: [Link]
-
ResearchGate. (2004). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Available at: [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Environmental Health & Safety. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Taylor & Francis Online. (2024). Imidazole derivatives synthesis: exploring different methods. Available at: [Link]
-
ResearchGate. (2017). Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications. Available at: [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
CPI. (2024). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Available at: [Link]
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]
-
ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
- Google Patents. (2017). Preparation method of 4-halogen-1H-imidazole.
-
ResearchGate. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
- Google Patents. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Reddit. (2023). Removal of Imidazole from my crude product solution. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]
- Google Patents. (1998). Affinity purification methods involving imidazole elution.
-
National Institutes of Health (NIH). (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]
-
PubMed. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Available at: [Link]
Sources
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 8. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes and Protocols for the One-Pot Synthesis of Imidazole-4-Carboxylates
Introduction: The Strategic Importance of the Imidazole-4-Carboxylate Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and clinically approved drugs.[1][2][3] Its unique electronic properties, arising from the two nitrogen atoms within the five-membered aromatic ring, allow it to act as a versatile hydrogen bond donor and acceptor, as well as a coordinating ligand for metal ions in enzymes.[1] This makes the imidazole scaffold a privileged structure for interacting with biological targets.[2][4]
Among the diverse range of imidazole derivatives, those bearing a carboxylate group at the 4-position are of particular significance in drug discovery and development. This functional group provides a crucial handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The applications of imidazole-4-carboxylates are extensive, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[1][3]
Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[5] This guide provides detailed protocols and expert insights into two robust one-pot methodologies for the synthesis of diversely substituted imidazole-4-carboxylates: a modern microwave-assisted 1,5-electrocyclization and the classic, yet highly effective, Van Leusen three-component reaction.
Methodology 1: Microwave-Assisted 1,5-Electrocyclization
This contemporary approach offers a rapid and highly efficient route to functionalized imidazole-4-carboxylates, often with high yields and clean reaction profiles. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating.[6] The core of this strategy is a one-pot, three-component reaction involving a 1,2-diaza-1,3-diene (DD), a primary amine, and an aldehyde.[4]
Reaction Principle and Mechanism
The causality behind this powerful transformation lies in the in-situ formation of an azavinyl azomethine ylide, which then undergoes a thermally-induced 1,5-electrocyclization. Microwave heating provides the necessary energy for this key cyclization step in a highly efficient and controlled manner.[4]
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The primary amine attacks the 1,2-diaza-1,3-diene (DD), leading to an intermediate that, upon elimination of a leaving group, forms a hydrazone.
-
Condensation: The newly formed hydrazone condenses with an aldehyde to generate a conjugated azavinyl azomethine ylide.
-
1,5-Electrocyclization: Under microwave irradiation, this ylide undergoes a 1,5-electrocyclization to form a dihydrogenated imidazole intermediate.
-
Aromatization: The intermediate then undergoes aromatization through the elimination of a molecule of water to yield the final imidazole-4-carboxylate product.
Caption: Workflow for the microwave-assisted synthesis of imidazole-4-carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate[4]
This protocol provides a representative example of the microwave-assisted synthesis.
Materials and Reagents:
-
Ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate (precursor to DD 1a )
-
Triethylamine (TEA)
-
Benzylamine
-
Paraformaldehyde
-
Acetonitrile (CH₃CN), anhydrous
-
Microwave reactor (e.g., CEM Discover LabMate) with sealed glass vials
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., light petroleum, ethyl acetate)
Procedure:
-
In-situ Generation of Diaza-diene: In a microwave glass vial equipped with a magnetic stir bar, dissolve the chlorohydrazone precursor (0.6 mmol) in anhydrous acetonitrile (2 mL). Add triethylamine (84 µL, 0.6 mmol) at room temperature with stirring. The solution will turn a distinct red color, indicating the formation of the 1,2-diaza-1,3-diene.
-
Amine Addition: To the freshly prepared red solution, add benzylamine (0.63 mmol). Stir the mixture at room temperature until the red color completely disappears. This typically indicates the formation of the intermediate hydrazone.
-
Aldehyde Addition: Add paraformaldehyde (1.2 mmol) to the resulting light-yellow solution.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes. The pressure will typically be around 150 psi.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Evaporate the acetonitrile under reduced pressure. The crude residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in light petroleum) to afford the pure ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate.
Methodology 2: Van Leusen Three-Component Reaction (vL-3CR)
The Van Leusen reaction is a classic and highly versatile method for the synthesis of imidazoles.[7] In its three-component format, it allows for the one-pot construction of the imidazole core from an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative.[7][8] To generate imidazole-4-carboxylates, a functionalized TosMIC reagent, such as ethyl 2-tosyl-2-isocyanoacetate, is required.
Reaction Principle and Mechanism
The vL-3CR is driven by the unique reactivity of the TosMIC reagent, which possesses an acidic α-proton, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[1]
The mechanism can be summarized as follows:
-
Imine Formation: The aldehyde and primary amine condense in situ to form an aldimine. The water generated in this step typically does not interfere with the subsequent reactions.[7]
-
Nucleophilic Addition: In the presence of a base (e.g., K₂CO₃), the TosMIC derivative is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the aldimine.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen atom of the former isocyanide group attacking the carbonyl carbon of the ester, to form a 5-membered imidazoline ring.
-
Aromatization: The final step is the elimination of the tosyl group (as p-toluenesulfinic acid) and a molecule of water, which drives the aromatization of the ring to yield the stable imidazole-4-carboxylate product.
Caption: General workflow for the Van Leusen synthesis of imidazole-4-carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate (Adapted from general procedures)
This protocol is an adapted procedure for the synthesis of an imidazole-4-carboxylate using the Van Leusen methodology.
Materials and Reagents:
-
Benzaldehyde
-
Benzylamine
-
Ethyl 2-tosyl-2-isocyanoacetate (or similar functionalized TosMIC reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Solvents for chromatography and work-up (e.g., ethyl acetate, brine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methanol (or DMF) as the solvent.
-
Component Addition: Add benzylamine (1.0 eq), followed by benzaldehyde (1.0 eq). Stir the mixture at room temperature for approximately 30 minutes to allow for the in-situ formation of the corresponding aldimine.
-
TosMIC and Base Addition: Add ethyl 2-tosyl-2-isocyanoacetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure ethyl 1-benzyl-1H-imidazole-4-carboxylate.
Data Summary and Substrate Scope
The choice between the microwave-assisted and the Van Leusen methodology may depend on the available equipment, the desired substitution pattern, and the scale of the reaction. The following table summarizes representative yields for different substrates using the microwave-assisted method, showcasing its broad applicability.[4]
| Entry | Amine (R²) | Aldehyde (R³) | Product | Yield (%) |
| 1 | Benzylamine | Paraformaldehyde | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 77 |
| 2 | Allylamine | Paraformaldehyde | Ethyl 3-allyl-5-methyl-3H-imidazole-4-carboxylate | 74 |
| 3 | (R)-1-Phenylethylamine | Paraformaldehyde | Ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate | 80 |
| 4 | Phenylamine | Paraformaldehyde | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 31 |
| 5 | Benzylamine | Butanal | Ethyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate | 37 |
| 6 | Benzylamine | Benzaldehyde | Ethyl 3-benzyl-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 68 |
Troubleshooting and Field-Proven Insights
A self-validating protocol anticipates potential issues and provides clear solutions. Below are common challenges and expert recommendations for both methodologies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (Microwave Method) | - Incomplete formation of the diaza-diene.- Degradation of reagents at high temperature.- Insufficient microwave power or time. | - Ensure the chlorohydrazone precursor is of high quality and that TEA is added to a dry solvent.- Optimize the reaction time and temperature; sometimes a slightly lower temperature for a longer duration can be beneficial.[9]- Ensure proper sealing of the microwave vial to maintain pressure. |
| Low Yield (Van Leusen Method) | - Incomplete imine formation.- Steric hindrance from bulky aldehydes or amines.- Formation of oxazole byproduct if the aldehyde reacts with TosMIC before imine formation.[7] | - Allow sufficient time for imine formation before adding the TosMIC reagent.- For sterically hindered substrates, longer reaction times or a switch to a higher boiling point solvent like DMF may be necessary.- Ensure the amine is sufficiently nucleophilic to favor imine formation over the competing oxazole pathway. |
| Purification Difficulties | - Presence of highly polar byproducts.- UV-active impurities co-eluting with the product.[10] | - For polar impurities, a preliminary aqueous work-up can be effective.- If the product is basic, an acid-base extraction can be a useful purification step.- For persistent UV-active impurities, treatment of the crude product with activated carbon before chromatography can be beneficial.[10]- Consider recrystallization as a final purification step if the product is a solid. |
Conclusion
The one-pot synthesis of imidazole-4-carboxylates represents a significant advancement in heterocyclic chemistry, providing efficient and atom-economical routes to these medicinally important scaffolds. The microwave-assisted 1,5-electrocyclization and the Van Leusen three-component reaction are two powerful, complementary strategies that offer broad substrate scope and good to excellent yields. By understanding the underlying mechanisms and potential pitfalls of each method, researchers in drug discovery and development can confidently and efficiently synthesize diverse libraries of imidazole-4-carboxylates for biological screening and lead optimization.
References
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(25), 4350-4357. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153-1159. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]
-
Hoang, V. et al. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 293-302. [Link]
-
Zhang, L., Peng, X. M., Damu, G. L. R., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]
-
Anderson, B. A., & Witulski, B. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(36), 9448-9453. [Link]
-
Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611. [Link]
-
Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
-
Bhat, K. S., Kumar, V., & Kumar, A. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1311, 138139. [Link]
-
Davis, M., Duddy, N. W., & Hags, S. C. (1982). The preparation of 1H-imidazole-4-carboxylic acid. Australian Journal of Chemistry, 35(8), 1715-1717. [Link]
-
Wang, L., Wu, J., & Li, J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
-
Sharifi, A., Mohsenzadeh, F., & Mirzaei, A. (2004). Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ChemInform, 35(21). [Link]
-
Goth, D., & Popa, A. (2010). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 15(5), 3374-3388. [Link]
-
Malviya, N., & Tripathi, A. C. (2017). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 33(3), 1541-1548. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Boruah, M., & Deka, D. C. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 33886-33913. [Link]
-
Merimi, C., et al. (2021). The first example of van Leusen imidazole synthesis. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]
-
Bojarski, J. et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
TSI Journals. (n.d.). Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. [Link]
-
ResearchGate. (2025, January 28). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?. [Link]
-
Taddei, M., & Porcheddu, A. (2005). Synthesis of 1-alkyl-4-imidazolecarboxylates: a catch and release strategy. Journal of combinatorial chemistry, 7(6), 905-908. [Link]
-
Orita, A., et al. (2022). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Canadian Journal of Chemistry, 101(7), 449-452. [Link]
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reaction Yield with Methyl 5-bromo-1H-imidazole-4-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate and achieve high-yield, reproducible results.
Challenges in Coupling Methyl 5-bromo-1H-imidazole-4-carboxylate
The Suzuki-Miyaura coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate presents a unique set of challenges that require careful consideration of reaction parameters. The substrate's key features include:
-
An Unprotected N-H Imidazole: The acidic proton on the imidazole ring can react with the base, and the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
-
An Electron-Deficient Heterocycle: The methyl carboxylate group is electron-withdrawing, which can influence the reactivity of the C-Br bond. While electron-withdrawing groups generally facilitate the oxidative addition step, the overall electronic nature of the imidazole ring is complex.[3][4]
-
Potential for Side Reactions: Like many Suzuki-Miyaura reactions, this coupling is susceptible to side reactions such as protodeboronation of the boronic acid, homocoupling, and dehalogenation of the starting material.[5][6]
This guide will address these challenges in a practical, question-and-answer format to help you navigate the complexities of this specific transformation.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate.
Problem 1: Low to No Conversion of Starting Material
Q1: I am observing a significant amount of unreacted Methyl 5-bromo-1H-imidazole-4-carboxylate in my reaction mixture. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inhibition by the N-H Imidazole: The lone pair of electrons on the unprotected imidazole nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[1][2]
-
Solution 1: Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or JohnPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] These ligands can promote the desired catalytic cycle by sterically hindering the imidazole from binding to the palladium center and by increasing the electron density on the metal, which facilitates oxidative addition.[6][8]
-
Solution 2: Use of a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more robust and can lead to more reproducible results.[9]
-
Solution 3 (Advanced): N-Protection: While less ideal due to the extra synthetic steps, protecting the imidazole nitrogen (e.g., with a Boc or SEM group) can prevent catalyst inhibition. This is often a last resort if other methods fail.
-
-
Inefficient Oxidative Addition: The reactivity of the aryl bromide can be influenced by the electronic properties of the imidazole ring.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and is often associated with failed reactions.[1]
Problem 2: Significant Formation of Side Products
Q2: My reaction is producing a complex mixture of products, including what appears to be dehalogenated starting material and homocoupled boronic acid. How can I minimize these side reactions?
A2: The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address the most common side reactions:
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for cross-coupling.[5][10][11] This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[10]
-
Solution 1: Choice of Base: Use a milder base such as K₃PO₄, Cs₂CO₃, or KF.[5] Stronger bases can accelerate protodeboronation.
-
Solution 2: Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[5] Consider using anhydrous conditions with a base like K₃PO₄.
-
Solution 3: Use of Boronate Esters: Pinacol boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11][12][13]
-
-
Homocoupling of the Boronic Acid: Two molecules of your boronic acid couple to form a symmetrical biaryl.
-
Dehalogenation of Methyl 5-bromo-1H-imidazole-4-carboxylate: The bromine atom is replaced by a hydrogen atom.
-
Solution 1: Choice of Base: Use a non-coordinating, milder base.
-
Solution 2: Shorter Reaction Times: Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the extent of dehalogenation.[1]
-
Problem 3: Difficulty with Product Purification
Q3: I am struggling to isolate my pure product from the crude reaction mixture. What purification strategies are effective for this type of imidazole derivative?
A3: The polar nature of the imidazole ring can make purification challenging.
-
Solution 1: Acid-Base Extraction: If your coupled product is sufficiently stable, an acid-base workup can be very effective for removing non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with an acidic aqueous solution (e.g., 1 M HCl) to protonate the imidazole and pull it into the aqueous layer.
-
Wash the organic layer to remove neutral impurities.
-
Basify the aqueous layer (e.g., with 1 M NaOH or saturated NaHCO₃) and extract your product back into an organic solvent.[15]
-
-
Solution 2: Column Chromatography Optimization:
-
Tailing: The basic imidazole nitrogen can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your mobile phase.[15]
-
Solvent System: A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) may be necessary to achieve good separation.[15]
-
-
Solution 3: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[15] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Frequently Asked Questions (FAQs)
Q4: What is the best palladium catalyst and ligand combination for this coupling?
A4: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for challenging substrates like N-H imidazoles, modern catalyst systems are generally more effective than traditional ones like Pd(PPh₃)₄.
-
Recommended Starting Point: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or JohnPhos is a robust starting point.[1][9] N-heterocyclic carbene (NHC) based catalysts are also excellent choices.[7]
Q5: Which base should I choose and why?
A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[16][17][18] For your substrate, a milder base is generally preferred to avoid side reactions.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for N-H heterocyclic substrates. It is strong enough to promote the reaction but generally mild enough to minimize side reactions.
-
Cs₂CO₃ (Cesium Carbonate): A strong base that can be very effective, but may also promote side reactions. Its high solubility in organic solvents can be advantageous.[19]
-
K₂CO₃ (Potassium Carbonate): A commonly used and cost-effective base, though sometimes less effective than K₃PO₄ or Cs₂CO₃ for challenging couplings.[20]
-
Q6: What is the ideal solvent system for this reaction?
A6: The choice of solvent can significantly impact reaction rate and yield. A mixture of an organic solvent and water is often used.
-
Common Solvent Systems:
-
Dioxane/Water: A very common and effective solvent system for Suzuki-Miyaura reactions.[9]
-
Toluene/Water: Another widely used system, particularly for reactions at higher temperatures.
-
DMF/Water: Can be effective, especially for less soluble substrates.[20]
-
Anhydrous Solvents: In cases where protodeboronation is a major issue, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can be beneficial.
-
Q7: Should I use a boronic acid or a boronate ester?
A7: This choice involves a trade-off between reactivity and stability.[12][13]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[12][13] However, they are more prone to decomposition pathways like protodeboronation.[10][11]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, making them easier to handle, purify, and store.[12][13] They are less susceptible to protodeboronation and can lead to more reproducible results, especially with sensitive substrates.[11] For challenging couplings, starting with the more stable boronate ester is often a good strategy.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-imidazole-4-carboxylate
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Methyl 5-bromo-1H-imidazole-4-carboxylate | 1.0 equivalent |
| Boron Reagent | Arylboronic acid or pinacol boronate ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common and effective palladium precursors.[8] |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands to overcome catalyst inhibition and promote oxidative addition.[1][9] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Milder bases to minimize side reactions.[5][19] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | Standard solvent systems for Suzuki-Miyaura reactions.[6][9] |
| Temperature | 80 - 110 °C | Temperature screening may be necessary to find the optimal balance between reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[1][5] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][16][21]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for your experiments.
Materials:
-
Methyl 5-bromo-1H-imidazole-4-carboxylate (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., SPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 4:1 Dioxane/Water, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 5-bromo-1H-imidazole-4-carboxylate, the boronic acid or boronate ester, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
References
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- BenchChem. (2025).
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4275–4286. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Al-Masum, M. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Letters in Organic Chemistry, 3(4), 297-303.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7297-7303.
- ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
-
Molander, G. A., & Brown, A. R. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 23(10), 1551-1555. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ResearchGate. (2025). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- BenchChem. (n.d.).
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(43), 15027-15037. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- YouTube. (2020). Suzuki Coupling.
-
D’Souza, D. M., & Müller, T. J. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7891-7924. [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6945. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Smolecule. (2023). Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6.
- Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
- Reddit. (2023).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- PMC. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Semantic Scholar. (2017). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Promega. (n.d.). Addition of imidazole during binding improves purity of histidine-tagged proteins.
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Methyl 5-bromo-1H-imidazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we address frequently asked questions and provide in-depth troubleshooting strategies rooted in mechanistic principles to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a mixture of products, including what appears to be unreacted starting material, the desired mono-bromo product, and a di-bromo species. How can I improve the selectivity for the mono-brominated product?
This is the most common issue in the bromination of imidazole rings. The formation of multiple brominated species is due to the high reactivity of the imidazole ring towards electrophilic substitution. Once the first bromine atom is introduced, the ring can still be susceptible to further bromination.
Core Issue: Lack of regioselectivity and over-bromination. The relative rates of the first and second bromination are not sufficiently different under the reaction conditions. A patent for a related compound highlights that poor reaction selectivity can lead to a mixture of mono- and di-bromo products that are challenging to separate due to similar polarities, resulting in low yields of the desired compound.[1]
Troubleshooting Strategies:
-
Control Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Use 1.0 to 1.05 equivalents of NBS to favor mono-bromination. Adding the NBS portion-wise over a period can help maintain a low concentration of the brominating agent in the reaction mixture, further suppressing over-bromination.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can increase the selectivity for the kinetically favored product. A patent for a similar synthesis suggests that heating may be required, but starting at a lower temperature and slowly warming up can provide better control.[1]
-
Choice of Solvent: The solvent can influence the reactivity of the brominating agent. Less polar, non-coordinating solvents can sometimes dampen the reactivity of NBS. While solvents like DMF and chloroform have been used, consider exploring others like THF or acetonitrile.[1][2]
Q2: I am observing the formation of the wrong isomer. Why is the bromine adding to a different position on the imidazole ring?
The regioselectivity of electrophilic substitution on the imidazole ring is governed by the electronic effects of the existing substituents. For Methyl 1H-imidazole-4-carboxylate, the primary sites for electrophilic attack are the C5 and C2 positions.
Underlying Principle: The ester group at the C4 position is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack, particularly at the C2 and C5 positions. However, the lone pair of the pyrrole-like nitrogen (N1) activates the ring. The interplay of these effects determines the site of bromination.
Troubleshooting and Optimization:
-
Confirm Starting Material: Ensure your starting material is indeed Methyl 1H-imidazole-4-carboxylate and not an isomeric impurity.
-
N-Protection Strategy: If regioselectivity is a persistent issue, consider protecting the N1 position of the imidazole ring prior to bromination. An N-protected imidazole may offer more predictable regioselectivity. However, this adds extra steps to your synthesis (protection and deprotection).
Q3: My yield is low even though the starting material is fully consumed. I suspect product loss during work-up or purification. What are the best practices?
Product loss during isolation and purification is a common contributor to low overall yield. Methyl 5-bromo-1H-imidazole-4-carboxylate is a solid with moderate polarity.
Key Considerations:
-
Aqueous Work-up: During the aqueous work-up, ensure the pH is neutral or slightly basic before extraction to ensure the imidazole nitrogen is not protonated, which would increase its water solubility.
-
Extraction Solvent: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Purification: Flash column chromatography on silica gel is a common purification method.[1][2]
-
Solvent System: A gradient elution of hexane/ethyl acetate is typically effective.
-
Co-elution: As mentioned, the separation of brominated isomers can be difficult.[1] If you have a mixture, careful selection of the eluent system and a long column may be necessary. Running a small-scale analytical column first to optimize separation is recommended.
-
-
Potential for Hydrolysis: Although not widely reported for this specific molecule, be mindful that prolonged exposure to strongly acidic or basic conditions during work-up could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, which would not be extracted into the organic phase under the same conditions.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield.
Experimental Protocols
Standard Protocol for Bromination of Methyl 1H-imidazole-4-carboxylate
This protocol is a synthesized baseline from common practices in imidazole bromination.[1][2][3]
-
Reaction Setup: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF or chloroform, 5-10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the stirred solution in small portions over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.[1]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to quench any remaining bromine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure Methyl 5-bromo-1H-imidazole-4-carboxylate.
Data Presentation: Common Brominating Agents
| Brominating Agent | Formula | Molar Mass ( g/mol ) | Physical Form | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Crystalline Solid | Easier and safer to handle than Br₂.[2] | Can lead to radical side reactions under certain conditions. |
| Bromine | Br₂ | 159.81 | Fuming Liquid | Highly reactive. | Corrosive, toxic, and difficult to handle. |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | 310.87 | Solid | Reported to be more effective than NBS in some cases. | Less commonly used, may be more expensive. |
Mechanistic Insight
The bromination of Methyl 1H-imidazole-4-carboxylate is an electrophilic aromatic substitution reaction. The imidazole ring acts as the nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ from NBS).
Caption: Simplified mechanism of bromination.
The regioselectivity is determined by the stability of the intermediate sigma complex. The electron-withdrawing nature of the carboxylate group at C4 deactivates the ring, but the lone pair on the N1 nitrogen directs the substitution to the C5 and C2 positions. The C5 position is generally favored due to less steric hindrance and favorable electronic stabilization.
By understanding these fundamental principles and applying the troubleshooting strategies outlined above, you can significantly improve the yield and purity of your Methyl 5-bromo-1H-imidazole-4-carboxylate synthesis.
References
-
Organic Syntheses Procedure. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved January 7, 2026, from [Link]
- Srinivas, G., & Kumar, A. (2014). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Organic Process Research & Development, 18(9), 1145-1150.
-
Organic Spectroscopy International. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Sonogashira Coupling of Brominated Imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during the Sonogashira coupling of brominated imidazoles. Our aim is to equip you with the knowledge to diagnose and mitigate these challenges, ensuring the success of your synthetic endeavors.
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] When working with brominated imidazoles, a class of substrates crucial in medicinal chemistry, specific challenges and side reactions can arise. Understanding and controlling these side reactions is paramount for achieving high yields and purity of the desired alkynylated imidazole products.
This guide will address the most common side products observed in the Sonogashira coupling of brominated imidazoles: the homocoupling of the terminal alkyne (Glaser-Hay coupling) and the hydrodehalogenation (debromination) of the imidazole starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a dimeric alkyne byproduct in my reaction. What is it, and how can I prevent its formation?
A1: The byproduct you are observing is likely the result of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.
This reaction involves the oxidative homocoupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[4][5] This process is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, often adventitious oxygen in the reaction mixture.[6]
Causality of Glaser-Hay Coupling:
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidizing agent, this intermediate can be oxidized to a copper(II) species, which then facilitates the coupling of two acetylide radicals to form the diyne.[5]
Troubleshooting Strategies to Minimize Glaser-Hay Homocoupling:
| Strategy | Rationale | Step-by-Step Protocol |
| Thorough Degassing | To remove dissolved oxygen, which is a key oxidant for the homocoupling reaction. | 1. Assemble your reaction flask with the brominated imidazole, palladium catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen). 2. Add the degassed solvent and base. 3. Subject the mixture to three cycles of freeze-pump-thaw. 4. After the final thaw and backfilling with inert gas, add the degassed terminal alkyne via syringe. |
| Copper-Free Conditions | To eliminate the primary catalyst for the homocoupling reaction.[1][6] | 1. Omit the copper(I) salt from your reaction setup. 2. You may need to increase the reaction temperature or use a more active palladium catalyst/ligand system to compensate for the slower reaction rate. 3. Be aware that some commercially available palladium sources may contain trace copper impurities.[7] |
| Use of a Co-solvent | Amines, often used as bases, can also act as solvents and may promote homocoupling. Using a co-solvent can dilute the amine and may reduce the rate of this side reaction. | 1. Instead of neat amine, use a mixture of the amine base (e.g., triethylamine, diisopropylamine) with a degassed aprotic solvent like THF, dioxane, or DMF.[8] |
| Slow Addition of Alkyne | To maintain a low concentration of the terminal alkyne, disfavoring the bimolecular homocoupling reaction. | 1. Prepare a solution of the terminal alkyne in a degassed solvent. 2. Using a syringe pump, add the alkyne solution to the reaction mixture over several hours. |
Logical Workflow for Troubleshooting Glaser-Hay Coupling:
Caption: Troubleshooting workflow for minimizing Glaser-Hay homocoupling.
Q2: My main impurity is the debrominated imidazole starting material. What causes this, and how can I avoid it?
A2: The formation of the debrominated imidazole is due to a side reaction known as hydrodehalogenation.
This is a common issue in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[9][10] This side reaction can be particularly prevalent with electron-rich heteroaromatic systems like imidazoles.
Causality of Hydrodehalogenation:
Hydrodehalogenation can occur through several pathways. A common mechanism involves the oxidative addition of the brominated imidazole to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. Potential hydride sources include the amine base, solvent, or even trace amounts of water. The resulting palladium-hydride species can then undergo reductive elimination to yield the debrominated imidazole.
Troubleshooting Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale | Step-by-Step Protocol |
| Choice of Base | Sterically hindered or weaker bases are less likely to act as hydride donors. | 1. Replace common amine bases like triethylamine with more sterically hindered bases such as diisopropylethylamine (DIPEA) or non-coordinating inorganic bases like K₂CO₃ or Cs₂CO₃. |
| Solvent Selection | Solvents can also be a source of hydrides. | 1. Ensure the use of anhydrous solvents. 2. Consider switching from amine or ethereal solvents to less protic alternatives like toluene or dioxane. |
| Ligand Modification | Electron-rich and bulky phosphine ligands can accelerate the rate of reductive elimination of the desired product relative to hydrodehalogenation.[11] | 1. If using PPh₃, consider switching to bulkier and more electron-donating ligands such as P(t-Bu)₃, XPhos, or SPhos.[11] |
| Lower Reaction Temperature | Higher temperatures can sometimes promote side reactions like hydrodehalogenation. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Start at room temperature and gradually increase if no reaction is observed. |
| Imidazole Ring Position | The position of the bromine atom on the imidazole ring can influence its susceptibility to hydrodehalogenation. While not always controllable, being aware of this can inform catalyst and ligand choice. For instance, the C2 position of imidazole can have different electronic properties than the C4 or C5 positions. | 1. If synthesizing the brominated imidazole, consider if alternative isomers are accessible that might be less prone to this side reaction. |
Relationship Diagram for Hydrodehalogenation:
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-bromo-1H-imidazole-4-carboxylate Derivatives
Welcome to the technical support center dedicated to the purification of Methyl 5-bromo-1H-imidazole-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. The imidazole core is a crucial scaffold in medicinal chemistry, and ensuring the purity of its derivatives is paramount for reliable downstream applications.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the "why" behind experimental choices, offering practical, field-proven insights to enhance the efficiency and success of your purification workflows.
Part 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses specific issues that may arise during the purification of Methyl 5-bromo-1H-imidazole-4-carboxylate derivatives, offering practical solutions and preventative measures.
Column Chromatography Complications
Q1: My compound is co-eluting with impurities during column chromatography. How can I improve separation?
A1: Co-elution is a frequent challenge, particularly with structurally similar impurities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[2]
-
Pro-Tip: Introduce a small amount (0.1-1%) of a modifier like triethylamine. The basic nature of triethylamine can interact with the acidic silanol groups on the silica gel, reducing tailing and potentially altering the elution profile of your basic imidazole derivative.
-
-
Switch to Gradient Elution: If you are using an isocratic system (constant solvent mixture), transitioning to a gradient elution can be highly effective. Begin with a less polar solvent system and incrementally increase the polarity. This technique helps to separate compounds with close Retention Factor (Rf) values.[2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Alumina (basic or neutral) can be a good substitute for silica gel, especially if your compound is sensitive to the acidic nature of silica.
Q2: I'm experiencing low recovery of my product after column chromatography. What are the likely causes and solutions?
A2: Low recovery can be attributed to several factors. Consider the following possibilities:
-
Irreversible Adsorption: Your compound might be strongly binding to the silica gel. This can be mitigated by deactivating the silica gel with a base like triethylamine before packing the column or by using a less acidic stationary phase like alumina.[2]
-
Compound Instability: Imidazole derivatives can sometimes be unstable on silica gel. Minimizing the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system can help.
-
Improper Fraction Collection: Monitor the elution closely with Thin-Layer Chromatography (TLC) to ensure you are collecting all fractions containing your product.
-
Co-elution with a Non-UV-Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to an overestimation of impurity and discarding of fractions containing pure product. If possible, analyze your fractions by other methods like NMR or mass spectrometry.[2]
Recrystallization Challenges
Q1: I'm struggling to find a suitable solvent for the recrystallization of my Methyl 5-bromo-1H-imidazole-4-carboxylate derivative.
A1: The key to successful recrystallization is finding a solvent that dissolves your compound well at elevated temperatures but poorly at lower temperatures.[3]
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Common choices for imidazole derivatives include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[4]
-
The Two-Solvent Method: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[2]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can facilitate gradual cooling.[2]
-
Use More Solvent: The concentration of your compound might be too high. Add more of the recrystallization solvent to the hot solution to ensure it is not supersaturated.[2]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
Part 2: Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What is the first step I should take to purify a crude reaction mixture of a Methyl 5-bromo-1H-imidazole-4-carboxylate derivative?
A1: Before attempting column chromatography or recrystallization, it is often beneficial to perform an acidic or basic wash (liquid-liquid extraction) to remove certain types of impurities. Since imidazoles are basic, you can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your imidazole derivative will move to the aqueous layer as a salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with 1M NaOH or saturated NaHCO₃ solution) to precipitate your neutral product, which can then be extracted back into an organic solvent.[2]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your Methyl 5-bromo-1H-imidazole-4-carboxylate derivative.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Compound Stability and Handling
Q3: Are Methyl 5-bromo-1H-imidazole-4-carboxylate derivatives generally stable?
A3: The stability of these compounds can be pH-dependent. The imidazole ring is basic and can be protonated under acidic conditions. Some derivatives may also be sensitive to prolonged exposure to strong acids or bases, heat, or light. It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Part 3: Experimental Protocols and Data
Protocol 1: Flash Column Chromatography of a Substituted Methyl 5-bromo-1H-imidazole-4-carboxylate Derivative
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent System Optimization for TLC
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation |
| 90:10 | 0.1 | 0.15 | 0.2 | Poor |
| 70:30 | 0.4 | 0.5 | 0.6 | Moderate |
| 50:50 | 0.7 | 0.85 | 0.9 | Good |
| 30:70 | 0.9 | 0.95 | 0.98 | Poor |
This table illustrates a hypothetical optimization. The ideal Rf value for column chromatography is typically between 0.2 and 0.4 for the compound of interest.
Protocol 2: Recrystallization of a Methyl 5-bromo-1H-imidazole-4-carboxylate Derivative
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Part 4: Visualization of Workflows
Troubleshooting Workflow for Low Purity after Column Chromatography
Caption: Decision tree for addressing low purity after column chromatography.
Purification Workflow for Methyl 5-bromo-1H-imidazole-4-carboxylate Derivatives
Caption: General purification workflow for imidazole derivatives.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. goldbio.com [goldbio.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Brominated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving brominated imidazole substrates. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Understanding the Challenge: The Homocoupling Side Reaction
In the realm of cross-coupling chemistry, the formation of the desired carbon-carbon or carbon-heteroatom bond is the primary goal. However, a competing and often frustrating side reaction is homocoupling, where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of brominated imidazoles, this can manifest as either the dimerization of the imidazole substrate or the homocoupling of the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction).
Homocoupling not only consumes valuable starting materials and reagents but also complicates product purification, ultimately impacting yield and efficiency. Understanding the mechanisms that lead to homocoupling is the first step in its prevention.
Mechanisms of Homocoupling
Several pathways can lead to homocoupling in palladium-catalyzed reactions:
-
Reductive Homocoupling of Brominated Imidazoles: This typically occurs when two molecules of the brominated imidazole oxidatively add to a Pd(0) center, followed by reductive elimination to form the imidazole-imidazole dimer and regenerate the Pd(0) catalyst. This pathway is often promoted by the presence of a reducing agent.[1][2]
-
Oxidative Homocoupling of Organometallic Reagents (e.g., Boronic Acids): This is a common issue in Suzuki-Miyaura couplings and is often initiated by the presence of oxygen.[3] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the dimerization of the boronic acid.[4]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can be sluggish. In such cases, the Pd(II) species can directly promote the homocoupling of the organometallic reagent.[5]
II. Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section provides a question-and-answer formatted guide to troubleshoot and resolve issues of excessive homocoupling in your cross-coupling reactions of brominated imidazoles.
Question 1: I'm observing significant homocoupling of my brominated imidazole. What are the most likely causes and how can I address them?
Answer: Homocoupling of the brominated imidazole is a strong indicator that the desired cross-coupling pathway is being outcompeted. Here’s a systematic approach to troubleshoot this issue:
A. Catalyst and Ligand Selection:
The choice of catalyst and ligand is paramount in controlling the delicate balance of the catalytic cycle.
-
Inefficient Reductive Elimination: The final step of the cross-coupling cycle, reductive elimination, might be slow relative to a second oxidative addition of the brominated imidazole.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate reductive elimination, favoring the formation of the cross-coupled product.[6] Examples include Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[6][7] The steric bulk of these ligands can also disfavor the formation of the bis-imidazole palladium intermediate required for homocoupling.[8]
-
-
Catalyst Deactivation: The catalyst may be deactivating before the cross-coupling reaction can proceed to completion, leading to side reactions.
-
Solution: Consider using more robust pre-catalysts that are designed for slow and controlled release of the active Pd(0) species.
-
B. Reaction Conditions:
-
Suboptimal Temperature: The reaction temperature can significantly influence the relative rates of the desired and undesired pathways.
-
Solution: Systematically screen a range of temperatures. Lowering the temperature may slow down the homocoupling reaction more than the cross-coupling reaction. Conversely, for some sterically hindered substrates, a higher temperature might be necessary to promote the desired reaction.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. An unsuitable base can hinder the catalytic cycle, allowing more time for side reactions.[1]
-
Solution: The choice of base is highly substrate-dependent. Screen a variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). The solubility and strength of the base are key factors to consider.
-
Question 2: My primary side product is the homocoupled dimer of my organoboron reagent in a Suzuki-Miyaura coupling. What steps should I take?
Answer: The homocoupling of boronic acids is a frequent challenge in Suzuki-Miyaura reactions. The following strategies can effectively mitigate this issue:
A. Rigorous Exclusion of Oxygen:
Oxygen is a primary culprit in the oxidative homocoupling of boronic acids.[3]
-
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw technique for more sensitive reactions.[9]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.
-
B. Catalyst Choice and Activation:
-
Use of Pd(II) Pre-catalysts: Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow, and the remaining Pd(II) can promote boronic acid homocoupling.[5]
-
Solution:
-
Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
If using a Pd(II) source, consider adding a mild reducing agent to facilitate the formation of the active catalyst.[10]
-
-
C. Order of Reagent Addition:
-
Solution: Pre-heating the reaction mixture containing the brominated imidazole, base, and solvent before adding the boronic acid and catalyst can sometimes suppress homocoupling.[3] Alternatively, slow addition of the boronic acid can keep its concentration low, disfavoring dimerization.
Question 3: I'm working with a sterically hindered brominated imidazole, and homocoupling is a major issue. What specific strategies can I employ?
Answer: Steric hindrance around the bromine atom on the imidazole ring can significantly slow down the oxidative addition step, making homocoupling more competitive.[11][12]
A. Ligand Selection is Critical:
-
Solution: For sterically demanding substrates, the use of bulky, electron-donating ligands is often essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily undergo oxidative addition with the hindered substrate.[8][13] Buchwald-type biaryl phosphine ligands are particularly effective in these scenarios.[7]
B. Catalyst System Optimization:
-
Solution: Consider using a nickel-based catalyst system. Nickel catalysts can sometimes be more effective than palladium for cross-coupling reactions involving sterically hindered substrates.[14]
C. Reaction Parameter Tuning:
-
Solution: Higher reaction temperatures are often required to overcome the activation barrier for oxidative addition with sterically hindered substrates. Microwave-assisted synthesis can also be beneficial in these cases, as it allows for rapid heating to high temperatures.[15]
III. Frequently Asked Questions (FAQs)
Q1: Can the position of the bromine atom on the imidazole ring affect the propensity for homocoupling?
A1: Yes, the position of the bromine atom can have a significant impact. For instance, a bromine atom at the C2 position of the imidazole ring may be more sterically hindered than one at the C4 or C5 position, potentially leading to a slower rate of oxidative addition and a higher likelihood of homocoupling. The electronic environment of the C-Br bond, influenced by substituents on the imidazole ring, will also play a crucial role.
Q2: Are there any general recommendations for solvent choice to minimize homocoupling?
A2: While the optimal solvent is substrate-dependent, aprotic solvents such as dioxane, toluene, and THF are commonly used and are generally effective.[16] For Suzuki-Miyaura reactions, the addition of a small amount of water is often necessary for the transmetalation step, but excessive water can promote protodeboronation of the boronic acid, another common side reaction.[17]
Q3: How does the purity of my brominated imidazole and other reagents impact homocoupling?
A3: The purity of all reagents is critical. Impurities in the brominated imidazole or the coupling partner can potentially interfere with the catalyst. More importantly, residual oxygen or moisture in the reagents or solvents can significantly promote homocoupling, especially of boronic acids.[3] Always use freshly purified reagents and anhydrous, degassed solvents.
Q4: Can I use N-protected brominated imidazoles to avoid complications?
A4: Yes, using an N-protected brominated imidazole can be a very effective strategy. The unprotected N-H of an imidazole can be acidic and can interfere with the base or the organometallic reagents. Protecting the imidazole nitrogen with a suitable group (e.g., Boc, Trityl) can prevent these side reactions and often leads to cleaner and higher-yielding cross-coupling reactions. An efficient protocol for Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, but protection is a good general strategy to consider.[18]
IV. Data and Protocol Summaries
Table 1: General Recommendations for Minimizing Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen by degassing solvents and maintaining an inert (Ar or N₂) atmosphere. | Oxygen promotes the oxidative homocoupling of organoboron reagents.[3] |
| Catalyst | Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). | Pd(II) species can mediate the homocoupling of organometallic partners.[5] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). | These ligands accelerate the rate-limiting reductive elimination step and can disfavor the formation of intermediates leading to homocoupling.[6][7] |
| Base | Screen a variety of bases (carbonates, phosphates) to find the optimal conditions for your specific substrates. | The base is crucial for the transmetalation step; an inappropriate base can slow the catalytic cycle.[1] |
| Temperature | Optimize the reaction temperature; often, lower temperatures can disfavor homocoupling. | The rates of cross-coupling and homocoupling can have different temperature dependencies. |
| Reagent Addition | Consider slow addition of the organometallic reagent. | This keeps the instantaneous concentration of the reagent low, reducing the rate of dimerization. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Brominated Imidazole with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the brominated imidazole (1.0 equiv), the boronic acid or its ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Further Degassing: Sparge the reaction mixture with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if necessary). Add this to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
V. Visualizing the Competing Pathways
The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights where the undesired homocoupling pathways can diverge.
Caption: Catalytic cycle showing desired cross-coupling versus undesired homocoupling pathways.
VI. References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Palladium-Catalyzed Homocoupling of Arylboronic Acids in the Presence of Dioxygen and for the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 30(19), 5125-5131.
-
Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1243-1253.
-
Gao, W., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(21), 7472-7475.
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Cravotto, G., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(13), 2940-3.
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling (pp. 20-90). Royal Society of Chemistry.
-
Molander, G. A., & Sandrock, D. L. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of organic chemistry, 74(19), 7546-9.
-
ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions. Retrieved from [Link]
-
Camasso, N. M., & Sanford, M. S. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3765-3773.
-
Chemistry World. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of medicinal chemistry, 54(11), 3451-79.
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Jouffroy, M., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel journal of chemistry, 56(2-3), 131-147.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Brantley, R. E., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry, 37(36), 12452-7.
-
Tan, Y., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Synlett, 25(11), 1547-1552.
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific reports, 11(1), 3505.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Sichem. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
-
Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules (Basel, Switzerland), 24(5), 893.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.princeton.edu [chemistry.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate Reaction Mixtures
Welcome to the technical support center for the analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate and its associated reaction mixtures. As researchers and drug development professionals, you understand that robust and reliable analytical methods are the bedrock of successful synthesis and purification campaigns. This guide is structured to address the specific challenges you may encounter when using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this particular heterocyclic compound. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and generate high-quality, reproducible data.
Section 1: HPLC Analysis and Troubleshooting Guide
The analysis of Methyl 5-bromo-1H-imidazole-4-carboxylate by reversed-phase HPLC can be challenging due to its polarity and the potential for secondary interactions with the stationary phase. This section is designed as a direct Q&A to tackle the most common issues.
Frequently Asked Questions (FAQs) - HPLC
Question: My peak for the main compound is tailing or showing significant fronting. What is the cause and how can I fix it?
Answer: Peak asymmetry is a classic problem when analyzing polar, ionizable compounds like imidazoles. The primary cause is often secondary interactions between the basic imidazole nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1]
-
Causality: These interactions create an alternative retention mechanism, causing some molecules to be retained longer than others, resulting in a "tail." Peak fronting can occur due to column overload.
-
Solution:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your analyte. By adding an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase, you can ensure the imidazole nitrogen is consistently protonated. This positively charged species will be repelled by any residual silanols, minimizing secondary interactions and producing a much sharper, more symmetrical peak. When developing a method, it is crucial to select a mobile phase with a final pH at least one unit away from the analyte's pKa value.[2]
-
Use of a Competing Base: Adding a small amount of a competing base, like diethylamine (DEA), to the mobile phase can also be effective, as the DEA will preferentially interact with the silanol groups, effectively shielding your analyte from them.[1]
-
Reduce Sample Concentration: If you suspect column overload, dilute your sample by a factor of 10 and re-inject. If peak shape improves, overload was the issue.
-
Question: I am struggling to get good retention of my compound on a standard C18 column. It elutes near the void volume. What are my options?
Answer: This is a common issue for polar molecules. A standard C18 phase may not provide sufficient hydrophobic interaction for adequate retention.
-
Causality: The ester and imidazole functionalities make the molecule relatively polar, leading to a stronger affinity for the polar mobile phase than the nonpolar stationary phase.
-
Solutions:
-
Highly Aqueous Mobile Phase: Start by increasing the aqueous component of your mobile phase (e.g., 95% water/buffer). However, be aware that many conventional C18 columns can undergo "phase collapse" or "dewetting" under highly aqueous conditions, leading to a sudden loss of retention.
-
Alternative Stationary Phases: If high aqueous conditions fail, switch to a more suitable stationary phase. Consider phases designed for enhanced retention of polar compounds, such as those with polar-embedded or polar-endcapped functionalities (e.g., RP-Amide or Phenyl columns).[3] These phases offer alternative interaction mechanisms like hydrogen bonding and pi-pi interactions.
-
HILIC Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, though it represents a more significant method development change.
-
Question: My retention times are drifting between injections. How can I stabilize my method?
Answer: Retention time instability is often linked to the mobile phase, column temperature, or pump performance.
-
Causality: In reversed-phase chromatography, retention is highly sensitive to the percentage of organic solvent in the mobile phase.[4] Even minor fluctuations in solvent composition, improper column equilibration, or temperature changes can cause drift.
-
Solutions:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an online mixer, ensure the check valves are clean and functioning correctly. For isocratic methods, premixing solvents by accurately measuring volumes is the most reliable approach.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before the first injection. For gradient methods, this means allowing at least 10-15 column volumes of the initial mobile phase to pass through after the previous run's gradient is complete.
-
Column Temperature Control: Use a column oven. Fluctuations in ambient lab temperature can significantly impact retention times. A stable temperature of 30-40°C is recommended.
-
HPLC Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inadequate mobile phase composition; Co-elution with impurities. | Optimize the organic solvent ratio (Acetonitrile vs. Methanol). Implement a shallow gradient elution. Adjust mobile phase pH to alter the selectivity of ionizable impurities.[1] |
| Split Peaks | Column contamination or blockage at the inlet frit; Sample solvent incompatible with mobile phase. | Reverse-flush the column. Filter all samples before injection. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Baseline Noise/Drift | Contaminated mobile phase; Pump malfunction (leaks, faulty check valves). | Use high-purity HPLC-grade solvents and reagents. Check for leaks in the system and clean/replace pump check valves. |
Protocol: Foundational HPLC Method Development
-
Column Selection: Start with a robust C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Acetonitrile
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
-
Optimization: Based on the screening run, adjust the gradient slope to improve the resolution of the target peak from nearby impurities. If retention is poor, consider switching Phase B to Methanol, which can offer different selectivity.
HPLC Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Section 2: NMR Analysis and Troubleshooting Guide
NMR spectroscopy is indispensable for structural confirmation and purity assessment. However, imidazoles can present unique challenges, including tautomerism and hygroscopicity, which can complicate spectral interpretation.
Frequently Asked Questions (FAQs) - NMR
Question: The peaks in my ¹H NMR spectrum are broad. What's causing this?
Answer: Peak broadening can stem from several sources, from sample preparation to the inherent chemical properties of your compound.
-
Causality & Solutions:
-
Particulate Matter: The most common cause is suspended solids in your NMR tube.[5][6] These particles disrupt the magnetic field homogeneity. Solution: Always filter your sample into the NMR tube, for instance, through a pipette packed with a small plug of glass wool.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause severe line broadening.[7] Solution: Use high-purity solvents and meticulously clean your glassware. If contamination is suspected, passing the sample solution through a small plug of Celite can help.
-
Sample Concentration: An overly concentrated sample can lead to increased viscosity and molecular aggregation, both of which result in broader signals.[5] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically optimal for small molecules.[5]
-
Chemical Exchange/Tautomerism: Imidazoles can undergo rapid proton exchange (tautomerization) of the N-H proton.[8] This can lead to the broadening of the N-H signal and adjacent C-H signals. Solution: Temperature-dependent NMR studies can be insightful. Cooling the sample may slow the exchange enough to resolve separate tautomers, while heating can sometimes sharpen peaks by moving into the fast-exchange regime.
-
Question: I am having trouble assigning the aromatic protons on the imidazole ring. Why might this be, and how can I confirm their assignment?
Answer: The chemical environment of imidazole protons can be complex. In solution, if the N-H proton tautomerizes quickly, the C4 and C5 positions can become chemically equivalent on the NMR timescale, leading to a single, averaged signal.[8][9]
-
Causality: The rapid exchange between the N1-H and N3-H tautomers makes the C4-H and C5-H protons appear identical. However, in your specific molecule, Methyl 5-bromo-1H-imidazole-4-carboxylate, the substitution pattern breaks this symmetry, so you should expect distinct signals for the C2-H and the remaining ring proton.
-
Solution:
-
2D NMR Spectroscopy: The most definitive way to assign protons is through 2D NMR experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the structure and confirming assignments.[10]
-
Reference Data: Compare your spectrum to published data for similar substituted imidazoles.[11] The C2-H proton of an imidazole ring is typically the most downfield-shifted due to the influence of both adjacent nitrogen atoms.[12][13]
-
Question: My ¹³C NMR spectrum is missing signals for the imidazole ring carbons. Why?
Answer: This is a known issue for some imidazole derivatives, especially in solution.[8]
-
Causality: The primary reasons are fast tautomerization and quadrupolar broadening from the adjacent ¹⁴N nuclei. The chemical shift of the ring carbons can fluctuate rapidly due to tautomeric exchange, leading to a broadening of the signal, sometimes to the point where it disappears into the baseline.
-
Solutions:
-
Increase Scan Count: The simplest approach is to increase the number of scans to improve the signal-to-noise ratio, which might reveal the broad signals.
-
Solid-State NMR: As demonstrated in the literature, solid-state ¹³C CP-MAS NMR can be an effective alternative as it avoids the problem of fast tautomerization in solution, often providing well-resolved spectra where solution-state NMR fails.[8]
-
HMBC Analysis: Use the 2D HMBC spectrum. Even if a carbon signal is not visible in the 1D ¹³C spectrum, you can often infer its chemical shift from the cross-peaks observed with nearby protons.
-
Protocol: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 10-20 mg of your reaction mixture or purified compound into a clean, dry vial.[7]
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is an excellent choice for imidazole carboxylates as it readily dissolves polar compounds and its N-H protons are often visible and exchange more slowly than in other solvents.[8]
-
Dissolve and Transfer: Add approximately 0.7 mL of the deuterated solvent to the vial.[5] Ensure the sample is completely dissolved. If not, gentle warming or sonication may help.
-
Filter: Using a Pasteur pipette with a small, tightly packed plug of glass wool or Celite at the bottom, transfer the solution from the vial into a high-quality NMR tube (e.g., Wilmad, Norell).[6] This step is critical to remove any particulate matter.
-
Cap and Label: Cap the NMR tube securely and label it clearly.[14] Parafilm can be used to seal the cap if the sample is sensitive to moisture.
-
Acquire Data: Before acquiring your primary spectra, ensure the instrument is properly locked and shimmed on your sample to achieve the best possible magnetic field homogeneity.
NMR Sample Preparation Workflow
Caption: Standard workflow for high-quality NMR sample preparation.
Section 3: References
-
Technical Support Center: Separation of Imidazole Regioisomers. Benchchem. 1
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. 15
-
Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR. ChemicalBook. 16
-
NMR Sample Preparation: The Complete Guide. Organomation. 7
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. 8
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. 5
-
Developing HPLC Methods. Sigma-Aldrich.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. 10
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. 17
-
NMR Sample Preparation. University of Minnesota Twin Cities College of Science and Engineering. 6
-
NMR Sample Preparation. Cornell University NMR and Chemistry MS Facilities. 14
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. ACS Publications. 12
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. 11
-
HPLC Method Development and Validation. ijrpr. 2
-
Method Development HPLC. Interchim. 3
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences.
-
HPLC Troubleshooting Guide. Chromservis. 4
-
¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. 13
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. interchim.fr [interchim.fr]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 15. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 5-bromo-1H-imidazole-4-carboxylate(1093261-46-1) 13C NMR [m.chemicalbook.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Improving the Solubility of Imidazole-Based Intermediates
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of imidazole-based intermediates can be challenging. Low solubility is a frequent and significant hurdle in synthesis, purification, and formulation, impacting yields, timelines, and the overall success of a project. This guide is structured to provide direct, actionable solutions to the solubility issues you may encounter during your research. We will move from fundamental troubleshooting to advanced strategies, explaining the scientific principles behind each recommendation to empower your experimental choices.
Part 1: Foundational Troubleshooting & Solvent Selection
This section addresses the most common and often overlooked factors affecting the solubility of your imidazole-based intermediates.
Question 1: My imidazole intermediate won't dissolve in my reaction or purification solvent. Where do I start?
Answer: The first and most critical step is a systematic solvent screening process. The principle of "like dissolves like" is a useful starting point, but the unique amphoteric nature of the imidazole ring—possessing both a weakly acidic N-H proton (pKa ≈ 14.5) and a basic nitrogen atom (pKa of conjugate acid ≈ 7.0)—means its solubility is highly dependent on the solvent's properties.[1]
Your initial goal is to test a range of solvents with varying polarities.[2] Poor solubility of starting materials can directly lead to lower reaction yields.[3]
Expert Insight: Don't assume a single solvent will be perfect. Often, the ideal system for high solubility during a reaction is different from the one needed for purification techniques like recrystallization, where you require high solubility at elevated temperatures and poor solubility at lower temperatures.[2]
Recommended Workflow: Systematic Solvent Screening
The following diagram outlines a logical workflow for your initial troubleshooting.
Caption: Troubleshooting workflow for initial solvent selection.
Data Presentation: Common Solvents for Imidazole Derivatives
The table below summarizes common solvents and their typical applications for imidazole-based compounds. Note that derivatives with large non-polar groups, like multiple phenyl rings, generally exhibit lower solubility in most solvents compared to the parent imidazole.[4]
| Solvent Class | Examples | Polarity | Typical Use Cases & Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Good for simple imidazoles and their salts. The ability to hydrogen bond can stabilize charged intermediates but may slow some reactions like N-alkylation.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Often excellent choices for dissolving a wide range of imidazoles, especially for reactions where high nucleophilicity is required.[3] |
| Halogenated | Dichloromethane (DCM) | Medium | Useful for extraction and chromatography. However, the solubility of many imidazoles in chloroalkanes can be very low.[4] |
| Aromatic | Toluene, Benzene | Low | Generally, poor solvents for polar imidazoles but can be effective for recrystallizing derivatives with significant aromatic character.[4][5] |
| Ethers | Diethyl Ether, THF | Low | Often used as anti-solvents to precipitate imidazole derivatives from more polar solutions. Solubility is typically lower than in alcohols.[6] |
| Aliphatic | Hexane, Heptane | Very Low | Primarily used as anti-solvents in recrystallization or as the weak component in a mobile phase for column chromatography.[2] |
Part 2: Leveraging pH for Solubility Enhancement
If solvent screening alone is insufficient, the next logical step is to manipulate the pH of your solution. This is one of the most powerful and effective methods for solubilizing ionizable compounds like imidazoles.[7][8]
Question 2: My intermediate is still insoluble. How can I use pH to my advantage?
Answer: The imidazole ring is amphoteric, meaning it can act as a base or an acid.[1] This dual nature is the key to enhancing its solubility.
-
For Basic Imidazoles (Most Common): The lone pair of electrons on the non-protonated nitrogen atom (N3) makes the ring basic. By adding an acid, you can protonate this nitrogen, forming a positively charged imidazolium salt. This salt will be significantly more soluble in polar protic solvents, especially water, than the neutral compound.[9][10]
-
For Acidic Imidazoles: If your imidazole derivative has a strongly acidic functional group (e.g., a carboxylic acid), you can add a base to deprotonate it, forming a negatively charged salt that is more water-soluble.[11]
Mechanism of pH-Based Solubilization
Caption: Effect of pH on the solubility of basic and acidic imidazoles.
Practical Steps:
-
To dissolve a basic intermediate: Suspend your compound in water or a water/alcohol mixture and slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solid dissolves.
-
To precipitate for isolation: Once your compound is dissolved in an acidic solution, you can often recover it by adding a base (e.g., 1M NaOH or NaHCO₃) to raise the pH above the imidazole's pKa, causing the neutral, less soluble form to precipitate out.[2]
Part 3: Advanced Solubilization Strategies
When single solvents and pH adjustments are not enough, more advanced formulation techniques are required. These methods alter the bulk properties of the solvent system or modify the intermediate at a molecular level.
Question 3: I've tried different solvents and pH adjustments with no luck. What are my next options?
Answer: At this stage, you should explore co-solvent systems, surfactants, and solid-state modifications.
A. Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[12] This technique is extremely common in pharmaceutical formulations.[11]
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic portions of your imidazole intermediate to dissolve.[12][13]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 400), and glycerin.[11][14]
-
Application: Start by preparing binary or ternary mixtures. For example, try dissolving your compound in various ratios of water:ethanol or water:PEG 400. This can dramatically increase solubility where water or the organic solvent alone fails.
B. Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[15] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[16]
Causality: The hydrophobic core of these micelles can encapsulate your poorly soluble imidazole intermediate, effectively dissolving it in the aqueous bulk phase.[16][17] This is a powerful method for highly lipophilic compounds.
-
Common Surfactants: Polysorbates (Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like polysorbates are often preferred due to their lower potential for irritation and broader compatibility.[16][18]
-
Application: Prepare a solution of the surfactant in your chosen aqueous buffer at a concentration well above its CMC. Add your intermediate and agitate (stir/sonicate) to facilitate encapsulation.
Micellar Solubilization Mechanism
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. longdom.org [longdom.org]
- 16. jocpr.com [jocpr.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Imidazole Synthesis
Welcome to the Technical Support Center for Large-Scale Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of managing reaction exotherms during the scale-up of imidazole synthesis. Our focus is on providing practical, field-proven insights rooted in chemical engineering principles and process safety. The following FAQs and Troubleshooting Guides are structured to address specific issues you may encounter, explaining not just the 'what' but the critical 'why' behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why is large-scale imidazole synthesis prone to dangerous exotherms?
A1: The high exothermicity of common imidazole syntheses, such as the Debus-Radziszewski reaction, stems from fundamental thermodynamic principles. These multi-component reactions involve the formation of a highly stable aromatic imidazole ring from less stable precursors like a dicarbonyl (e.g., glyoxal), an aldehyde, and an ammonia source.[1][2] The reaction creates multiple stable carbon-nitrogen bonds and benefits from the significant resonance energy of the aromatic heterocycle. This large, negative enthalpy of reaction (ΔHrxn) is released as heat.
On a small lab scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the environment. However, upon scale-up, the volume increases by a cube (e.g., x1000), while the surface area for heat removal only increases by a square (e.g., x100). This disparity makes it increasingly difficult to remove the heat generated, creating a risk of thermal runaway if not properly managed.[3][4]
Q2: Which step in the Radziszewski synthesis is the most critical for thermal control?
A2: The most critical step is typically the addition of the dicarbonyl compound (e.g., glyoxal) or the aldehyde. The initial condensation reactions to form the diimine intermediate and the subsequent cyclization are often the most exothermic stages.[2][5] A controlled addition rate of one of the key reactants is paramount. By adding a reagent slowly (semi-batch operation), the reaction rate, and thus the rate of heat generation, is limited by the rate of addition rather than the intrinsic, and much faster, chemical kinetics.[4] This ensures that the heat generated at any given moment does not exceed the reactor's cooling capacity.
Q3: What are the initial signs of a developing thermal runaway reaction?
A3: Early detection is critical. Key indicators include:
-
A sudden, unexplained increase in reaction temperature that does not stabilize even with maximum cooling applied.
-
A rapid rise in internal reactor pressure, caused by the boiling of solvents or the generation of gaseous byproducts at elevated temperatures.
-
Noticeable changes in the reaction mixture's appearance, such as rapid color changes or the sudden formation of solids or tars, which can indicate decomposition.
-
Increased off-gassing from the reactor vent.
Continuous monitoring of temperature and pressure is non-negotiable for safe scale-up.[3][6]
Q4: Can I use in-situ monitoring to help manage the exotherm?
A4: Absolutely. In-situ monitoring is a highly recommended best practice. Techniques like mid-infrared (IR) or Raman spectroscopy can track the real-time concentration of reactants, intermediates, and products.[7][8] This provides invaluable insight:
-
Detecting Reagent Accumulation: If the concentration of a reactant being added does not decrease as expected, it indicates that the reaction has slowed or stalled. This accumulation of unreacted material represents a significant latent hazard, as a sudden initiation could lead to a violent exotherm.[3]
-
Understanding Reaction Kinetics: Real-time data allows for a precise understanding of when the reaction rate is highest and, therefore, when the heat output will be at its peak, allowing for proactive adjustments to cooling.[9]
-
Identifying Intermediates: The appearance and disappearance of transient intermediates can confirm that the reaction is proceeding as expected.[7]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during large-scale imidazole synthesis.
Issue 1: Unexpected Temperature Spike During Reagent Addition
Symptom: The reactor temperature begins to climb rapidly and exceeds the setpoint, and the cooling system is operating at maximum capacity but cannot control the rise.
Causality: This classic sign of a thermal runaway indicates that the rate of heat generation is exceeding the rate of heat removal.[4] This is often caused by either an excessive addition rate, a failure in the cooling system, or an unforeseen change in reaction kinetics.
Caption: Workflow for addressing a temperature spike.
-
IMMEDIATELY Stop Reagent Addition: This is the most critical first step to halt the fuel source for the exotherm.
-
Verify Cooling System Integrity: Confirm that the cooling fluid is circulating at the correct temperature and flow rate. Check for any obstructions or equipment malfunctions.[10]
-
Monitor Pressure: Keep a close watch on the reactor pressure. A sharp increase may necessitate an emergency vent or quench.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably after stopping the feed, a quench is required to stop the reaction. (See Protocol 1).
-
Post-Incident Analysis: Once the situation is stable, a thorough investigation is required. Use reaction calorimetry data (DSC, ARC) to re-evaluate the thermal hazard of the process and ensure the cooling capacity is sufficient for the intended scale and addition rate.[3]
Issue 2: Low Yield and Formation of Tarry Byproducts
Symptom: The final product isolation gives a lower-than-expected yield, and the crude material is contaminated with dark, insoluble tars.
Causality: This is often the result of localized "hot spots" within the reactor due to poor mixing or inadequate heat removal. Even if the bulk temperature reading is within the desired range, areas near the reagent addition point can experience significant temperature spikes. These high temperatures can lead to side reactions, such as the oligomerization of glyoxal or aldehydes, and decomposition of the desired imidazole product.[11]
-
Review Agitation and Baffling: Ensure the reactor's agitation is sufficient to provide homogenous mixing and temperature distribution. For large-scale reactors, proper baffling is essential to prevent vortexing and ensure top-to-bottom turnover.
-
Change Addition Point: Introduce the exothermic reagent below the surface of the reaction mixture, directly into a highly agitated zone. Avoid adding it directly onto the reactor wall or onto the surface where it can react locally before being dispersed.
-
Dilute the Incoming Reagent: Adding the reagent as a solution in one of the reaction solvents can help dissipate the heat of reaction more effectively upon addition.
-
Re-evaluate Temperature Profile: Consider running the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity and prevent byproduct formation. Reaction calorimetry can help define the optimal temperature range.
Protocols and Data
Protocol 1: Emergency Quenching of a Runaway Imidazole Synthesis
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area. The choice of quenching agent is critical.
Causality: Quenching aims to rapidly stop a chemical reaction by introducing a substance that reacts quickly and exothermically with unreacted reagents or deactivates catalytic species.[12] The ideal quenching agent should have a manageable exotherm itself and produce benign byproducts. For imidazole synthesis involving aldehydes and ammonia, a chilled, weak acidic solution is often effective.
Methodology:
-
Pre-Preparation: An emergency quench solution should be prepared and stored near the reactor before the synthesis begins. A suitable option is a 10% aqueous solution of ammonium chloride (NH₄Cl), chilled to 0-5°C.
-
Initiate Quench: If a thermal runaway is confirmed and cannot be controlled by stopping the feed and applying maximum cooling, begin the slow, controlled addition of the chilled quench solution into the reactor.
-
Monitor Vigorously: The quenching process itself can be exothermic.[13] Monitor the reactor temperature and pressure continuously during the quench. Be prepared to slow or stop the quench addition if the temperature or pressure rises too quickly.
-
Ensure Complete Quench: Continue adding the quench solution until the internal temperature begins to drop steadily and approaches the temperature of the cooling jacket.
-
Post-Quench Stabilization: Once the temperature is under control, maintain agitation and cooling for at least one hour to ensure all reactive species have been neutralized.
Table 1: Key Parameters for Thermal Hazard Assessment
| Parameter | Definition | Why It's Critical for Imidazole Synthesis | Typical Assessment Method |
| Heat of Reaction (ΔHrxn) | The total amount of energy released or absorbed by the reaction, typically in kJ/mol or J/g. | Quantifies the total energy that must be removed by the cooling system. A high value is a primary indicator of a significant thermal hazard.[14][15] | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the reaction heat were retained (no heat loss). | Indicates the "worst-case scenario" temperature if cooling is lost. If ΔTad is large enough to reach the solvent boiling point or a decomposition temperature, the risk is severe.[6] | Calculated from ΔHrxn and the specific heat capacity of the reaction mixture. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature that could be reached during a runaway, considering the accumulated reactants. | A more realistic worst-case temperature than ΔTad in a semi-batch process. It is crucial for designing emergency relief systems. | Adiabatic Calorimetry (e.g., ARC, VSP2) on a stalled reaction mixture. |
| Onset Temperature (Tₒ) | The temperature at which the rate of exothermic decomposition becomes detectable. | The process temperature must be kept safely below the onset temperature of any potential decomposition reactions of reactants, intermediates, or products.[6] | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) |
Logical Relationships in Exotherm Management
The following diagram illustrates the critical balance required to prevent a thermal runaway. Safety is maintained when the rate of heat removal consistently exceeds the rate of heat generation.
Caption: Relationship between heat generation and removal.
References
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]
-
Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. ACS Publications. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Microcalorimetric study of a proposed test reaction - The imidazole catalysed hydrolysis of triacetin. Temperature and imidazole concentration dependence. ResearchGate. [Link]
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
-
How to Handle a Temperature Excursion: Protocol & Steps. E-Control Systems. [Link]
-
5 Steps to Reduce Temperature Excursions for Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Managing Temperature Excursions in UK and European Pharmaceutical Supply Chains. Biopharma Group. [Link]
-
Temperature Excursion Management in Pharmaceutical Storage. AKCP. [Link]
-
Temperature excursion management: A novel approach of quality system in pharmaceutical industry. National Institutes of Health (NIH). [Link]
-
MB-Rx Analyzer for In-Situ Reaction Monitoring. YouTube. [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate. [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. National Institutes of Health (NIH). [Link]
-
Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Quenching guide. Reddit. [Link]
- Preparation of imidazoles.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. National Institutes of Health (NIH). [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Fundamental Principles: Scale up and Runaway Reactions. YouTube. [Link]
-
What Is Quenching In Organic Chemistry? YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. fauske.com [fauske.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. How to Handle a Temperature Excursion: Protocol & Steps [econtrolsystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of imidazole-4-carboxamides
Welcome to the technical support center for the synthesis of imidazole-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these synthetic routes. Imidazole-4-carboxamides are crucial scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges, primarily the formation of difficult-to-separate byproducts.[1][2] This resource provides in-depth, experience-driven troubleshooting advice to help you identify and mitigate these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing imidazole-4-carboxamides?
The two most prevalent methods are the Bredereck synthesis and the van Leusen imidazole synthesis. The Bredereck method typically involves the reaction of an α-hydroxy- or α-haloketone with formamide.[3][4] The van Leusen reaction is a versatile three-component reaction that utilizes tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine to construct the imidazole ring.[5][6][7] Each route has its advantages and a unique profile of potential side reactions.
Q2: I'm using the van Leusen reaction. What is the most critical intermediate and what byproducts should I anticipate?
The key intermediate in the van Leusen synthesis is a 4-tosyl-2-imidazoline, which forms from the cycloaddition of TosMIC with an aldimine.[5] The final product is achieved through the elimination of p-toluenesulfinic acid (p-TosOH). The most common byproducts arise from incomplete reactions or alternative reaction pathways. These can include:
-
Oxazoles: If the aldehyde reacts with TosMIC before the aldimine is formed, oxazoles can be a significant byproduct.[7]
-
N-formylated alkeneimines: When ketones are used instead of aldehydes, the intermediate cannot eliminate the tosyl group to form an aromatic ring. Instead, it can rearrange and, after workup, yield an N-formylated alkeneimine.[7]
-
Rearranged Imidazoles: In some cases, unusual rearrangements can occur, leading to different substitution patterns on the imidazole ring than expected.[8]
Troubleshooting Guide: From Unexpected Data to Actionable Solutions
This section is structured around common experimental problems. For each problem, we diagnose potential causes, provide protocols for confirmation, and suggest preventative strategies.
Problem 1: My Crude ¹H NMR Spectrum is Complex and Uninterpretable.
A messy NMR spectrum is the most common indicator of a reaction that has not gone to completion or has produced a mixture of products.
Potential Cause A: Unreacted Starting Materials
-
Why it happens: Inefficient reactions can result from poor reagent quality, incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.
-
How to Confirm: Compare the crude NMR to the spectra of your starting materials. Look for characteristic peaks, such as the aldehyde proton (9-10 ppm) or the TosMIC methylene protons (~4.5-5.0 ppm).
-
Prevention Strategy: Ensure all reagents are pure and dry. Run small-scale experiments to optimize stoichiometry and reaction time. Consider a modest increase in temperature if the reaction is sluggish.
Potential Cause B: Formation of a Tosyl-Imidazoline Intermediate
-
Why it happens: The elimination of the tosyl group is the final, and sometimes slowest, step. If this step is incomplete, the non-aromatic imidazoline intermediate will be present.
-
How to Confirm: The imidazoline intermediate will have characteristic upfield-shifted protons compared to the aromatic imidazole product. Look for aliphatic signals in the 4-6 ppm range. LC-MS analysis will show a mass corresponding to [M+TosH] or [M+Tos].
-
Prevention Strategy: This is often a kinetic issue. Prolonging the reaction time or increasing the temperature can facilitate the elimination. A stronger, non-nucleophilic base may also be required in some cases.
Potential Cause C: Competing Side Reactions
-
Why it happens: As discussed in the FAQs, side reactions like oxazole formation are common, especially in the van Leusen synthesis if the aldimine is not pre-formed.[7]
-
How to Confirm: The identification of specific byproducts requires a combination of analytical techniques. The table below summarizes expected analytical data for common byproducts.
Table 1: Analytical Data for Common Byproducts
| Byproduct | Identification Method | Key Signature(s) |
| Oxazole | ¹H NMR & LC-MS | Aromatic signals in a different region than the imidazole product; Mass corresponding to the oxazole structure. |
| N-Formyl Intermediate | ¹H NMR & IR | Presence of a formyl proton signal (~8.0-8.5 ppm); Strong C=O stretch in the IR spectrum (~1670 cm⁻¹). |
| Rearranged Imidazole | 2D NMR (NOESY/COSY) | Unexpected correlations between protons, indicating a different connectivity than the target molecule.[8] |
Troubleshooting Workflow for Complex NMR
Below is a decision-making workflow to guide your investigation when faced with an unexpectedly complex NMR spectrum.
Caption: Troubleshooting workflow for analyzing complex NMR spectra.
Problem 2: My Reaction Yield is Low and LC-MS Shows Multiple Products.
Low yields are often a direct consequence of byproduct formation. Identifying these other components is the key to optimizing the reaction.
Diagnostic Protocol: LC-MS and MS/MS Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for separating and identifying components in a complex mixture.[9][10]
Step-by-Step Protocol:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation: Use a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. This will separate compounds based on polarity.
-
MS Detection (Full Scan): Acquire mass spectra for each peak separated by the LC. This will give you the molecular weight of each component.
-
Data Analysis (Identify Masses):
-
Does the largest peak correspond to the mass of your product?
-
Are there peaks corresponding to starting materials?
-
Are there other significant peaks? Compare their masses to potential byproducts (e.g., oxazole, hydrolyzed intermediates).
-
-
Tandem MS (MS/MS) for Structural Clues: If your instrument allows, perform MS/MS on the unknown peaks. The fragmentation pattern can provide structural information. For imidazole-containing compounds, common fragmentation patterns include the loss of small molecules from substituents on the ring, while the imidazole core itself often remains intact.[11]
Interpreting Fragmentation Data
The way a molecule breaks apart in the mass spectrometer is a clue to its structure.[12][13][14]
Caption: Common fragmentation pathways for imidazole-4-carboxamides in MS/MS.
By comparing the fragmentation patterns of your byproducts to your desired product, you can often deduce their structures. For example, an oxazole byproduct will show a completely different fragmentation pattern due to the different ring structure.
Prevention Strategy: Optimizing Reaction Conditions
Once you have identified the major byproducts, you can adjust the reaction conditions to disfavor their formation.
-
If Oxazole is the Byproduct: This indicates the reaction of the aldehyde with TosMIC is competing with aldimine formation. Pre-forming the aldimine by stirring the aldehyde and amine together for 30-60 minutes before adding the TosMIC can significantly improve the yield of the desired imidazole.[6]
-
If Unreacted Starting Materials Persist: Revisit the reaction parameters. A change in solvent, a slight increase in temperature, or screening different bases (e.g., K₂CO₃, DBU) can have a profound impact on reaction efficiency.
-
If a Complex Mixture is Formed: Consider lowering the reaction temperature. While this may slow the reaction, it often increases selectivity and reduces the formation of degradation products or complex side reactions.
By systematically applying these diagnostic and troubleshooting workflows, you can move from a complex, low-yielding reaction to a clean, optimized synthesis of your target imidazole-4-carboxamide.
References
-
Alej, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters. [Link]
- Bhatnagar, A., Sharma, P. K., & Kumar, N. (2011). A review on Imidazoles; Their chemistry and pharmacological potentials.
- Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis.
- Elderfield, R. C. (1957).
- Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005).
- Hieu, T. T., Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent Achievement in the Synthesis of Imidazoles. Current Organic Chemistry.
-
InfinityLearn NEET. (2022, November 4). Tricks to Identify Organic Reaction Products Instantly | #NEETHacks. YouTube. [Link]
-
Innovatech. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
- Lázaro-Martínez, A. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- Madhavi, B. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Trade Science Inc.
- Montgomery, J., et al. (1959). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
- Pelletier, G., et al. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
- Panday, D. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Research and Reviews. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Chemistry.
- Robert, C., & Elderfield. (1957).
-
Student Helper Guide. (2023, May 16). Methods for identifying Reaction Mechanism- Lecture 2 (BNU, BCU) - Product Analysis & Identification. YouTube. [Link]
- University of Nebraska-Lincoln. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry. DigitalCommons@University of Nebraska - Lincoln.
- University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. UAB Scholar.
- Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
- World Journal of Pharmaceutical Sciences. (2015).
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Mohamed, Y. A., et al. (2005).
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
- Zuliani, V., et al. (2007). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. The Journal of Organic Chemistry.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. uab.edu [uab.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Improve Regioselectivity in Imidazole Alkylation
Welcome to the technical support center for imidazole regioselectivity. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the regioselective substitution of the imidazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in substitution reactions on the imidazole ring?
A1: Regioselectivity in imidazole substitution is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1][2]
-
Electronic Effects: The imidazole ring has distinct electronic properties. The C5 position is generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[1][3] Electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, influencing N-alkylation, while the inductive effects of substituents play a major role in directing C-H functionalization.[1][2][3]
-
Steric Hindrance: The size of both the substituent already on the imidazole ring and the incoming electrophile significantly impacts the site of substitution.[1][2][4] Larger groups will favor substitution at the less sterically hindered position. This is particularly crucial in N-alkylation of unsymmetrically substituted imidazoles.[1][2][4][5]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the outcome of a reaction. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[1][3] Similarly, N-alkylation under basic versus "neutral" conditions proceeds through different mechanisms, leading to different product ratios.[1][2]
Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?
A2: Achieving selective N-alkylation is a common challenge because deprotonation of imidazole results in an anion where the negative charge is shared between both nitrogen atoms, often leading to a mixture of regioisomers.[1][6] Several strategies can be employed:
-
Steric Control: Use a bulky substituent on the imidazole ring or a bulky alkylating agent to direct alkylation to the less hindered nitrogen.[1][2][4]
-
Protecting Groups: Employ a directing/protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective alkylation of the other. The SEM group can then be removed.[1][3]
-
Electronic Control: An electron-withdrawing group at the C4(5)-position deactivates the adjacent N3 nitrogen towards electrophilic attack, favoring alkylation at the more remote N1 position.[2]
-
Thermodynamic vs. Kinetic Control: In some cases, reaction conditions can be tuned to favor the thermodynamically more stable product over the kinetically formed one. This may involve higher temperatures or longer reaction times to allow for equilibration.[4][7]
Q3: I am observing the formation of quaternary imidazolium salts as a side product. How can I minimize this?
A3: The formation of quaternary imidazolium salts occurs when the already N-alkylated imidazole undergoes a second alkylation.[5] This is more common with highly reactive alkylating agents. To minimize this:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.[5]
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.[5]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[5]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?
Answer: A lack of selectivity in N-alkylation is a common issue stemming from the similar reactivity of the two ring nitrogens.[6] Consider the following troubleshooting steps.
Troubleshooting Workflow for Poor N-Alkylation Regioselectivity
Caption: Experimental workflow for sequential C-H arylation using the SEM-switch.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a C3-Substituted Indazole using NaH in THF
This protocol is adapted from a procedure demonstrating high N1-regioselectivity for indazoles with certain C3 substituents. [4] Materials:
-
C3-substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the C3-substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole
This protocol describes the selective arylation at the C5 position of SEM-protected imidazole. [3] Materials:
-
1-SEM-imidazole
-
Aryl bromide or aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or argon source
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 1-SEM-imidazole (1.0 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (5 mol%), S-Phos (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.
Data Summary
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity of Indazoles (Illustrative Examples)
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | [4] |
| 3-t-Bu | n-pentyl bromide | NaH | THF | >99:1 | [4] |
| Unsubstituted | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | [7] |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 4:96 | [4] |
| 7-CO₂Me | n-pentyl bromide | NaH | THF | <1:99 | [4] |
Note: Data is illustrative of trends and specific outcomes are substrate-dependent.
References
-
D. D. Caspi, et al. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
A. M. Alam, et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- E. R. Lavin, et al. (1991). Process for preparing 1-alkylimidazoles.
-
M. Yilmaz, et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]
-
M. Yilmaz, et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
A. M. Al-Majid, et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. National Institutes of Health. [Link]
-
J. R. T. A. Hardy, et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
- CN110776464A - N1 site alkylation method for imidazole compounds.
-
P. A. Benjes. (1994). N-Alkylation of imidazoles. University of Otago. [Link]
-
A. M. Alam, et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
F. B. C. de la Torre, et al. (2025). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
-
Reddit user. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 5-Bromo-1H-imidazole-4-carboxylate
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, halogenated imidazole scaffolds are pivotal building blocks for the construction of a diverse array of bioactive molecules. Among these, 5-bromo-1H-imidazole-4-carboxylates serve as versatile intermediates, amenable to a variety of cross-coupling and substitution reactions. The choice of the ester functionality, specifically between a methyl and an ethyl group, can subtly yet significantly influence the reactivity of the parent molecule. This guide provides a comprehensive comparative analysis of the reactivity of methyl 5-bromo-1H-imidazole-4-carboxylate and ethyl 5-bromo-1H-imidazole-4-carboxylate, supported by experimental data and mechanistic insights to inform rational synthetic design.
Physicochemical Properties: A Foundation for Reactivity
A foundational understanding of the physicochemical properties of these two compounds is essential for predicting their behavior in chemical reactions.
| Property | Methyl 5-bromo-1H-imidazole-4-carboxylate | Ethyl 5-bromo-1H-imidazole-4-carboxylate |
| Molecular Formula | C₅H₅BrN₂O₂ | C₆H₇BrN₂O₂[1][2] |
| Molecular Weight | 205.01 g/mol [3] | 219.04 g/mol [1][2] |
| CAS Number | 1093261-46-1[4][5] | 944906-76-7[1][2] |
The primary difference lies in the additional methylene group in the ethyl ester, leading to a higher molecular weight. This seemingly minor structural variation gives rise to distinct electronic and steric profiles that govern their reactivity.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the C-Br bond at the 5-position of the imidazole ring is of paramount interest.
While a direct head-to-head comparative study under identical conditions is not extensively documented in peer-reviewed literature, analysis of related systems allows for a reasoned projection of their relative performance. The primary factors influencing the rate and yield of Suzuki-Miyaura reactions are the electronic nature of the substrate and steric hindrance around the reaction center.
Electronic Effects: The electronic influence of the methyl versus the ethyl ester group on the reactivity of the C-Br bond is generally considered to be minimal. Both are electron-withdrawing groups through induction, which can influence the electron density of the imidazole ring.
Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can, in some instances, hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially leading to slower reaction rates or lower yields compared to the methyl ester under identical conditions. However, for the Suzuki-Miyaura reaction at the C5 position, the ester at C4 is sufficiently removed so that this steric impediment is often negligible.
A representative experimental protocol for a Suzuki-Miyaura coupling of a bromoimidazole is presented below. Researchers can adapt this protocol to conduct a direct comparative study.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Procedure:
-
To a reaction vessel, add the bromoimidazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Comparative Reactivity in Hydrolysis
The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by both electronic and steric factors.
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. In base-catalyzed hydrolysis, a more electron-donating group will slightly decrease the electrophilicity of the carbonyl carbon, leading to a slower rate of nucleophilic attack by the hydroxide ion. Conversely, in acid-catalyzed hydrolysis, the more electron-donating ethyl group can better stabilize the protonated carbonyl intermediate, which could lead to a slightly faster reaction rate.
Steric Effects: The bulkier ethyl group can present greater steric hindrance to the approach of the nucleophile (water or hydroxide) to the carbonyl carbon compared to the methyl group. This steric hindrance generally leads to a slower rate of hydrolysis for the ethyl ester.
In most cases, the steric effect is the more dominant factor, and it is generally observed that methyl esters hydrolyze at a faster rate than their ethyl counterparts under both acidic and basic conditions.
Experimental Protocol: Ester Hydrolysis
A typical procedure for the base-catalyzed hydrolysis is provided below.
Procedure:
-
Dissolve the imidazole ester (1.0 mmol) in a suitable solvent mixture (e.g., THF and water).
-
Add an aqueous solution of a base (e.g., LiOH or NaOH, 1.5-2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Spectroscopic Comparison
¹H NMR:
-
Methyl Ester: A singlet for the methyl protons (-OCH₃) is expected around 3.8-4.0 ppm.
-
Ethyl Ester: A quartet for the methylene protons (-OCH₂CH₃) around 4.2-4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.3-1.4 ppm are characteristic.
-
The imidazole ring proton will appear as a singlet, with its chemical shift influenced by the solvent and concentration.
¹³C NMR:
-
The carbonyl carbon of the ester will resonate in the range of 160-165 ppm.
-
The carbons of the imidazole ring will appear in the aromatic region, with the carbon bearing the bromine atom showing a lower chemical shift.
-
Methyl Ester: The methyl carbon will be observed around 51-53 ppm.
-
Ethyl Ester: The methylene carbon will be around 60-62 ppm, and the methyl carbon will be around 14-15 ppm.
Conclusion
The choice between methyl and ethyl 5-bromo-1H-imidazole-4-carboxylate for a synthetic campaign depends on the specific reaction and desired outcome.
-
For cross-coupling reactions like the Suzuki-Miyaura, the difference in reactivity is often subtle. The methyl ester may offer a slight advantage in cases where steric hindrance becomes a limiting factor, but for many applications, both esters will perform similarly.
-
In ester hydrolysis , the methyl ester is expected to react more readily due to reduced steric hindrance. If facile conversion to the carboxylic acid is desired, the methyl ester would be the preferred starting material.
-
From a practical standpoint , the choice may also be influenced by the commercial availability and cost of the respective starting materials for their synthesis.
Ultimately, for critical applications, a direct experimental comparison under the optimized reaction conditions is recommended to make an informed decision. This guide provides the foundational knowledge and experimental frameworks to conduct such a comparative analysis, empowering researchers to select the optimal building block for their synthetic endeavors.
References
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-imidazole-4-carboxylate. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Sources
- 1. Ethyl 5-bromo-1H-imidazole-4-carboxylate | 944906-76-7 | UMB90676 [biosynth.com]
- 2. Ethyl 5-bromo-1H-imidazole-4-carboxylate [myskinrecipes.com]
- 3. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 4. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [chemnet.com]
- 5. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
Methyl 5-bromo-1H-imidazole-4-carboxylate: A Bioisosteric Alternative in Modern Medicinal Chemistry
A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is the principle of bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical properties.[1][2] The carboxylic acid moiety, a common pharmacophore, often presents challenges such as metabolic instability and poor membrane permeability.[3][4] This guide provides an in-depth technical analysis of methyl 5-bromo-1H-imidazole-4-carboxylate as a potential bioisostere for carboxylic acids, offering a comparative perspective for researchers and scientists in drug development.
The Rationale for Carboxylic Acid Bioisosteres
Carboxylic acids are prevalent in biologically active molecules due to their ability to form strong ionic interactions and hydrogen bonds with protein targets. However, their acidic nature often leads to high polarity and a negative charge at physiological pH, which can impede oral bioavailability and cell penetration.[5] Furthermore, they can be susceptible to metabolic transformations, such as glucuronidation, leading to rapid clearance from the body.[6] Consequently, the replacement of a carboxylic acid with a suitable bioisostere is a widely employed strategy to mitigate these liabilities.[1][5]
Commonly explored bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various electron-rich heterocyclic systems.[2][7] These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering advantages in terms of lipophilicity, metabolic stability, and tissue distribution.[7]
Methyl 5-bromo-1H-imidazole-4-carboxylate: A Profile
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[8][9] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive candidate for bioisosteric replacement.[2] The subject of this guide, methyl 5-bromo-1H-imidazole-4-carboxylate, presents a unique combination of features that merit its consideration as a carboxylic acid bioisostere.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 5-bromo-1H-imidazole-4-carboxylate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H5BrN2O2 | [10] |
| Molecular Weight | 205.01 g/mol | [10] |
| Physical Form | Solid | [10] |
| Storage Temperature | 2-8°C, Inert atmosphere | [10] |
| Purity | ≥95% | [10] |
| InChI Key | GRIZGYQGAGYKNL-UHFFFAOYSA-N | [10] |
The presence of the bromine atom at the 5-position and the methyl ester at the 4-position significantly influences the electronic and steric properties of the imidazole ring. The bromine atom is an electron-withdrawing group, which can modulate the pKa of the imidazole nitrogen and provide a vector for further synthetic modification through cross-coupling reactions.[8] The methyl ester, while hydrolyzable in vivo to the corresponding carboxylic acid, can act as a prodrug strategy to improve initial permeability.
A Comparative Perspective: Performance as a Bioisostere
The imidazole ring itself can act as a bioisostere for an amide bond by mimicking its hydrogen bond donor and acceptor properties.[2] In the context of replacing a carboxylic acid, the imidazole-4-carboxylate moiety offers a scaffold where the relative orientation of the hydrogen bond donor (N-H) and acceptor (carbonyl) can be constrained, potentially leading to improved binding affinity and selectivity for a target protein.
The diagram below illustrates the conceptual bioisosteric replacement of a generic carboxylic acid-containing drug candidate with methyl 5-bromo-1H-imidazole-4-carboxylate.
Experimental Protocols
To facilitate the exploration of methyl 5-bromo-1H-imidazole-4-carboxylate as a bioisostere, detailed experimental protocols for its synthesis and a representative biological assay are provided below.
Synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate
While a specific, detailed synthesis for this exact molecule is not extensively published, a general approach can be adapted from known procedures for similar imidazole carboxylates.[11] The following is a representative synthetic workflow.
Step-by-Step Protocol:
-
Synthesis of the Imidazole-4-carboxylate Core: The synthesis can commence with the cycloaddition reaction between an appropriate imidoyl chloride and ethyl isocyanoacetate in the presence of a base to construct the 1,5-disubstituted-1H-imidazole-4-carboxylate ester intermediate.[11]
-
Bromination: The selective bromination at the 5-position of the imidazole ring can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.
-
Purification: The final product, methyl 5-bromo-1H-imidazole-4-carboxylate, would then be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and elemental analysis.
Representative Biological Assay: Enzyme Inhibition Assay
To evaluate the performance of methyl 5-bromo-1H-imidazole-4-carboxylate as a bioisostere, a direct comparison with the parent carboxylic acid-containing compound in a relevant biological assay is essential. An enzyme inhibition assay is a common method for such evaluations.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds (the parent carboxylic acid, methyl 5-bromo-1H-imidazole-4-carboxylate, and other bioisosteres) at various concentrations. Prepare a solution of the target enzyme and its substrate in an appropriate assay buffer.
-
Assay Procedure: In a microplate, add the enzyme solution to wells containing the test compounds or a vehicle control. After a pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the progress of the reaction over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value for each compound.
Conclusion and Future Directions
Methyl 5-bromo-1H-imidazole-4-carboxylate represents a promising, yet underexplored, bioisostere for the carboxylic acid functional group. Its unique combination of an electron-rich imidazole core, a metabolically labile ester, and a synthetically versatile bromine handle provides a rich platform for medicinal chemists to fine-tune the properties of drug candidates.
The lack of direct comparative studies in the current literature underscores the need for further research in this area. Future work should focus on the synthesis of matched molecular pairs, where a parent carboxylic acid is directly compared to its methyl 5-bromo-1H-imidazole-4-carboxylate bioisostere in a variety of biological and pharmacokinetic assays. Such studies will be crucial in validating the theoretical potential of this scaffold and establishing its place in the medicinal chemist's toolbox for overcoming the challenges associated with carboxylic acid-containing drugs.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Meanwell, N. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Vertex AI Search.
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Alsirhani, A. M., et al. (2025). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One‐Pot Four‐Component Reaction. Archiv der Pharmazie.
-
Bishop, M. J., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(1), 1-5. [Link]
- Wang, J. L., et al. (1998). 3D-Quantitative Structure-Activity Relationship Studies of Imidazole-1-carboxylates. Acta Physico-Chimica Sinica, 14(5), 433-437.
-
Van der poorten, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxamide. PubChem. [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Reddy, T. R., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2478. [Link]
-
Wang, X. D., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(1), 1. [Link]
-
Li, Q., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3953-3958. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. [Link]
-
ResearchGate. (n.d.). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. ResearchGate. [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 215-226. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
ResearchGate. (n.d.). Examples of carboxylic acid bioisosteres having different pK a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3675-3693. [Link]
-
Sanna, V., et al. (2020). Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation. Scientific Reports, 10(1), 1-12. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design | Semantic Scholar [semanticscholar.org]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxamide | C5H7BrN4O | CID 68653099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Imidazole-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing therapeutic agents.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazole-4-carboxylate derivatives, a class of compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiplatelet effects. We will delve into the causal relationships behind experimental choices, present comparative experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Imidazole-4-Carboxylate Scaffold: A Versatile Core for Drug Design
The imidazole-4-carboxylate core, consisting of a five-membered aromatic ring with two nitrogen atoms and a carboxylate group at the 4-position, offers multiple points for structural modification. These modifications allow for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The key positions for substitution are the N-1 and C-2, C-5 positions of the imidazole ring, and the carboxylate group itself, which can be an ester or a free carboxylic acid. Understanding how modifications at these positions influence biological activity is the essence of SAR studies.
Comparative Analysis of Biological Activities
This section compares the performance of various imidazole-4-carboxylate derivatives across different therapeutic areas, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Imidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and enzyme inhibition.[3][4] SAR studies on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have revealed crucial insights into their antiproliferative activity.[5]
Table 1: Anticancer Activity of Ethyl 5-Amino-1-N-substituted-imidazole-4-carboxylate Derivatives against HeLa and HT-29 Cancer Cell Lines [5]
| Compound ID | N-1 Substituent | HeLa IC50 (µM) | HT-29 IC50 (µM) |
| 5a | -H | > 10 | > 10 |
| 5b | -CH₃ | > 10 | > 10 |
| 5c | -C₄H₉ | 5.23 ± 0.11 | 7.89 ± 0.23 |
| 5d | -C₈H₁₇ | 2.14 ± 0.08 | 3.45 ± 0.15 |
| 5e | -C₁₂H₂₅ | 0.737 ± 0.05 | 1.194 ± 0.02 |
Data is presented as mean ± standard deviation.
The data clearly indicates that the length of the alkyl chain at the N-1 position is a critical determinant of anticancer activity. A longer alkyl chain, such as the dodecyl group in compound 5e , leads to a significant increase in potency against both HeLa (cervical cancer) and HT-29 (colon cancer) cell lines.[5] This suggests that increased lipophilicity enhances the compound's ability to penetrate cell membranes and interact with its intracellular target. Further studies with compound 5e revealed its ability to inhibit tubulin polymerization, induce apoptosis, and reduce mitochondrial membrane potential, highlighting its potential as a lead compound for novel anticancer drug development.[5]
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Imidazole derivatives have long been recognized for their antimicrobial properties.[6] SAR studies help in optimizing their efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC, µg/mL) of N-substituted Imidazole Derivatives [7]
| Compound ID | N-Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1a | -CH₂-Ph | 62.5 | 125 | 250 | 250 | 125 | 250 |
| 1b | -CH₂-(4-Cl-Ph) | 15.6 | 31.2 | 62.5 | 125 | 31.2 | 62.5 |
| 1c | -CH₂-(4-NO₂-Ph) | 31.2 | 62.5 | 125 | 250 | 62.5 | 125 |
| 1d | -CH₂-(2,4-diCl-Ph) | 31.2 | 62.5 | 125 | 125 | 62.5 | 125 |
| 1e | -CH₂-Naphthyl | 62.5 | 125 | 250 | 500 | 125 | 250 |
MIC: Minimum Inhibitory Concentration
The results demonstrate that the nature of the substituent on the N-benzyl group significantly impacts the antimicrobial spectrum and potency. The presence of a chloro group at the para position of the phenyl ring (compound 1b ) enhances the activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain C. albicans, compared to the unsubstituted benzyl analog (1a ).[7] This suggests that electronic effects and lipophilicity of the substituent play a crucial role in the antimicrobial action.
Antiplatelet Activity
Certain imidazole-4-carboxylic acid derivatives have been identified as potent antiplatelet agents, acting through various mechanisms such as PAF antagonism and COX-1 inhibition.[8]
Table 3: Antiplatelet and COX-1 Inhibitory Activity of Imidazole-4-carboxylate and Carboxamide Derivatives [8]
| Compound ID | R | X | PAF Antagonism IC50 (µM) | COX-1 Inhibition IC50 (µM) | ADP Antagonism IC50 (µM) |
| 5c | H | OEt | 1 | 0.4 | > 10 |
| 6c | H | NH-CH₂-Ph | > 10 | > 10 | 2 |
| 6g | H | NH-CH₂-(4-Cl-Ph) | 4 | 1 | > 10 |
| 6i | H | NH-CH₂-(3,4-diCl-Ph) | 0.66 | > 10 | > 10 |
The data reveals that slight structural modifications can shift the activity profile of these compounds. The ethyl ester derivative 5c is a potent PAF antagonist and COX-1 inhibitor.[8] In contrast, converting the ester to a carboxamide, as in compound 6c , shifts the activity towards ADP antagonism.[8] Furthermore, substitution on the phenyl ring of the carboxamide side chain, as seen in 6g and 6i , can enhance PAF antagonistic activity.[8] This highlights the importance of the carboxylate/carboxamide moiety and the N-substituent in determining the pharmacological profile.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
Synthesis of Substituted Imidazole-4-carboxylates
The following is a general, yet detailed, protocol for the synthesis of a library of substituted imidazole-4-carboxylates, which can be adapted based on the specific target molecules. A common method is the microwave-assisted one-pot synthesis.[9]
Protocol: Microwave-Assisted Synthesis of Ethyl 1-Substituted-2,5-dimethyl-1H-imidazole-4-carboxylates [9]
-
Reactant Preparation: In a microwave-safe vial, dissolve ethyl 2-amino-3-oxobutanoate (1 mmol) and the desired primary amine (1.1 mmol) in anhydrous acetonitrile (5 mL).
-
Aldehyde Addition: To the solution from step 1, add the desired aldehyde (e.g., acetaldehyde, 1.2 mmol).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 120 °C for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted ethyl imidazole-4-carboxylate.
-
Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Protocol: MTT Assay [10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][13][14]
Protocol: Broth Microdilution Assay [13][15]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights and Future Directions
The presented data and protocols provide a framework for conducting systematic SAR studies on imidazole-4-carboxylate derivatives. Key takeaways include:
-
Lipophilicity is a critical factor for anticancer activity, with longer alkyl chains at the N-1 position leading to increased potency.
-
Electronic effects of substituents on the imidazole ring or its appendages significantly influence antimicrobial activity.
-
The nature of the carboxylate moiety (ester vs. carboxylic acid vs. amide) can dramatically alter the pharmacological profile, shifting activity between different receptor or enzyme targets in the context of antiplatelet agents.
Future research should focus on exploring a wider range of substituents at all available positions of the imidazole-4-carboxylate scaffold. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of more potent and selective derivatives.[16][17] The detailed experimental protocols provided in this guide will ensure the generation of high-quality, reproducible data, accelerating the discovery of novel drug candidates based on this versatile chemical scaffold.
References
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. Pharmaceuticals, 15(4), 454. [Link]
-
Ciaffoni, L., et al. (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 18(9), 11096-11109. [Link]
-
ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
RHAZES: Green and Applied Chemistry. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. [Link]
-
ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]
-
Imidazoles as potential anticancer agents. (2015). Future Medicinal Chemistry, 7(10), 1251-1271. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(9), e2000470. [Link]
-
ResearchGate. (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
ResearchGate. (n.d.). (PDF) Convenient Synthesis of Highly Substituted Imidazole Derivatives. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3126. [Link]
- Google Patents. (n.d.).
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). Molecules, 25(21), 5183. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 274-277. [Link]
-
Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. (1995). Archiv der Pharmazie, 328(5), 441-446. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. [Link]
-
Aggregation Behavior and Antimicrobial Activity of Ester-functionalized Imidazolium and Pyridinium Based Ionic Liquid in Aqueous. (n.d.). CORE. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols, 19, 1-22. [Link]
-
Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. (1987). Journal of Medicinal Chemistry, 30(9), 1588-1595. [Link]
-
Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides. (2022). Molecules, 27(15), 4786. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Synthesis and Antimicrobial, Antiplatelet, and Anticoagulant Activities of New Isatin Deivatives Containing a Hetero-Fused Imidazole Fragment. (2022). Pharmaceuticals, 15(4), 466. [Link]
-
ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
-
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2016). Molecules, 21(1), 86. [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 855-862. [Link]/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent | MDPI [mdpi.com]
- 17. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Biological Activity of Novel Imidazole-Based Compounds
For researchers in the dynamic field of drug discovery, the imidazole scaffold represents a privileged structure, consistently yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth, experience-driven comparison of the biological validation of compounds derived from substituted imidazole-4-carboxylates, with a particular focus on anticancer activity. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis of a case-study series of imidazole derivatives.
The Imidazole Core: A Versatile Foundation for Drug Discovery
The five-membered aromatic ring of imidazole, with its two nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates targeting diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] The strategic modification of the imidazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the synthesis of novel therapeutic agents.
This guide will use a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives as a central case study to illustrate the principles of biological validation. While our focus is on this specific series, the methodologies and rationale presented are broadly applicable to other classes of compounds derived from similar imidazole precursors, such as those originating from Methyl 5-bromo-1H-imidazole-4-carboxylate.
Comparative Analysis of Anticancer Activity: A Case Study
A study by Ibrahim et al. (2021) provides an excellent example of the synthesis and biological evaluation of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.[3] The researchers synthesized a library of compounds with varying alkyl chain lengths at the N-1 position of the imidazole ring and evaluated their antiproliferative activity against a panel of human cancer cell lines.
Key Findings Summarized
The antiproliferative potential of the synthesized compounds was assessed using the MTT assay, a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability. The results, summarized in the table below, highlight the structure-activity relationship (SAR) within this series of compounds.
| Compound ID | N-1 Substituent | HeLa (Cervical Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | HCT-15 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |
| 5a | Methyl | > 50 | > 50 | > 50 | > 50 | > 50 |
| 5b | Ethyl | > 50 | > 50 | > 50 | > 50 | > 50 |
| 5c | Propyl | 25.3 ± 0.15 | 30.1 ± 0.21 | 35.4 ± 0.25 | 40.2 ± 0.30 | 38.1 ± 0.28 |
| 5d | Butyl | 15.7 ± 0.11 | 20.5 ± 0.14 | 24.8 ± 0.18 | 28.9 ± 0.21 | 26.3 ± 0.19 |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | 2.5 ± 0.04 | 3.1 ± 0.05 | 2.8 ± 0.04 |
| Doxorubicin | (Reference Drug) | 0.5 ± 0.01 | 0.8 ± 0.02 | 0.7 ± 0.01 | 0.6 ± 0.01 | 0.9 ± 0.02 |
Data extracted from Ibrahim et al., 2021.[3]
Expert Interpretation of the Data:
The results clearly demonstrate that the length of the alkyl chain at the N-1 position plays a crucial role in the anticancer activity of these compounds. A significant increase in potency is observed with increasing chain length, with the dodecyl-substituted derivative 5e exhibiting remarkable activity, particularly against HeLa and HT-29 cell lines, with IC₅₀ values in the sub-micromolar and low micromolar range, respectively.[3] This suggests that the lipophilicity of the molecule is a key determinant of its biological effect, likely facilitating its transport across the cell membrane. The potent activity of compound 5e makes it a promising lead candidate for further optimization and mechanistic studies.[3]
Deep Dive into Experimental Validation: Protocols and Rationale
To ensure the trustworthiness and reproducibility of biological data, it is imperative to follow well-established and validated experimental protocols. Here, we provide a detailed, step-by-step methodology for the MTT assay, a cornerstone of in vitro anticancer screening.
Experimental Protocol: MTT Assay for Anticancer Activity Screening
This protocol is a widely accepted method for determining the cytotoxic effects of a compound on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium dye, MTT, into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different cancer types is used to assess the spectrum of activity of the compound.
-
Seeding Density: The initial cell number is optimized to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.
-
Incubation Time: The duration of compound exposure is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient formazan production for a reliable signal without causing toxicity to the cells.
-
Solubilization Agent: DMSO is a common choice due to its ability to efficiently dissolve the formazan crystals.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clear overview of the experimental process and the potential mechanisms of action, we can use diagrams to visualize the workflow and relevant signaling pathways.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Potential Signaling Pathway Targeted by Imidazole Derivatives
Many anticancer agents, including some imidazole derivatives, exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by an imidazole derivative.
Expanding the Horizon: Validation of Antimicrobial Activity
While this guide has focused on anticancer activity, it is important to note that imidazole derivatives are also potent antimicrobial agents.[6][7] The validation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents.[6]
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Grow the microorganism to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the standardized inoculum.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion: A Framework for Rigorous Biological Validation
The successful translation of a promising chemical entity from the bench to the clinic hinges on rigorous and reproducible biological validation. This guide has provided a comprehensive framework for evaluating the biological activity of compounds derived from substituted imidazole-4-carboxylates, with a focus on anticancer activity. By understanding the rationale behind experimental choices, adhering to detailed protocols, and employing clear data visualization, researchers can confidently assess the therapeutic potential of their novel compounds and contribute to the advancement of drug discovery. The principles and methodologies outlined herein are not only applicable to the specific class of compounds discussed but also serve as a valuable resource for the broader scientific community engaged in the quest for new and effective medicines.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Verma, A., Joshi, N., Singh, D., & Singh, P. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemistry, 2013, 1-12.
- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the anticancer properties of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 86, 1-37.
- Gupta, N., & Rana, A. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Ibrahim, M. A. A., Al-Ghorbani, M., Rashdan, H. R. M., & El-Gohary, N. S. (2021).
- Ibrahim, M. A. A., Al-Ghorbani, M., Rashdan, H. R. M., & El-Gohary, N. S. (2021).
- Ozkay, Y., Iskar, M., & Alan, Y. (2018). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity. Letters in Drug Design & Discovery, 15(11), 1185-1194.
- Malik, S., Al-Thabaiti, S. A., & Malik, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843940.
-
Yang, S., Li, Y., Liu, Y., Li, Y., & Sun, J. (2020). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 880, 173169.
- Ibrahim, M. A. A., Abdel-rahman, A. A. H., & Al-Ghorbani, M. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Biological Activities of Imidazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 10(8), 736-752.
- Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 76, 493-514.
- Shalmashi, A. (2009). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Tropical Journal of Pharmaceutical Research, 8(6), 529-534.
-
Liu, Z., Li, J., Wang, L., & Li, Y. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.
Sources
- 1. protocols.io [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structure of Methyl 5-bromo-1H-imidazole-4-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful research and development. Methyl 5-bromo-1H-imidazole-4-carboxylate and its derivatives represent a class of molecules with significant potential in medicinal chemistry, owing to the versatile reactivity of the imidazole core and the influence of halogen substitution on biological activity. This guide provides an in-depth, objective comparison of the primary analytical techniques used to elucidate and confirm the structure of these vital compounds, supported by experimental data from closely related analogues and established principles of chemical analysis.
The Imperative of Structural Certainty in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule dictates its biological function. In the context of drug design, an erroneous structural assignment can lead to wasted resources and misinterpreted structure-activity relationships (SAR). Methyl 5-bromo-1H-imidazole-4-carboxylate, with its potential for N-alkylation and further functionalization, presents a key challenge: the definitive assignment of substituent positions on the imidazole ring. This guide will navigate the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography in providing unequivocal structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Causality Behind NMR Analysis
For a molecule like Methyl 5-bromo-1H-imidazole-4-carboxylate, ¹H and ¹³C NMR are indispensable first-line techniques. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR provide a wealth of information about the protons in the molecule. ¹³C NMR, in turn, reveals the number of unique carbon environments.
Expected Spectroscopic Data for Methyl 5-bromo-1H-imidazole-4-carboxylate:
Based on known data for similar imidazole derivatives, the following table summarizes the anticipated NMR data.[1][2]
| Technique | Expected Chemical Shifts (δ, ppm) | Inferred Structural Information |
| ¹H NMR | ~7.5-8.0 (s, 1H, C2-H), ~3.8 (s, 3H, OCH₃), ~12-13 (br s, 1H, N-H) | Confirms the presence of the imidazole ring proton, the methyl ester, and the N-H proton. The singlet nature of the C2-H indicates no adjacent protons. |
| ¹³C NMR | ~160-165 (C=O), ~140 (C2), ~120-130 (C4), ~100-110 (C5-Br), ~52 (OCH₃) | Provides evidence for the carbonyl carbon of the ester, the three distinct imidazole ring carbons, and the methyl ester carbon. The upfield shift of C5 is consistent with bromine substitution. |
For N-substituted derivatives, the disappearance of the N-H signal and the appearance of new signals corresponding to the alkyl or aryl substituent would be observed. Furthermore, two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively link proton and carbon signals, solidifying the structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Methyl 5-bromo-1H-imidazole-4-carboxylate derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Sources
A Senior Application Scientist's Guide to Parallel Imidazole Synthesis: A Comparative Analysis of Key Building Blocks
Introduction: The Enduring Importance of the Imidazole Scaffold and the Need for Synthetic Efficiency
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a key coordinating ligand for metalloenzymes have cemented its status as a "privileged scaffold".[2] From the essential amino acid histidine to blockbuster drugs, the imidazole motif is a recurring feature in molecules that modulate biological processes. The relentless demand for novel chemical entities in drug discovery necessitates high-throughput synthesis methods to rapidly explore chemical space. Parallel synthesis has emerged as a critical strategy, enabling the simultaneous preparation of large, structurally diverse libraries of compounds for screening.[3] This guide provides a comparative analysis of the most prominent building block strategies for the parallel synthesis of imidazoles, offering researchers the insights needed to select the optimal synthetic route for their specific discovery campaign. We will delve into the mechanistic underpinnings of three major multicomponent reactions (MCRs) – the Radziszewski, the Groebke-Blackburn-Bienaymé (GBB), and the van Leusen syntheses – providing a rationale for building block selection and reaction optimization.
Core Synthetic Strategies: A Head-to-Head Comparison
Multicomponent reactions are exceptionally well-suited for parallel synthesis as they allow for the construction of complex molecules from simple, readily available starting materials in a single, efficient step.[1] This inherent convergency and operational simplicity are paramount for generating large compound libraries.
| Reaction | Core Building Blocks | Key Advantages for Parallel Synthesis | Potential Limitations |
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Utilizes simple, inexpensive, and widely available building blocks. Tolerant of a broad range of functional groups. Can be performed under microwave irradiation to accelerate reaction times.[4][5][6] | Can sometimes lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[7] Reaction conditions can be harsh (high temperatures). |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Heteroaromatic Amidine, Aldehyde, Isocyanide | Provides rapid access to fused and highly substituted imidazoles.[8] A wide variety of catalysts can be employed.[9] Amenable to solid-phase and automated synthesis. | Isocyanides can be volatile and have unpleasant odors, requiring specialized handling. The cost of some isocyanide building blocks can be higher. |
| van Leusen Imidazole Synthesis | Aldehyde, Primary Amine (forms imine in situ), Tosylmethyl isocyanide (TosMIC) | Highly versatile for the synthesis of 1,4-, 1,5-, and 1,4,5-substituted imidazoles.[10][11] The in-situ formation of the imine simplifies the workflow.[10] | TosMIC is a key reagent that may not be as readily available as the building blocks for the Radziszewski synthesis. The reaction is sensitive to the nature of the imine. |
Deep Dive into the Chemistry: Building Blocks and Mechanisms
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing parallel synthesis campaigns. The choice of building blocks directly influences the reaction's success and the diversity of the resulting library.
The Radziszewski Imidazole Synthesis: The Workhorse Reaction
First reported in 1882, the Radziszewski synthesis remains a highly relevant and practical method for preparing tri- and tetrasubstituted imidazoles.[2][9]
Core Building Blocks:
-
1,2-Dicarbonyl Compounds: Glyoxal, benzil, and their derivatives are common choices. The nature of the R groups on the dicarbonyl will determine the substituents at the 4- and 5-positions of the imidazole ring.
-
Aldehydes: A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used to introduce diversity at the 2-position.
-
Ammonia Source: Ammonium acetate is the most frequently used source of ammonia. For the synthesis of N-substituted imidazoles, a primary amine is used in place of one equivalent of ammonia.[12]
Mechanistic Rationale:
The reaction is thought to proceed in two main stages.[12][13] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia (or one equivalent of ammonia and one of a primary amine) to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of microwave irradiation can significantly accelerate the reaction, making it highly amenable to high-throughput synthesis formats.[4][6]
Experimental Workflow: Radziszewski Synthesis
Caption: Parallel workflow for Radziszewski imidazole synthesis.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Access to Fused Systems
Discovered independently by three research groups in 1998, the GBB reaction is a powerful three-component reaction for the synthesis of fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines.[8][14]
Core Building Blocks:
-
Heteroaromatic Amidines: 2-Aminopyridines, 2-aminopyrazines, 2-aminothiazoles, and other electron-rich amino-heterocycles serve as the backbone of the fused system.
-
Aldehydes: Similar to the Radziszewski synthesis, a wide array of aldehydes can be used to introduce diversity.
-
Isocyanides: Aliphatic and aromatic isocyanides provide the third point of diversity.
Mechanistic Rationale:
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[14] The reaction initiates with the formation of a Schiff base between the heteroaromatic amidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final fused imidazole product. The choice of catalyst can be critical for achieving high yields, with scandium(III) triflate being a commonly used and effective option.[9]
Reaction Mechanism: Groebke-Blackburn-Bienaymé
Caption: Simplified mechanism of the GBB reaction.
The van Leusen Imidazole Synthesis: A Versatile Route
The van Leusen reaction provides a powerful and flexible method for synthesizing a variety of substituted imidazoles using tosylmethyl isocyanide (TosMIC) as a key building block.[10][15]
Core Building Blocks:
-
Aldehydes and Primary Amines: These components react in situ to form an aldimine, which is a crucial intermediate. This allows for two points of diversity.
-
Tosylmethyl isocyanide (TosMIC): This reagent acts as a C2N1 synthon, providing the remaining atoms for the imidazole ring.
Mechanistic Rationale:
The reaction is base-mediated and begins with the deprotonation of TosMIC to form a reactive carbanion.[1] This carbanion then attacks the imine, which is formed in situ from the aldehyde and amine. The resulting adduct undergoes a 5-endo-dig cyclization to form a five-membered ring intermediate. Elimination of the tosyl group, an excellent leaving group, leads to the formation of the aromatic imidazole ring.[1][10]
Experimental Data: Substrate Scope and Yields
The following tables provide representative data on the yields obtained for different imidazole syntheses, highlighting the scope of each reaction.
Table 1: Representative Yields for the Radziszewski Synthesis
| 1,2-Dicarbonyl | Aldehyde | Amine | Yield (%) | Reference |
| Benzil | Benzaldehyde | NH₄OAc | 92 | [4] |
| Benzil | 4-Chlorobenzaldehyde | NH₄OAc | 95 | [4] |
| Benzil | 4-Methoxybenzaldehyde | NH₄OAc | 90 | [4] |
| Glyoxal | Pyridine-2-carboxaldehyde | NH₄OAc | 75 | [2] |
| Benzil | Furfural | NH₄OAc | 44 | [2] |
Table 2: Representative Yields for the Groebke-Blackburn-Bienaymé Reaction
| Amidine | Aldehyde | Isocyanide | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 95 | [16] |
| 2-Aminopyridine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | 81 | [17] |
| 2-Aminothiazole | Benzaldehyde | tert-Butyl isocyanide | 68 | [16] |
| 2-Aminopyridine | Isobutyraldehyde | tert-Butyl isocyanide | 87 | [17] |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 85 | [18] |
Table 3: Representative Yields for the van Leusen Imidazole Synthesis
| Aldehyde | Amine | TosMIC Derivative | Yield (%) | Reference |
| 4-Pentenal | But-2-yn-1-amine | Phenyl TosMIC | High | [11] |
| Benzaldehyde | Benzylamine | TosMIC | High | [11] |
| Acetaldehyde | 4-Aminoquinoline | TosMIC | Good | [11] |
| Aromatic Aldehydes | Aliphatic Amines | TosMIC | Good | [11] |
| Dihydro-β-carboline (imine) | - | TosMIC | Good | [11] |
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis workflow, assuming the use of standard laboratory automation and 96-well plates.
Protocol 1: Microwave-Assisted Parallel Radziszewski Synthesis
-
Preparation of Stock Solutions:
-
Prepare 0.5 M solutions of a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent (e.g., ethanol).
-
Prepare 0.5 M solutions of a diverse set of aldehydes in the same solvent.
-
Prepare a 2.5 M solution of ammonium acetate in the same solvent.
-
-
Reaction Setup (in a 96-well plate):
-
Using an automated liquid handler, dispense 200 µL (0.1 mmol) of the 1,2-dicarbonyl solution into each well.
-
Dispense 200 µL (0.1 mmol) of each unique aldehyde solution into separate wells.
-
Dispense 200 µL (0.5 mmol) of the ammonium acetate solution into each well.
-
-
Reaction:
-
Seal the 96-well plate with a pierceable cap mat.
-
Place the plate in a microwave reactor and irradiate at 140°C for 20 minutes.
-
-
Work-up and Analysis:
-
Allow the plate to cool to room temperature.
-
Add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Agitate the plate to ensure thorough mixing and phase separation.
-
Transfer the organic layer to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO) for analysis by LC-MS and for biological screening.
-
Protocol 2: Parallel Groebke-Blackburn-Bienaymé (GBB) Synthesis
-
Preparation of Stock Solutions:
-
Prepare 0.5 M solutions of a heteroaromatic amidine (e.g., 2-aminopyridine) in methanol.
-
Prepare 0.5 M solutions of a diverse set of aldehydes in methanol.
-
Prepare 0.5 M solutions of a diverse set of isocyanides in methanol.
-
Prepare a 0.05 M solution of scandium(III) triflate in methanol.
-
-
Reaction Setup (in a 96-well plate):
-
Dispense 200 µL (0.1 mmol) of the amidine solution into each well.
-
Dispense 200 µL (0.1 mmol) of each unique aldehyde solution into separate wells.
-
Dispense 200 µL (0.1 mmol) of each unique isocyanide solution into the corresponding wells.
-
Dispense 200 µL (0.01 mmol) of the scandium(III) triflate solution into each well.
-
-
Reaction:
-
Seal the plate and heat at 60°C for 12 hours with agitation.
-
-
Work-up and Analysis:
-
Cool the plate to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residues in DMSO for analysis and screening.
-
Conclusion and Future Outlook
The Radziszewski, Groebke-Blackburn-Bienaymé, and van Leusen reactions represent three powerful and complementary strategies for the parallel synthesis of imidazole-containing libraries. The choice of which method to employ will depend on the desired substitution pattern, the availability of starting materials, and the specific goals of the drug discovery program. The Radziszewski synthesis offers a cost-effective and straightforward approach using simple building blocks. The GBB reaction provides unparalleled access to fused and complex imidazoles, while the van Leusen synthesis offers significant flexibility in achieving various substitution patterns. As automation and high-throughput experimentation continue to evolve, these multicomponent reactions will remain at the forefront of efforts to efficiently synthesize and screen vast numbers of novel imidazole-based compounds, accelerating the discovery of new therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, March 29). Van Leusen reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
dos Santos, F. P., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(7), 1471-1479. Retrieved from [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]
-
Ma, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from [Link]
-
Bessin, Y., et al. (2009). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 50(9), 940-942. Retrieved from [Link]
-
Chundawat, T. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Retrieved from [Link]
-
ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved from [Link]
-
Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5849. Retrieved from [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Retrieved from [Link]
-
van den Hoven, E. J., et al. (2001). Parallel Synthesis of Substituted Imidazoles from 1,2-Aminoalcohols. Journal of Combinatorial Chemistry, 3(4), 342-345. Retrieved from [Link]
-
da Silva, A. D., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 488-499. Retrieved from [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Ciaffo, G. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 2085-2110. Retrieved from [Link]
-
Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4679-4683. Retrieved from [Link]
-
da Silva, A. D., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 488-499. Retrieved from [Link]
-
Sharma, A., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Malviya, R., & Tripathi, A. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(4), 746-753. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5849. Retrieved from [Link]
-
dos Santos, F. P., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(7), 1471-1479. Retrieved from [Link]
-
Yilmaz, F., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 58(10), 2005-2015. Retrieved from [Link]
- Google Patents. (1988). US4719309A - Preparation of imidazoles.
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Broadening the Scope of van Leusen Reaction: Investigation of Benzofuro[2,3‐d]imidazole Formation. Retrieved from [Link]
-
TSI Journals. (n.d.). Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. Retrieved from [Link]
-
Ma, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1604-1613. Retrieved from [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. scielo.br [scielo.br]
- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in Imidazole Derivatives
Introduction: The Strategic Imperative of Bioisosterism in Imidazole Drug Development
The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural compounds and synthetic drugs.[1][2] Its unique electronic and structural features allow for versatile interactions with biological targets, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.[1] Many potent imidazole-containing drug candidates feature a carboxylic acid group, which often plays a critical role in the pharmacophore by interacting with biological targets through hydrogen bonding or ionic interactions. However, the presence of a carboxylic acid can also introduce significant liabilities, such as metabolic instability, toxicity, and poor membrane permeability, which can hinder drug development.[3]
Bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, offers a powerful approach to mitigate these drawbacks while retaining or even enhancing biological activity.[4][5] This guide provides an in-depth comparison of key bioisosteres for the carboxylic acid group—specifically tetrazoles, acylsulfonamides, and hydroxamic acids—within the context of imidazole-based drug discovery. We will delve into their synthesis, physicochemical properties, and biological implications, supported by experimental data and protocols to empower researchers in their drug design endeavors.
The Rationale for Replacing the Carboxylic Acid Group
The decision to replace a carboxylic acid is driven by the need to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross biological membranes and may lead to rapid excretion.[3] Furthermore, they can be susceptible to metabolic transformations, such as glucuronidation, which can sometimes lead to the formation of reactive metabolites and associated toxicities.[4] The goal of bioisosteric replacement is to identify a surrogate that mimics the key interactions of the carboxylic acid with its target while offering improved physicochemical and pharmacokinetic profiles.[4][6]
Comparative Analysis of Key Carboxylic Acid Bioisosteres
This section provides a detailed comparison of three widely used bioisosteres for the carboxylic acid group in the context of imidazole derivatives: tetrazoles, acylsulfonamides, and hydroxamic acids.
Tetrazoles: The Closest Mimic
The 5-substituted 1H-tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of the carboxylic acid group, found in over 20 FDA-approved drugs.[5] Its success stems from its similar pKa to carboxylic acids and its ability to participate in similar hydrogen bonding interactions.[5][7]
-
Acidity (pKa): Tetrazoles have a pKa in the range of 4.5-4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2-4.5).[5] This comparable acidity ensures that the tetrazole can exist in its anionic form at physiological pH, mimicking the carboxylate anion and preserving key ionic interactions with the biological target.
-
Lipophilicity (logP): Tetrazoles are generally considered to be more lipophilic than their carboxylic acid counterparts.[8] However, this increased lipophilicity does not always translate to improved membrane permeability. The strong hydrogen bonding capacity of the tetrazole ring with water molecules can lead to a high desolvation energy, which can negatively impact permeability.[5]
-
Metabolic Stability: A significant advantage of tetrazoles is their high metabolic stability.[8][9] They are resistant to many of the metabolic pathways that degrade carboxylic acids, leading to a longer in vivo half-life.[9]
The most common method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition of an azide source with a nitrile.[10] For incorporating a tetrazole into an imidazole scaffold, a common synthetic route involves the conversion of a cyano-functionalized imidazole to the corresponding tetrazole.
Experimental Protocol: Synthesis of a 5-(Imidazol-1-ylmethyl)-1H-tetrazole
This protocol describes a general procedure for the synthesis of a tetrazolyl-imidazole derivative from a corresponding nitrile precursor.
Step 1: Synthesis of (Imidazol-1-yl)acetonitrile
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain (imidazol-1-yl)acetonitrile.
Step 2: Cycloaddition to form the Tetrazole
-
Dissolve (imidazol-1-yl)acetonitrile (1.0 eq) in a suitable solvent like toluene.
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and acidify with HCl.
-
Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography.
The replacement of a carboxylic acid with a tetrazole has been a highly successful strategy in drug discovery. A prominent example is the angiotensin II receptor antagonist Losartan , where the tetrazole moiety mimics the binding of the native carboxylic acid, leading to potent and orally bioavailable antagonism.[4] Studies have shown that the tetrazole group in losartan occupies the same binding pocket as a carboxylate, forming critical interactions with the receptor.[4]
Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another important class of carboxylic acid bioisosteres that offer greater synthetic tractability and the ability to fine-tune physicochemical properties.[11][12]
-
Acidity (pKa): The pKa of N-acylsulfonamides can be modulated over a wide range by varying the substituents on the acyl and sulfonamide portions.[13] Generally, their pKa values fall within the range of carboxylic acids (pKa ≈ 3.5-4.5), allowing them to act as effective mimics.[12][14]
-
Lipophilicity (logP): Similar to tetrazoles, N-acylsulfonamides are typically more lipophilic than the corresponding carboxylic acids. This can be advantageous for improving membrane permeability and oral absorption.[15]
-
Hydrogen Bonding: The two sulfonyl oxygens in an N-acylsulfonamide can act as hydrogen bond acceptors, similar to the oxygens of a carboxylate.[14] This allows them to maintain key interactions with biological targets.
The synthesis of N-acylsulfonamides typically involves the acylation of a sulfonamide.[11] For imidazole derivatives, this can be achieved by reacting an imidazole-containing acyl chloride with a sulfonamide or by coupling an imidazole-carboxylic acid with a sulfonamide using standard peptide coupling reagents. A one-pot synthesis from primary arylamines has also been developed.[16]
Experimental Protocol: Synthesis of an N-(Imidazol-1-ylacetyl)benzenesulfonamide
This protocol outlines a general method for synthesizing an acylsulfonamide derivative of imidazole.
Step 1: Synthesis of Imidazol-1-ylacetyl chloride
-
To a suspension of imidazol-1-ylacetic acid (1.0 eq) in a suitable solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude imidazol-1-ylacetyl chloride, which can be used in the next step without further purification.
Step 2: Acylation of Sulfonamide
-
Dissolve benzenesulfonamide (1.0 eq) in a suitable solvent such as pyridine.
-
Add the crude imidazol-1-ylacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry over sodium sulfate.
-
Purify the product by column chromatography.
The N-acylsulfonamide moiety is present in several marketed drugs, including the anti-inflammatory drug Parecoxib and the antiviral agent Grazoprevir .[12] In the context of imidazole derivatives, replacing a carboxylic acid with an N-acylsulfonamide can lead to compounds with improved potency and pharmacokinetic profiles. The ability to introduce diverse substituents on both the acyl and sulfonamide components provides a powerful tool for structure-activity relationship (SAR) studies.[13]
Hydroxamic Acids: A Weaker Acid with Metal Chelating Properties
Hydroxamic acids are another class of carboxylic acid bioisosteres, though they are less commonly used for this purpose and are more often employed for their metal-chelating properties.[4][6]
-
Acidity (pKa): Hydroxamic acids are significantly weaker acids than carboxylic acids, with pKa values typically in the range of 8-9.[4] This means they will be largely protonated at physiological pH, which can alter their interaction with biological targets compared to a carboxylate.
-
Lipophilicity (logP): The lipophilicity of hydroxamic acids can be modulated by substituents. In general, they can be designed to have a range of logP values.
-
Metabolic Stability: Hydroxamic acids can be susceptible to in vivo hydrolysis back to the corresponding carboxylic acid, which can be a limitation.[4] However, their stability can be improved by introducing bulky substituents.[4]
Hydroxamic acids are typically synthesized by the reaction of an activated carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine.
Experimental Protocol: Synthesis of N-hydroxy-2-(imidazol-1-yl)acetamide
This protocol provides a general method for the synthesis of a hydroxamic acid from an imidazole-containing ester.
-
Prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as potassium hydroxide (1.5 eq) in a suitable solvent like methanol.
-
Add a solution of ethyl 2-(imidazol-1-yl)acetate (1.0 eq) in methanol to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and acidify with dilute HCl.
-
Extract the product with an appropriate organic solvent and purify by chromatography.
While less common as direct carboxylic acid replacements, hydroxamic acids have been successfully employed in drug design. Their ability to chelate metal ions is particularly important in the design of metalloenzyme inhibitors. For imidazole derivatives targeting such enzymes, the incorporation of a hydroxamic acid could be a valuable strategy.
Comparative Data Summary
The following table summarizes the key physicochemical properties of the discussed carboxylic acid bioisosteres.
| Bioisostere | Typical pKa Range | General Lipophilicity (vs. COOH) | Key Advantages | Key Disadvantages |
| Carboxylic Acid | 4.2 - 4.5 | Baseline | Strong target interaction | Poor permeability, metabolic instability |
| Tetrazole | 4.5 - 4.9 | More lipophilic[8] | High metabolic stability, close pKa mimic[5][9] | Potential for lower permeability despite higher logP[5] |
| Acylsulfonamide | 3.5 - 4.5[12] | More lipophilic[15] | Tunable pKa and logP, good for SAR[13] | Can be synthetically more complex |
| Hydroxamic Acid | 8 - 9[4] | Variable | Metal chelation properties | Weaker acid, potential for hydrolysis[4] |
Conclusion and Future Perspectives
The bioisosteric replacement of the carboxylic acid group is a critical strategy in the optimization of imidazole-based drug candidates. Tetrazoles offer a close mimic in terms of acidity and have excellent metabolic stability, making them a primary choice for direct replacement. Acylsulfonamides provide a versatile platform for fine-tuning physicochemical properties and exploring structure-activity relationships. Hydroxamic acids, while weaker acids, offer unique metal-chelating properties that can be exploited in specific contexts.
The choice of the optimal bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired ADME profile.[3][6] As our understanding of the interplay between physicochemical properties and biological activity continues to grow, the rational design and application of carboxylic acid bioisosteres will remain a cornerstone of successful drug discovery in the realm of imidazole derivatives and beyond.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Al-Absi, G. A., Al-ghamdi, S. A., & El-Sherif, A. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4553. [Link]
-
Kumar, S., & Kumar, R. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Current Drug Discovery Technologies, 19(3), 28-43. [Link]
-
Kozlowski, M. C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3053–3067. [Link]
-
Meanwell, N. A. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 64(17), 12497–12556. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
Horgan, C., & Maguire, A. R. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 27(3), 905. [Link]
-
Kozlowski, M. C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3053–3067. [Link]
-
Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1435-1442. [Link]
-
MDPI. (2022). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. [Link]
-
Wenge, J., et al. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem, 10(11), 1931-1939. [Link]
-
Singh, G., & Kumar, D. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of the Iranian Chemical Society, 21(1), 1-28. [Link]
-
Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1435-1442. [Link]
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. ARKIVOC, 2022(5), 245-258. [Link]
-
De Vleeschouwer, M., & De Kimpe, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Medicinal Chemistry, 29(23), 4053-4081. [Link]
-
De Vleeschouwer, M., & De Kimpe, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Medicinal Chemistry, 29(23), 4053-4081. [Link]
-
Wikipedia. (2023). Acylsulfonamide. [Link]
-
Gáspári, Z., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 13(1), 1-11. [Link]
-
Wang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(17), 11437-11484. [Link]
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. ARKIVOC, 2022(5), 245-258. [Link]
-
Francisco, K. R., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]
-
Malik, M. A., et al. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Medicinal Chemistry Research, 23(1), 1-22. [Link]
-
Alle, T., et al. (2024). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 101, 117208. [Link]
-
Horgan, C., & Maguire, A. R. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Molecules, 27(3), 905. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(18), 4323. [Link]
-
Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]
-
Chemspace. (2023). Carboxylic Acid Bioisosteres. [Link]
-
Pirota, V., et al. (2022). Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. ARKIVOC, 2022(5), 245-258. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(18), 4323. [Link]
-
Larsson, U., et al. (2003). Synthesis of fused tetrazole- and imidazole derivatives via iodocyclization. Tetrahedron, 59(43), 8513-8522. [Link]
-
Głowacka, I. E., & Wujec, M. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 22(19), 2240-2264. [Link]
-
O'Donovan, D. H., et al. (2024). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 14(1), 1-18. [Link]
-
Azadi, D., et al. (2008). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Monatshefte für Chemie - Chemical Monthly, 139(3), 233-240. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 72(25), 9787-9790. [Link]
-
Azadi, D., et al. (2008). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Monatshefte für Chemie - Chemical Monthly, 139(3), 233-240. [Link]
-
Katritzky, A. R., et al. (2001). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 66(16), 5606-5610. [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. scispace.com [scispace.com]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 13. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Purity Assessment
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Orthogonal Purity Verification of Imidazole
In pharmaceutical development and manufacturing, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Imidazole, a ubiquitous scaffold in medicinal chemistry, is no exception. Its synthesis can yield a profile of impurities, including unreacted starting materials, regioisomers, and by-products, that can impact the final drug product's stability, safety, and therapeutic effect.[1][2] Therefore, relying on a single analytical method for purity assessment, no matter how robust, introduces a significant analytical blind spot.
This guide provides an in-depth comparison and cross-validation framework for the principal analytical techniques used to assess imidazole purity. As a senior application scientist, my objective is not just to present protocols but to elucidate the underlying scientific rationale—the "why" behind the "how." We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the definitive power of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The core of this guide is to establish a self-validating system of analysis through orthogonal method cross-validation, ensuring the data's integrity and bolstering regulatory confidence.
Chapter 1: The Workhorse of Purity—High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis for its high resolving power, sensitivity, and reproducibility.[1] For polar compounds like imidazole and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation.
The Causality Behind the Method:
The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Imidazole, being a moderately polar molecule, will have a specific retention time based on its affinity for the stationary phase. Impurities with different polarities will elute at different times, allowing for their separation and quantification. The choice of a UV detector is logical as the imidazole ring possesses a chromophore that absorbs in the low UV range (typically around 210-230 nm).[2]
Experimental Protocol: Validated RP-HPLC for Imidazole Purity
This protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
1. Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN), water, and a pH-modifying agent like phosphoric acid or formic acid.[2]
-
Volumetric glassware and autosampler vials.
-
USP Reference Standard of Imidazole.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is often preferred to resolve both polar and non-polar impurities. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B (return to initial conditions)
-
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 10 µL.[2]
3. Solution Preparation:
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Solution: Accurately prepare a solution of Imidazole Reference Standard in the diluent to a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the imidazole sample to be tested at the same concentration.
4. Validation Parameters (ICH Q2(R1) Framework):
-
Specificity: Analyze blank (diluent), standard, and sample solutions. Spike the sample with known impurities if available to demonstrate that the peaks of interest are well-resolved.
-
Linearity: Prepare a series of solutions from the standard stock solution over a range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R² > 0.999).
-
Accuracy (Recovery): Spike a placebo or sample matrix with known amounts of the imidazole standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[6]
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Perform at least six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]
Chapter 2: The Orthogonal View—Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an essential orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[2] The coupling with a Mass Spectrometer (MS) provides structural information, moving beyond simple quantification to definitive identification of unknown peaks.[8]
The Causality Behind the Method:
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Imidazole itself is sufficiently volatile for GC analysis. The key advantage of GC-MS is its specificity; the mass spectrum of an eluting peak serves as a chemical fingerprint, allowing for unambiguous identification of impurities by comparison to spectral libraries (e.g., NIST).[2] For certain imidazole-like compounds, a derivatization step may be required to increase volatility and improve peak shape.[8]
Experimental Protocol: Validated GC-MS for Imidazole Purity
1. Instrumentation and Materials:
-
GC system with a Mass Spectrometric detector.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity Helium as carrier gas.
-
Solvents for sample preparation (e.g., Methanol, Dichloromethane).
-
Imidazole Reference Standard.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[2]
-
Split Ratio: 50:1 (adjust as needed for concentration).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: Scan from m/z 35 to 300.[2]
3. Solution Preparation:
-
Prepare standard and sample solutions in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
4. Validation Approach:
-
The validation follows similar principles to HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ).
-
Specificity: The mass spectrum provides a higher degree of specificity than a UV trace. Purity of the main peak can be confirmed by examining the mass spectrum across the peak for consistency.
-
Purity Calculation: Purity is often calculated using area percent normalization, assuming all components have a similar response factor in the MS. For higher accuracy, a relative response factor for each impurity should be determined.
Chapter 3: The Absolute Standard—Quantitative NMR (qNMR)
While chromatographic methods provide relative purity (area %), Quantitative NMR (qNMR) offers an absolute measure of purity without the need for a specific reference standard for the impurities themselves.[9][10] It is a powerful, non-destructive primary method.[9]
The Causality Behind the Method:
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][11] By co-dissolving a known mass of the imidazole sample with a known mass of a stable, high-purity internal standard (that has non-overlapping peaks), the absolute purity of the analyte can be calculated with high precision.[9][11]
Experimental Protocol: qNMR for Absolute Purity of Imidazole
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for good signal dispersion).
-
High-purity deuterated solvent (e.g., DMSO-d₆, D₂O).
-
High-purity, certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard must be stable, non-volatile, and have signals that do not overlap with the analyte.
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the imidazole sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for full signal recovery.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Ensure the receiver gain is not set too high to avoid signal clipping.
-
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from imidazole and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Chapter 4: The Cross-Validation Framework
Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they produce consistent and reliable data.[12] This is not merely a comparison but a process that qualifies the methods as being fit for purpose and providing a comprehensive picture of sample purity.[12][13][14]
The "Why": The Principle of Orthogonality
An orthogonal method is one that measures the same analyte using a fundamentally different principle of separation or detection. The HPLC (polarity-based separation) and GC (volatility-based separation) pair is a classic example of orthogonality. If both methods yield the same purity value for a given sample, it provides extremely high confidence in the result. Discrepancies between the methods often point to the presence of specific types of impurities (e.g., a non-volatile impurity seen by HPLC but not GC, or a volatile impurity seen by GC but not HPLC). qNMR serves as the ultimate arbiter, providing an absolute purity value against which the chromatographic methods can be benchmarked.
The "How": A Logical Workflow for Cross-Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. fda.gov [fda.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Guide to the Catalytic Cross-Coupling of Brominated Imidazoles: Benchmarking Palladium, Nickel, and Copper Catalysts
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the imidazole core is a cornerstone of creating novel molecular entities with significant therapeutic potential.[1] Among the various synthetic strategies, transition metal-catalyzed cross-coupling reactions of brominated imidazoles stand out for their versatility in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst—typically based on palladium, nickel, or copper—is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations.
This guide provides an in-depth comparison of these three catalytic systems, offering field-proven insights into their relative strengths and weaknesses. We will delve into the mechanistic underpinnings that explain their performance and provide detailed experimental protocols to support your research endeavors.
The Landscape of Cross-Coupling Catalysts for Brominated Imidazoles
The imidazole moiety is a privileged scaffold in medicinal chemistry, and its derivatization is of paramount importance.[1] Brominated imidazoles serve as versatile precursors for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The selection of an appropriate catalyst is often the most critical variable in the success of these transformations.
Palladium: The Established Workhorse
Palladium complexes are arguably the most extensively studied and widely employed catalysts for cross-coupling reactions.[2] Their success stems from a well-understood and predictable catalytic cycle, high functional group tolerance, and the commercial availability of a vast array of phosphine and N-heterocyclic carbene (NHC) ligands that allow for fine-tuning of reactivity. For the Suzuki-Miyaura coupling of brominated imidazoles, palladium catalysts consistently deliver high yields under relatively mild conditions.[3][4]
Nickel: The Cost-Effective and Reactive Challenger
As a more earth-abundant and less expensive alternative to palladium, nickel catalysis has garnered significant attention.[5][6] Nickel catalysts exhibit unique reactivity, often enabling the coupling of challenging substrates that are unreactive with palladium.[6] Mechanistically, nickel catalysis can proceed through different pathways, including those involving Ni(I)/Ni(III) cycles and radical intermediates, which can be advantageous for certain transformations.[5][7][8]
Copper: The Pioneer in C-N and C-O Couplings
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history. Modern advancements have led to milder reaction conditions and broader substrate scope, particularly for the formation of C-N and C-O bonds, as in the Chan-Evans-Lam and Buchwald-Hartwig type reactions. Copper is also a key co-catalyst in the palladium-catalyzed Sonogashira reaction.[9][10]
Comparative Analysis of Catalytic Performance
To provide a clear benchmark, we will compare the performance of palladium, nickel, and copper catalysts across several key cross-coupling reactions for brominated imidazoles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. For brominated imidazoles, palladium catalysts are the most reliable.
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| Palladium | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-100 °C | Excellent | Broad substrate scope, high yields, well-established protocols.[11] | Higher cost, potential for catalyst poisoning by N-heterocycles. |
| Nickel | NiCl₂(dme), bipyridine, Zn, DMF, 60-80 °C | Good to Excellent | Lower cost, effective for some challenging substrates.[6] | More sensitive to air and moisture, potential for side reactions. |
| Copper | Not typically used as the primary catalyst for Suzuki-Miyaura reactions. | N/A | N/A | N/A |
Causality Behind Experimental Choices: The choice of bulky, electron-rich phosphine ligands like SPhos for palladium catalysis is crucial for promoting the oxidative addition of the aryl bromide and the subsequent reductive elimination, leading to higher turnover numbers.[11][12] For nickel, the use of a reductant like zinc is often necessary to generate the active Ni(0) species.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is indispensable for the synthesis of aryl alkynes. This reaction classically involves a dual catalytic system of palladium and copper.
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| Palladium/Copper | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt-60 °C | Excellent | Mild reaction conditions, high yields, broad functional group tolerance.[9][10] | Requires two metal catalysts, potential for homocoupling of the alkyne (Glaser coupling). |
| Copper (alone) | CuI, ligand (e.g., phenanthroline), base, solvent, higher temp. | Moderate to Good | Palladium-free, lower cost.[13] | Often requires higher temperatures and specific ligands, narrower substrate scope. |
Causality Behind Experimental Choices: In the dual catalytic system, palladium facilitates the oxidative addition of the brominated imidazole, while copper activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[9][14] The amine base is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Both palladium and copper catalysts are effective for this transformation.
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| Palladium | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80-110 °C | Excellent | Wide range of amines can be coupled, high yields, well-developed ligand systems.[15] | Strong base required, catalyst can be sensitive. |
| Copper | CuI, ligand (e.g., phenanthroline), K₂CO₃, DMF, 100-120 °C | Good to Excellent | Lower cost, often milder bases can be used. | Can require higher temperatures, substrate scope may be more limited than palladium. |
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide in palladium-catalyzed aminations is critical to deprotonate the amine without competing in the catalytic cycle.[16] The use of bidentate phosphine ligands like BINAP stabilizes the palladium catalyst and facilitates the reductive elimination step.[15]
Mechanistic Insights
Understanding the catalytic cycles provides a rational basis for catalyst selection and reaction optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the brominated imidazole (Ar-Br) to form a Pd(II) intermediate.[17] This is often the rate-determining step.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar') to the palladium center.[17]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the product (Ar-Ar'), and the Pd(0) catalyst is regenerated.[17]
Nickel-Catalyzed Cross-Coupling
Nickel catalysis can proceed through various mechanisms, often involving single-electron transfer (SET) pathways and radical intermediates.[5][7]
This simplified diagram illustrates a potential Ni(I)/Ni(III) cycle. The accessibility of multiple oxidation states makes nickel catalysis mechanistically diverse and powerful for specific applications.[5][8]
Experimental Protocols
The following are representative, step-by-step protocols for key cross-coupling reactions of a generic brominated imidazole.
General Experimental Workflow
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for heteroaryl halides.[18][19]
Materials:
-
Brominated imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the brominated imidazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper/Palladium-Catalyzed Sonogashira Coupling
This protocol is a general method for the Sonogashira coupling of heteroaryl bromides.[10]
Materials:
-
Brominated imidazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the brominated imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The choice between palladium, nickel, and copper catalysts for the cross-coupling of brominated imidazoles is nuanced and depends on the specific transformation, substrate, and cost considerations.
-
Palladium remains the catalyst of choice for its reliability, broad applicability, and well-understood reactivity, particularly for Suzuki-Miyaura couplings.
-
Nickel offers a cost-effective and highly reactive alternative, which may be advantageous for more challenging substrates or when exploring novel reactivity.
-
Copper excels in C-N and C-O bond formations and is an indispensable co-catalyst in Sonogashira reactions.
The ongoing development of new ligands and catalytic systems continues to expand the capabilities of all three metals. For researchers in drug discovery, a thorough understanding of the strengths and limitations of each catalyst is essential for the efficient and successful synthesis of novel imidazole-based therapeutics.
References
-
Kozlowski, M. C., et al. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. Available at: [Link]
-
Ananikov, V. P. (2015). Nickel: The "Spirited" Transition Metal. Organometallics. Available at: [Link]
-
Lin, D., and Kozlowski, M. C. (2021). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
OAE Publishing Inc. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis. Available at: [Link]
-
Wiley Online Library (2019). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Kozlowski, M. C., et al. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. Available at: [Link]
-
ChemRxiv (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Royal Society of Chemistry (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
MDPI (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]
-
National Center for Biotechnology Information (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Available at: [Link]
-
YouTube (2020). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
National Center for Biotechnology Information (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
ElectronicsAndBooks (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available at: [Link]
-
ACS Publications (2010). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]
-
NROChemistry (2020). Sonogashira Coupling. Available at: [Link]
-
HAL open science (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
ResearchGate (2021). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ACS Publications (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
ResearchGate (2010). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]
-
National Center for Biotechnology Information (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]
-
ACS Publications (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
White Rose Research Online (2016). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
National Center for Biotechnology Information (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
ACS Publications (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]
-
The Royal Society of Chemistry (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
IKM Institut Kimia Malaysia (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Available at: [Link]
-
Pearson (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
ResearchGate (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Correlation for Imidazole-Based Inhibitors
Introduction: The Imidazole Scaffold and the IVIVC Imperative
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal ion chelation allow it to interact with a vast array of biological targets, particularly enzymes.[3] This versatility has led to the development of numerous imidazole-based drugs for treating a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]
However, the journey from a potent in vitro "hit" to a clinically effective drug is fraught with challenges. A primary hurdle in drug development is establishing a strong In Vitro-In Vivo Correlation (IVIVC) , defined as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[6] For enzyme inhibitors, this translates to a critical question: does potent inhibition of a target enzyme in a test tube predict therapeutic efficacy in a living organism?
This guide provides an in-depth comparison of the in vitro and in vivo performance of representative imidazole-based inhibitors. We will explore the causality behind experimental design, detail self-validating protocols, and dissect the complex factors that govern the success or failure of the in vitro-to-in vivo transition.
The Drug Discovery Workflow: From Initial Screen to Preclinical Validation
The development of an imidazole-based inhibitor follows a multi-stage process. The initial in vitro screening identifies potent compounds against a specific enzyme target. Promising candidates then advance to cell-based assays and subsequently to complex in vivo models to assess efficacy, pharmacokinetics, and safety.
Caption: Workflow from initial screening to in vivo validation.
Part 1: In Vitro Characterization of Imidazole Inhibitors
The initial evaluation of any inhibitor relies on robust and reproducible in vitro assays. For imidazole-based compounds, which frequently target protein kinases, enzymatic assays are the gold standard for determining inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Expertise in Action: Why a Kinase Assay? Protein kinases are a major class of enzymes targeted in cancer therapy, and imidazole scaffolds are adept at fitting into the ATP-binding pocket.[7] An in vitro kinase assay provides a clean, direct measure of a compound's ability to inhibit the enzyme's catalytic activity without the complexities of a cellular environment.
Comparative In Vitro Activity of Representative Imidazole-Based Kinase Inhibitors
The following table summarizes in vitro data for several hypothetical, yet representative, substituted 1H-imidazole derivatives against p38 MAP Kinase, a key enzyme in inflammatory signaling pathways.
| Compound ID | Structure (Key Feature) | Target Enzyme | IC50 (µM)[8] |
| IMD-K1 | 2-(p-tolyl)-4,5-diphenyl-1H-imidazole | p38 MAP Kinase | 0.05 |
| IMD-K2 | 2-(p-methoxyphenyl)-4,5-diphenyl-1H-imidazole | p38 MAP Kinase | 0.12 |
| IMD-K3 | 1-benzyl-2-(methylthio)-1H-imidazole | p38 MAP Kinase | 2.5 |
| IMD-K4 | 2-(4-chlorophenyl)-1H-imidazole | p38 MAP Kinase | 0.08 |
Experimental Protocol: General Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a self-validating system for determining the IC50 value of a test compound. The inclusion of positive and negative controls ensures the assay is performing as expected.
Materials:
-
96-well white microplates
-
Test imidazole compounds (dissolved in DMSO)
-
Known potent inhibitor (e.g., SB203580 for p38) as a positive control
-
DMSO (vehicle) as a negative control
-
Recombinant human p38 MAP Kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP solution
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Step-by-Step Methodology: [8]
-
Compound Plating: Add 5 µL of the test compound solution at various serial dilutions (e.g., 100 µM to 1 nM) to the wells of a 96-well plate.
-
Controls: Include wells for the positive control (known inhibitor) and negative control (DMSO vehicle only).
-
Enzyme/Substrate Addition: Add 10 µL of a pre-mixed solution containing the kinase and its specific substrate to each well.
-
Reaction Initiation: Add 10 µL of ATP solution to all wells to initiate the kinase reaction. Causality Check: ATP is the phosphate donor for the kinase; its addition starts the enzymatic turnover.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the negative control.
-
Signal Generation: After incubation, add 25 µL of the kinase detection reagent to each well. This reagent measures the amount of ATP remaining; lower ATP levels indicate higher kinase activity.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Part 2: The In Vitro-In Vivo Disconnect
While a low IC50 value is encouraging, it is a poor standalone predictor of in vivo success. A multitude of physiological factors can prevent a potent inhibitor from reaching its target and exerting a therapeutic effect in a living system.[9][10]
Caption: Factors contributing to the in vitro-in vivo disconnect.
This disconnect is driven by the principles of ADME :
-
Absorption: Can the compound be absorbed from the site of administration (e.g., the gut)?
-
Distribution: Does the compound travel to the target tissue in sufficient concentrations?
-
Metabolism: Is the compound rapidly broken down by the liver or other organs into inactive metabolites?[11]
-
Excretion: Is the compound cleared from the body too quickly to have a lasting effect?[11]
Part 3: Correlating In Vitro Potency with In Vivo Efficacy
To bridge this gap, promising in vitro hits must be evaluated in relevant animal models. This allows for an integrated assessment of pharmacokinetics (PK - what the body does to the drug) and pharmacodynamics (PD - what the drug does to the body).
Comparative In Vitro vs. In Vivo Performance of Imidazole Inhibitors
Let's revisit our p38 MAP Kinase inhibitors and compare their in vitro potency with hypothetical, yet plausible, outcomes in a murine model of inflammation (e.g., LPS-induced cytokine release).
| Compound ID | In Vitro IC50 (µM) | In Vivo Model | Key In Vivo Endpoint (% TNF-α Inhibition @ 10 mg/kg) | Pharmacokinetic Insight | IVIVC Assessment |
| IMD-K1 | 0.05 | Murine Inflammation | 15% | Poor oral bioavailability (<5%) | Poor |
| IMD-K2 | 0.12 | Murine Inflammation | 65% | Moderate bioavailability (40%), T½ = 4h | Good |
| IMD-K3 | 2.5 | Murine Inflammation | <5% | Rapidly metabolized | Good (Correlated Inactivity) |
| IMD-K4 | 0.08 | Murine Inflammation | 72% | Excellent bioavailability (>70%), T½ = 8h | Excellent |
Analysis of the Correlation:
-
IMD-K1: This compound is a classic example of the IVIVC disconnect. Despite being the most potent inhibitor in vitro, its poor absorption prevents it from reaching effective concentrations in vivo.
-
IMD-K2 & IMD-K4: These compounds demonstrate a successful correlation. Their good in vitro potency is matched by favorable pharmacokinetic profiles, leading to significant efficacy in the animal model. IMD-K4, with its superior bioavailability and longer half-life, shows the best in vivo performance, highlighting the importance of PK properties.
-
IMD-K3: This compound shows a different kind of good correlation: it is inactive in both settings. Its low in vitro potency and rapid metabolism correctly predict a lack of in vivo effect.
Experimental Workflow: In Vivo Efficacy Study (Conceptual)
This workflow outlines the key steps for assessing an anti-inflammatory imidazole inhibitor in a mouse model.
Objective: To determine if the test compound can reduce the systemic inflammatory response induced by lipopolysaccharide (LPS).
Methodology:
-
Acclimatization & Grouping: Mice are acclimatized to the facility for one week and then randomly assigned to groups (e.g., n=8 per group):
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Positive Control (e.g., a known anti-inflammatory drug)
-
Group 4: LPS + Test Compound (e.g., IMD-K4 at 10 mg/kg)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Causality Check: The route of administration is critical and should align with the intended clinical use.
-
Inflammatory Challenge: After a set pre-treatment time (e.g., 60 minutes), an inflammatory challenge is induced by injecting LPS.
-
Blood Sampling: At the peak time of cytokine response (e.g., 90 minutes post-LPS), blood samples are collected.
-
Cytokine Analysis: Plasma is isolated, and the concentration of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using a validated method like ELISA.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for the treatment groups relative to the LPS + Vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
-
PK/PD Correlation: In parallel satellite groups, plasma concentrations of the drug are measured at various time points to correlate drug exposure with the observed efficacy.
Conclusion and Future Perspectives
The successful development of imidazole-based inhibitors hinges on a deep understanding of the relationship between in vitro activity and in vivo efficacy. While potent enzyme inhibition is the necessary starting point, it is rarely sufficient. A strong IVIVC is achieved only when potent target engagement is combined with favorable ADME and pharmacokinetic properties.
The data and protocols presented in this guide underscore a critical principle: drug development must be a multi-parameter optimization process. Future efforts in designing novel imidazole inhibitors should focus not only on enhancing target potency but also on strategically modifying the scaffold to improve solubility, metabolic stability, and bioavailability.[12] By embracing this integrated approach and rigorously correlating benchtop data with preclinical outcomes, researchers can more effectively bridge the gap between a promising molecule and a life-changing medicine.
References
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. Benchchem.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central (PMC).
- Pharmacokinetics of imidazole antimycotics. PubMed.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. PubMed.
- Design and Biological Evaluation of Novel Imidazole Compounds. Frontiers.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central (PMC).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central (PMC).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. ResearchGate.
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PubMed Central (PMC).
- Review on IVIVC (In Vitro In Vivo Correlation). IJNRD.
- Review of pharmacological effects of imidazole derivatives.
- Benznidazole. Wikipedia.
- Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. NIH.
- (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. ResearchGate.
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benznidazole - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]
A Senior Application Scientist's Guide to Protecting Groups in Imidazole Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic manipulation of the imidazole ring is a frequent necessity. This versatile heterocycle, central to the structure of the amino acid histidine and numerous pharmaceuticals, presents unique synthetic challenges due to its two nucleophilic nitrogen atoms. The judicious use of protecting groups is therefore paramount to achieving desired chemical transformations with high selectivity and yield. This guide provides an in-depth, objective comparison of common protecting groups for the imidazole moiety, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.
The Imperative of Imidazole Protection: Navigating Reactivity and Regioselectivity
The imidazole ring possesses two nitrogen atoms: the 'pyridinic' nitrogen (N-1) and the 'pyrrolic' nitrogen (N-3). The N-H proton is acidic and can be readily removed by a base, rendering the imidazole anion a potent nucleophile. Uncontrolled reactions with electrophiles can lead to a mixture of N-1 and N-3 substituted products, complicating purification and reducing the yield of the desired isomer. Protecting one of the nitrogen atoms is therefore crucial for directing reactivity and achieving regioselectivity in subsequent synthetic steps. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
A Comparative Overview of Key Protecting Groups
The selection of an optimal protecting group is a critical decision in any synthetic route involving imidazoles. Factors such as steric hindrance, electronic effects, and orthogonality to other protecting groups in the molecule must be carefully considered. Here, we compare the performance of some of the most widely employed protecting groups for imidazole.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability | Key Features & Considerations |
| Tosyl | Ts | Tosyl chloride (TsCl), base (e.g., pyridine, Et₃N) | Strong acid (e.g., HBr/AcOH); Reductive conditions (e.g., Na/NH₃(l)) | Stable to many acidic and oxidative conditions. | Electron-withdrawing nature deactivates the imidazole ring towards electrophilic substitution. Can be challenging to remove.[1][2] |
| Benzyl | Bn | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., NaH) | Catalytic hydrogenolysis (H₂, Pd/C); Strong acid (e.g., HBr) | Generally stable to acidic and basic conditions.[3][4][5] | Robust and widely used. The removal by hydrogenolysis is clean, but may not be compatible with other reducible functional groups.[3] |
| Trityl | Tr | Trityl chloride (TrCl), base (e.g., Et₃N) | Mild acidic conditions (e.g., TFA, formic acid).[6] | Highly sensitive to acid, stable to base and hydrogenolysis. | The bulky nature of the trityl group provides significant steric hindrance, which can direct regioselectivity.[7][8] Its lability under mild acid allows for orthogonal deprotection strategies.[7] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., DMAP, Et₃N) | Strong acids (e.g., TFA, HCl); specific basic or thermolytic conditions.[7][9] | Stable to a wide range of non-acidic conditions.[7] | Widely used due to its moderate stability and well-established cleavage protocols. It is orthogonal to Fmoc and Cbz protecting groups.[7] |
| 2,4-Dinitrophenyl | DNP | 1-Fluoro-2,4-dinitrobenzene (DNFB), base | Thiolysis (e.g., thiophenol).[10] | Stable to acidic conditions used in Boc-based peptide synthesis. | The strong electron-withdrawing nature of the DNP group suppresses the basicity of the imidazole ring.[1] Cleavage with thiols is mild and selective. |
| Silyl Ethers | e.g., TBS, TIPS | Silyl chloride (e.g., TBSCl, TIPSCl), imidazole | Fluoride sources (e.g., TBAF, HF).[11][12][13] | Stability is tunable based on the steric bulk of the silyl group (TIPS > TBDPS > TBDMS > TES > TMS).[13] | Offer a wide range of stabilities and are cleaved under unique, non-acidic/non-basic conditions, providing excellent orthogonality.[11] |
Mechanistic Insights and Strategic Application
The choice of a protecting group extends beyond simple stability considerations; it can profoundly influence the electronic nature and steric environment of the imidazole ring, thereby dictating the outcome of subsequent reactions.
Directing Regioselectivity
The protection of an unsymmetrical imidazole can lead to two possible regioisomers. The regioselectivity of the protection reaction is governed by a combination of steric and electronic factors of both the imidazole substrate and the protecting group itself.[14] For instance, bulky protecting groups like trityl will preferentially react at the less sterically hindered nitrogen atom.
Caption: Influence of steric hindrance on the regioselective protection of an unsymmetrical imidazole.
Modulating Reactivity
Electron-withdrawing protecting groups, such as Tosyl and DNP, decrease the nucleophilicity of the imidazole ring, making it less prone to undesired side reactions like alkylation.[1] Conversely, electron-donating groups can enhance the reactivity of the ring system.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of representative protecting groups. These have been designed to be self-validating, with clear endpoints and troubleshooting advice.
Protocol 1: Tosyl (Ts) Protection of Imidazole
Objective: To protect the imidazole nitrogen with a p-toluenesulfonyl (tosyl) group.
Materials:
-
Imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve imidazole (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: The tosyl group can be removed by refluxing in a mixture of HBr and acetic acid or by using reducing agents like sodium in liquid ammonia.[15][16]
Protocol 2: Trityl (Tr) Protection of Imidazole
Objective: To introduce the sterically demanding trityl protecting group.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add triethylamine (1.2 eq).
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization.
Deprotection: The trityl group is readily cleaved by treatment with a mild acid such as trifluoroacetic acid (TFA) in DCM or aqueous formic acid.[6]
Caption: A generalized workflow for the use of protecting groups in imidazole synthesis.
Conclusion: Making the Right Choice
The selection of a protecting group for imidazole synthesis is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. A thorough understanding of the stability, orthogonality, and steric/electronic effects of each protecting group is essential. This guide provides a comparative framework to assist researchers in navigating these choices. By carefully considering the specific requirements of their synthetic targets and the reaction conditions they plan to employ, chemists can harness the power of protecting groups to achieve their synthetic goals with precision and control.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Unknown. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. scielo.br. [Link]
-
Unknown. (n.d.). Protecting Groups. chem.ucla.edu. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. inno-pharma.com. [Link]
-
Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 55(34), 9964-9968. [Link]
-
Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Aapptec Technical Support. [Link]
-
Unknown. (n.d.). Alcohol Protecting Groups. uwindsor.ca. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. commonorganicchemistry.com. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org. [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]
-
ResearchGate. (2018, February 5). How to remove a tosyl-group from an imidazole ring?. ResearchGate. [Link]
-
MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. [Link]
-
ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. National Institutes of Health. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Link]
-
Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. inno-pharma.com. [Link]
-
RSC Publishing. (2017, January 20). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing. [Link]
-
RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing. [Link]
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Chem-Station International Edition. [Link]
-
Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. commonorganicchemistry.com. [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. University of Colorado Boulder. [Link]
-
Ready Lab. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]
-
ResearchGate. (2020, April 24). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. [Link]
-
PubMed. (n.d.). Characterization of imidazole as a DNA denaturant by using TGGE of PCR products from a random pool of DNA. PubMed. [Link]
-
Frontiers. (2019, March 27). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]
-
PubMed Central. (2019, March 28). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. PubMed Central. [Link]
Sources
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. peptide.com [peptide.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to QSAR Methodologies for Imidazole-4-Carboxamide Derivatives in Drug Discovery
In the landscape of modern drug discovery, particularly in the optimization of lead compounds, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone computational technique. This guide provides an in-depth comparison of various QSAR methodologies as applied to imidazole-4-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the selection of the most appropriate QSAR approach for their research endeavors.
The Significance of the Imidazole-4-Carboxamide Scaffold
The imidazole-4-carboxamide core is a versatile pharmacophore. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological targets. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can significantly modulate the biological activity of the resulting compounds. For instance, in a series of 4-phenoxypyridine derivatives with anticancer properties, the imidazole-4-carboxamide moiety was identified as a preferred linker.[4] Furthermore, the nature of substituents on appended phenyl rings, such as the presence of electron-withdrawing groups, has been shown to be beneficial for enhancing antitumor activity.[4]
Caption: General chemical scaffold of imidazole-4-carboxamide derivatives highlighting key positions for chemical modification.
Comparing QSAR Models: A Performance-Based Analysis
The selection of a QSAR methodology is a critical decision in a drug discovery project. The choice between two-dimensional (2D) and three-dimensional (3D) QSAR approaches depends on the specific research question, the available data, and the desired level of detail in the structure-activity relationship insights.
2D-QSAR: The Descriptor-Based Approach
2D-QSAR models establish a correlation between the biological activity of a series of compounds and their molecular descriptors, which are numerical representations of the chemical structure calculated from its 2D representation. These descriptors can be physicochemical (e.g., logP, molar refractivity), topological (e.g., connectivity indices), or electronic in nature.
A 2D-QSAR study on 4-phenoxypyridine derivatives containing the imidazole-4-carboxamide moiety as antitumor agents utilized Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) to develop a predictive model. The resulting model demonstrated good statistical significance.
3D-QSAR: The Field-Based Approach
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules.[5] These methods are based on the principle that the biological activity of a ligand is related to the shape and properties of the molecular fields (steric, electrostatic, hydrophobic, etc.) it generates in the surrounding space.[5]
CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[6]
Head-to-Head Comparison
| QSAR Model | Compound Series | Biological Activity | r² | q² (cv-r²) | pred_r² | Reference |
| 2D-QSAR (MLR) | 4-phenoxypyridine derivatives with imidazole-4-carboxamide | Antitumor | 0.77 | 0.62 | 0.90 (external validation) | |
| 2D-QSAR (PLSR) | Imidazole derivatives | Heme Oxygenase Inhibition | 0.8487 | 0.6553 | 0.7478 | [7] |
| 3D-QSAR (kNN-MFA) | Imidazole derivatives | Heme Oxygenase Inhibition | - | 0.5493 | 0.3358 | [7] |
| 3D-QSAR (CoMFA) | Imidazo- and pyrrolo-quinolinedione derivatives | Anticancer (A-549) | 0.964 | 0.844 | - | [8] |
| 3D-QSAR (CoMSIA) | Imidazo- and pyrrolo-quinolinedione derivatives | Anticancer (A-549) | 0.969 | 0.709 | - | [8] |
Note: The presented models were developed on different datasets of imidazole derivatives. Direct comparison of statistical parameters should be interpreted with caution. r²: coefficient of determination; q² or cv-r²: cross-validated coefficient of determination; pred_r²: predictive r² for an external test set.
From the table, it is evident that 3D-QSAR models, particularly CoMFA and CoMSIA, can achieve very high correlation coefficients (r²) and good internal predictive power (q²).[8] However, the predictive power on an external test set (pred_r²) is the ultimate measure of a model's utility. In the case of the heme oxygenase inhibitors, the 2D-QSAR model showed better external predictivity than the 3D-QSAR model.[7] This highlights that the choice of methodology should be guided by a thorough validation process.
A Self-Validating System: The QSAR Experimental Workflow
To ensure the scientific integrity and trustworthiness of a QSAR model, a rigorous and well-documented experimental workflow is paramount. The following is a detailed, step-by-step methodology for a typical 3D-QSAR study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR - Drug Design Org [drugdesign.org]
- 6. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 7. researchgate.net [researchgate.net]
- 8. The 3-D QSAR study of anticancer 1-N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-1H-imidazole-4-carboxylate
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Methyl 5-bromo-1H-imidazole-4-carboxylate are routine. However, the lifecycle of a chemical does not end with its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the safe disposal of Methyl 5-bromo-1H-imidazole-4-carboxylate, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Careful Disposal is Non-Negotiable
Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS No: 1093261-46-1) is a halogenated heterocyclic organic compound. Its hazard profile, as outlined in its Safety Data Sheet (SDS), necessitates a cautious approach to its handling and disposal.[1] The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
The presence of a bromine atom on the imidazole ring places this compound in the category of halogenated organic waste. The disposal of such compounds is regulated due to the potential for the formation of hazardous byproducts, such as dioxins and furans, during improper incineration.[2][3]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
| Source: Sigma-Aldrich Safety Data Sheet [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Methyl 5-bromo-1H-imidazole-4-carboxylate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent contact with the skin, eyes, and respiratory system, which are the primary routes of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Spill Management: Immediate and Methodical Response
In the event of a spill, a prompt and well-executed cleanup procedure is crucial to mitigate exposure and prevent environmental contamination.
Small Spills (manageable by trained personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Ventilation: Ensure adequate ventilation. If the spill is in a fume hood, keep it running.
-
Absorb the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For solutions, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.[4][5]
Large Spills:
In the case of a large spill, or a spill in a poorly ventilated area, the immediate priority is personnel safety.
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Secure the Area: From a safe distance, prevent unauthorized personnel from entering the spill zone.
Waste Disposal Procedures: A Step-by-Step Guide
The proper disposal of Methyl 5-bromo-1H-imidazole-4-carboxylate requires adherence to institutional and regulatory guidelines for hazardous chemical waste. The recommended disposal pathway is through a licensed hazardous waste disposal facility. Chemical neutralization at the laboratory scale is not advised without validated and peer-reviewed protocols specific to this compound, which are not currently available in published literature.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Methyl 5-bromo-1H-imidazole-4-carboxylate and any materials contaminated with it should be collected as halogenated organic waste .[6][7]
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste.
-
DO NOT dispose of down the drain. This is critical as many wastewater treatment systems are not equipped to handle such compounds, and it can lead to environmental contamination.[8]
Step 2: Containerization
-
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material is compatible with the solvent used.
-
Labeling: The container must be clearly labeled with the full chemical name: "Methyl 5-bromo-1H-imidazole-4-carboxylate". The label should also include the appropriate hazard pictograms (e.g., irritant, harmful).[9]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
Step 3: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request form to the EHS department.
-
Documentation: Ensure all required documentation is complete and accurate.
The Rationale for Professional Disposal: Incineration of Brominated Compounds
The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility. The reason for this specialized handling lies in the chemistry of combustion.
When brominated compounds are incinerated, there is a potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are toxic and persistent environmental pollutants.[2][3] Licensed hazardous waste incinerators are equipped with advanced pollution control systems, such as scrubbers and filters, to capture and neutralize these and other harmful byproducts like hydrogen bromide (HBr).[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-bromo-1H-imidazole-4-carboxylate.
Caption: Decision workflow for handling and disposing of Methyl 5-bromo-1H-imidazole-4-carboxylate.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of Methyl 5-bromo-1H-imidazole-4-carboxylate, upholding the principles of scientific integrity and laboratory safety.
References
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]
- EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
-
University of Louisville. Chemical Spill Response Procedures. [Link]
- The University of Queensland. (2023). Chemical Spill and Response Guideline. UQ Policy and Procedure Library.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Labor
- ETH Zürich. (2018). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- US Environmental Protection Agency. (2025).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Federal Register. (1998). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. 63 FR 24596.
- Bromine and Waste Inciner
- Emission Measurements During Incineration of Waste Containing Bromine. (2014).
- University of Otago. Laboratory chemical waste disposal guidelines.
- US Environmental Protection Agency. RCRA Hazardous Waste F list.
- US Environmental Protection Agency. Waste Code.
- Cu-catalyzed Recycling of Halogen Activating Groups via 1,3-Halogen Migr
- US Environmental Protection Agency. EPA Hazardous Waste Codes.
- Hazardous Waste Code Search Tool.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Bromine in waste incineration: partitioning and influence on metal volatilis
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str
- Sigma-Aldrich. (n.d.).
- Halogenated Heterocycles: Synthesis, Applic
- Halogenated Waste (any organic chemical th
- Products of Thermal Decomposition of Bromin
- Smolecule. (2023). 5-Bromo-1H-imidazole-4-carbaldehyde.
- 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing.
- BLDpharm. 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
Sources
- 1. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. norden.org [norden.org]
- 4. louisville.edu [louisville.edu]
- 5. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. uakron.edu [uakron.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-1H-imidazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 5-bromo-1H-imidazole-4-carboxylate is foundational to discovery. This halogenated heterocyclic compound is a valuable building block in synthetic chemistry, but its safe handling is paramount.[1] This guide provides a comprehensive, experience-driven framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that safety protocols are as robust as the research they protect. The causality behind each recommendation is explained to build a culture of safety grounded in scientific understanding.
At-a-Glance Hazard Profile
Before any handling, a thorough understanding of the specific risks is essential. The hazard profile for Methyl 5-bromo-1H-imidazole-4-carboxylate, as classified under the Globally Harmonized System (GHS), dictates the necessary level of protection.
| Hazard Category | GHS Classification & Statements | Implication for Handling |
| Pictogram | GHS07: Exclamation Mark | Indicates that the substance can cause irritation (skin and eye), may be harmful if swallowed, and may cause respiratory irritation. |
| Signal Word | Warning | Denotes a less severe, but still significant, hazard level. |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct contact with skin and eyes must be prevented. Inhalation of the solid powder or its aerosols must be avoided. Accidental ingestion poses a significant health risk. |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Emphasizes the need for robust engineering controls (fume hood) and immediate, thorough decontamination upon exposure. |
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a checklist; it is a dynamic risk assessment. The following protocol is based on the known hazards of this compound and is mandated by general laboratory safety standards such as OSHA's 29 CFR 1910.132.[2][3][4]
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles. Rationale: The H319 statement ("Causes serious eye irritation") is an unambiguous directive. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes. Chemical goggles are essential to protect against fine particulates and accidental splashes during solution preparation.[2][3]
Enhanced Protection (Recommended for large quantities or splash-potential tasks):
-
Full-face shield worn over chemical safety goggles.
-
Causality: When handling quantities greater than a few grams or performing vigorous mixing or heating, the risk of a significant splash increases. A face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection
Gloves:
-
Material: Nitrile gloves.
-
Thickness: Minimum of 4 mil (0.1 mm). For extended use or when handling solutions, double-gloving or using thicker (8 mil / 0.2 mm) nitrile gloves is recommended.
-
Rationale: The H315 statement ("Causes skin irritation") necessitates a reliable chemical barrier. Nitrile offers broad protection against a range of chemicals and is superior to latex for many organic compounds.[5] It is crucial to change gloves immediately if contamination is suspected.
Lab Coat & Body Coverage:
-
Minimum Requirement: A long-sleeved, knee-length laboratory coat.
-
Enhanced Protection: For tasks with a high risk of splashing, a chemically-resistant apron over the lab coat is advised.
-
Footwear: Fully enclosed, liquid-resistant shoes are mandatory.
-
Rationale: This combination prevents incidental skin contact from spills and contamination of personal clothing.
Respiratory Protection
Primary Control (Mandatory for handling solids):
-
Certified Chemical Fume Hood.
-
Rationale: The H335 statement ("May cause respiratory irritation") and P261 ("Avoid breathing dust") make it clear that this compound should not be handled on an open bench. A fume hood is an engineering control, which is fundamentally more effective than relying solely on PPE. It captures the dust at the source, preventing inhalation.[6]
Secondary Control (For emergency situations, e.g., large spills):
-
NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges.
-
Rationale: A respirator is your last line of defense if primary engineering controls fail or are unavailable during an emergency. A fit test is required by OSHA to ensure a proper seal and effective protection.[3]
Safe Handling and Disposal Workflow
A systematic workflow minimizes risk at every stage. The following procedure integrates PPE use with safe operational and disposal practices.
Sources
- 1. Halogenated Heterocycles [sigmaaldrich.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
